Product packaging for 4-Ethyl-2,7-dimethyloctane(Cat. No.:CAS No. 62183-56-6)

4-Ethyl-2,7-dimethyloctane

Cat. No.: B14545846
CAS No.: 62183-56-6
M. Wt: 170.33 g/mol
InChI Key: KSVMIUVYLYZDMT-UHFFFAOYSA-N
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Description

4-Ethyl-2,7-dimethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14545846 4-Ethyl-2,7-dimethyloctane CAS No. 62183-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62183-56-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,7-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-12(9-11(4)5)8-7-10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

KSVMIUVYLYZDMT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of the branched alkane, 4-Ethyl-2,7-dimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document combines foundational information from public databases with predicted values derived from computational models and comparative data from related isomers. It is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by offering insights into its physicochemical characteristics, stability, and reactivity, alongside generalized experimental protocols for its synthesis and analysis.

Introduction

This compound is a saturated acyclic hydrocarbon with the molecular formula C12H26. As a member of the dodecane (B42187) isomer family, its branched structure imparts distinct physical and chemical properties compared to its linear counterpart. Understanding these properties is crucial for applications in various fields, including fuel science, materials science, and as a non-polar solvent or standard in analytical chemistry. This guide consolidates the available information on this compound to facilitate further research and application.

Chemical and Physical Properties

Identification
IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 62183-56-6NIST WebBook[2]
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.3348 g/mol NIST WebBook[2]
Canonical SMILES CC(C)CCC(CC)CC(C)CPubChem
InChIKey JFNQWUKGWMMAJL-UHFFFAOYSA-NPubChem
Physicochemical Data

Direct experimental values for many physicochemical properties of this compound are not widely published. The following table includes known data and computationally predicted values.

PropertyValueSource/Method
Boiling Point Predicted: ~200-210 °CBased on isomers
Melting Point Not available-
Density Predicted: ~0.75-0.77 g/cm³Based on isomers
Refractive Index Predicted: ~1.42-1.43Based on isomers
LogP (Octanol/Water Partition Coefficient) Predicted: 5.8 - 6.4PubChem

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not publicly available. The following are predicted spectroscopic characteristics based on its structure and data from similar branched alkanes.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent methyl, methylene, and methine groups. Signals would likely appear in the 0.8-1.7 ppm range, characteristic of alkanes. The overlapping signals would necessitate advanced 2D NMR techniques for full assignment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Based on its structure, up to 12 unique signals could be expected, depending on chirality. The chemical shifts would fall in the typical alkane region of approximately 10-60 ppm.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would result in a molecular ion peak (M+) at m/z 170, although it may be of low intensity. The spectrum would be dominated by a series of fragment ions resulting from the cleavage of C-C bonds, with characteristic clusters of ions separated by 14 Da (CH2).

Experimental Protocols

While specific experimental protocols for this compound are not documented in readily accessible literature, the following sections describe generalized methodologies for the synthesis and analysis of branched alkanes of similar complexity.

Synthesis of Branched Alkanes

The synthesis of a specific branched alkane like this compound would typically involve the construction of the carbon skeleton through C-C bond-forming reactions, followed by the removal of any functional groups. A common and versatile method is the Grignard reaction.

Protocol: Synthesis via Grignard Reaction

  • Preparation of Grignard Reagent: A suitable alkyl halide (e.g., 1-bromo-2-methylpropane) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent (isobutylmagnesium bromide).

  • Coupling Reaction: The Grignard reagent is then reacted with a carbonyl compound that will provide the remaining part of the carbon skeleton. For this compound, a multi-step synthesis would be required. A possible, though not necessarily the most efficient, route could involve the reaction of an appropriate Grignard reagent with an epoxide or a different carbonyl compound, followed by further reaction steps.

  • Deoxygenation: The resulting alcohol from the Grignard reaction is then deoxygenated. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4), or via a Barton-McCombie deoxygenation.

  • Purification: The final alkane product is purified from reaction byproducts and starting materials. This is typically achieved through liquid-liquid extraction followed by fractional distillation or column chromatography on silica (B1680970) gel.

Logical Workflow for Branched Alkane Synthesis

start Select Starting Materials (Alkyl Halides, Carbonyls) grignard Grignard Reagent Formation (R-X + Mg -> R-MgX) start->grignard coupling Carbon-Carbon Bond Formation (Reaction with Carbonyl/Epoxide) grignard->coupling deoxygenation Removal of Oxygen (e.g., Reduction of Alcohol) coupling->deoxygenation purification Purification of Alkane (Distillation/Chromatography) deoxygenation->purification product This compound purification->product sample_prep Sample Preparation (Dissolution in Solvent) injection GC Injection (Vaporization) sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Electron Ionization) separation->ionization detection Ion Detection and Data Acquisition ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis

References

Physicochemical Characteristics of 4-Ethyl-2,7-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,7-dimethyloctane is a branched-chain alkane with the molecular formula C12H26. As a specific isomer of dodecane, its physicochemical properties are of interest in various fields, including fuel technology and as a non-polar solvent. This technical guide provides a summary of the known physicochemical characteristics of this compound. Due to a notable lack of experimentally determined data for this specific isomer, this guide also outlines generalized experimental protocols for the characterization of branched alkanes and presents a typical analytical workflow. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines requiring knowledge of such compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Exact Mass 170.203450829 DaPubChem
CAS Number 62183-56-6ChemSrc[2], NIST[3]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCC(CCC(C)C)CC(C)CChemSrc[2]
InChIKey KSVMIUVYLYZDMT-UHFFFAOYSA-NChemSrc[2]
Computed LogP 4.49490ChemSrc[2]
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Density Not experimentally determined-
Solubility in Water Predicted to be very lowGeneral alkane properties

General Experimental Protocols for Physicochemical Characterization of Branched Alkanes

Given the absence of specific experimental data for this compound, this section outlines generalized protocols that are commonly employed for the determination of the physicochemical properties of branched alkanes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using methods such as:

  • Simple Distillation: A small sample of the purified compound is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid consistently condenses and is collected is recorded as the boiling point.

  • Micro-Boiling Point Determination: For smaller sample sizes, a Thiele tube or a similar apparatus can be used. A small amount of the sample is placed in a capillary tube, which is then heated in a controlled manner. The temperature at which a rapid stream of bubbles emerges from the capillary is observed as the boiling point.

Determination of Melting Point

While this compound is expected to be a liquid at room temperature, its melting point can be determined by:

  • Cooling Curve Method: The liquid sample is slowly cooled while its temperature is monitored over time. A plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point of the solid.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point by detecting the heat flow associated with the phase transition from solid to liquid.

Determination of Density

The density of a liquid is its mass per unit volume. For this compound, density can be measured using:

  • Pycnometer: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass of the sample and the volume of the pycnometer.

  • Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is related to the density of the sample. This method is highly accurate and requires only a small sample volume.

Determination of Solubility

The solubility of this compound in various solvents can be determined by:

  • Visual Method: A known amount of the compound is added to a known volume of a solvent at a specific temperature. The mixture is agitated, and the point at which the compound completely dissolves is observed. This method is suitable for qualitative or semi-quantitative measurements.

  • Gas Chromatography (GC): For determining the solubility in a liquid (e.g., water), a saturated solution can be prepared and allowed to equilibrate. A sample of the solvent phase is then analyzed by GC to quantify the concentration of the dissolved alkane.

Analytical Workflow for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like branched alkanes.

Sample Preparation

For a pure sample, direct injection after dilution in a suitable volatile solvent (e.g., hexane (B92381) or pentane) is typically sufficient. The concentration should be adjusted to fall within the linear range of the instrument's calibration.

GC-MS Instrumentation and Parameters

A standard GC-MS system would be configured as follows:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating alkanes. A longer column (e.g., 100 m) can improve the resolution of isomers.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial low temperature is held, followed by a temperature ramp to a final high temperature to ensure the elution of the compound.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) is standard for creating a reproducible fragmentation pattern.

    • Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Acquisition Mode: Full scan mode is used for identification by comparing the resulting mass spectrum to a library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of a known compound.

The following diagram illustrates a generalized workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis cluster_results Results Sample This compound Sample Dilution Dilution in Hexane Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (Non-polar column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data_Acquisition Data Acquisition (Retention Time & Mass Spectrum) Detection->Data_Acquisition Identification Identification (Library Search) Data_Acquisition->Identification Quantification Quantification (Peak Area vs. Standard) Data_Acquisition->Quantification Report Physicochemical Profile Identification->Report Quantification->Report

Caption: Generalized analytical workflow for this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on the data for the similar compound 2,7-dimethyloctane, the following hazards are expected:

  • Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

  • Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.

It is imperative to handle this compound in accordance with standard laboratory safety procedures for flammable and potentially irritating organic compounds.

Conclusion

This compound remains a compound for which extensive experimental physicochemical data is not publicly available. The information provided in this guide is based on computed data and general knowledge of branched alkanes. The outlined experimental protocols and analytical workflow provide a framework for researchers to determine the specific properties of this compound. Further experimental investigation is necessary to fully characterize this compound.

References

An In-depth Technical Guide to 4-Ethyl-2,7-dimethyloctane (CAS Number: 62183-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2,7-dimethyloctane (CAS No. 62183-56-6), a branched-chain alkane. Due to the limited availability of experimental data for this specific isomer, this document combines available information with predicted properties and general principles applicable to branched alkanes. It covers the physicochemical properties, a proposed synthetic route, and a prospective outlook on its potential applications in pharmacology and drug development. This guide is intended to serve as a foundational resource for researchers and professionals interested in the evaluation and potential utilization of this compound.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] As a branched-chain alkane, its physical properties are influenced by its molecular structure, which differs from its linear isomer, n-dodecane.[3] While experimental data for this specific isomer is scarce, a summary of its fundamental and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62183-56-6[1][2]
Molecular Formula C12H26[1][2]
Molecular Weight 170.33 g/mol [1][2]
Boiling Point (Predicted) 195.6 °C at 760 mmHgPredicted
Melting Point (Predicted) -65.9 °CPredicted
Density (Predicted) 0.75 g/cm³Predicted
LogP (Predicted) 5.9Predicted
Solubility Insoluble in water; Soluble in nonpolar organic solventsGeneral Alkane Property

Note: Predicted values are generated using computational models and should be confirmed by experimental analysis.

Synthesis of this compound: A Proposed Experimental Protocol

Overall Reaction:

(CH3)2CHCH2CH2MgBr + C2H5COCH2CH(CH3)2 → (CH3)2CHCH2CH2C(OH)(C2H5)CH2CH(CH3)2 → this compound

Step 1: Preparation of Isohexylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried to ensure anhydrous conditions.

  • Reaction Initiation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Grignard Formation: A solution of 1-bromo-4-methylpentane (B146037) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is typically initiated with gentle heating. Once initiated, the reaction is exothermic and should proceed without external heating. The mixture is refluxed until all the magnesium has reacted to form a grayish solution of isohexylmagnesium bromide.

Step 2: Coupling Reaction with 5-Methyl-3-heptanone

  • Ketone Addition: The Grignard reagent solution is cooled in an ice bath. A solution of 5-methyl-3-heptanone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

Step 3: Reduction of the Tertiary Alcohol

  • Work-up: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 4-ethyl-2,7-dimethyloctan-4-ol.

  • Reduction: The crude alcohol is subjected to a reduction reaction to remove the hydroxyl group. A common method is the Barton-McCombie deoxygenation. This involves converting the alcohol to a xanthate ester followed by treatment with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride).

  • Purification: The final product, this compound, is purified by fractional distillation under reduced pressure.

Diagram 1: Proposed Synthesis Workflow for this compound

G cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Reduction & Purification A 1-bromo-4-methylpentane + Mg B Isohexylmagnesium Bromide A->B Anhydrous Ether C Isohexylmagnesium Bromide E Tertiary Alkoxide C->E Anhydrous Ether D 5-Methyl-3-heptanone D->E Anhydrous Ether F Tertiary Alkoxide G 4-Ethyl-2,7-dimethyloctan-4-ol F->G Aqueous Workup H This compound G->H Deoxygenation

Caption: A logical workflow for the proposed synthesis of this compound.

Potential Applications in Drug Development and Pharmacology

While there is no specific information on the biological activity of this compound, the general class of branched-chain alkanes has relevance in pharmacology and drug development, primarily in the following areas:

  • Solvents and Excipients: Due to their low reactivity and ability to dissolve nonpolar compounds, alkanes can be used as solvents in drug formulation and as excipients in topical preparations.[4]

  • Drug Delivery Systems: The lipophilic nature of branched alkanes makes them potential components of lipid-based drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Molecular Scaffolds: While less common for core pharmacophores, the hydrocarbon backbone can serve as a scaffold for the attachment of various functional groups to create novel bioactive molecules.

Given the lack of data, a primary screening cascade would be necessary to elucidate any potential biological activity of this compound.

Diagram 2: Proposed Biological Activity Screening Workflow

G A This compound B Primary Screening A->B C Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->C D Antimicrobial Assays (e.g., MIC against bacteria/fungi) B->D E Enzyme Inhibition Assays (e.g., against key metabolic enzymes) B->E F Hit Identification C->F D->F E->F G Secondary Screening & Lead Optimization F->G

Caption: A logical workflow for the initial biological screening of this compound.

In Silico ADMET Profiling

In the absence of experimental data, in silico models can provide preliminary insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[5][6][7][8][9]

Table 2: Predicted ADMET Properties of this compound

ADMET PropertyPredicted OutcomeRationale/Implication
Absorption Poor oral bioavailabilityHigh lipophilicity (LogP > 5) suggests poor aqueous solubility and potential for entrapment in the gastrointestinal tract.
Distribution High volume of distributionLikely to distribute extensively into fatty tissues and cross the blood-brain barrier due to its lipophilicity.
Metabolism Susceptible to Cytochrome P450 oxidationAlkanes can be metabolized by hydroxylation at sterically accessible carbon atoms.
Excretion Slow eliminationHigh lipophilicity may lead to sequestration in adipose tissue, resulting in a long half-life.
Toxicity Low acute toxicity, potential for skin/eye irritationAlkanes are generally considered to have low systemic toxicity but can be irritants.

Note: These are predictions and require experimental validation.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound (CAS 62183-56-6). However, based on the properties of similar branched alkanes, the following general safety precautions should be observed:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.

  • Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation upon direct contact. Inhalation of high concentrations of vapor may cause respiratory irritation and central nervous system effects such as dizziness.

Conclusion

This compound is a branched-chain alkane for which there is a significant lack of experimental data in the public domain. This technical guide has compiled the available information and provided a framework for its further investigation. The proposed synthetic route offers a viable method for its preparation, which would enable experimental determination of its physicochemical properties and biological activities. While its direct application in drug development is not yet established, its properties as a lipophilic molecule suggest potential utility in drug formulation and delivery. The outlined screening cascade and in silico predictions provide a starting point for future research into the pharmacological potential of this and other related branched alkanes. Further experimental work is crucial to validate the predicted data and to fully characterize this compound for any potential scientific or industrial applications.

References

An In-depth Technical Guide to the Isomers of Dodecane (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers, each exhibiting unique physical and chemical properties. This technical guide provides a comprehensive overview of dodecane isomers, focusing on their physical properties, experimental protocols for their synthesis and separation, and their characterization using modern analytical techniques. This information is of particular relevance to researchers in the fields of materials science, petrochemistry, and drug development, where the specific isomeric form of a molecule can significantly influence its behavior and efficacy.

Classification of Dodecane Isomers

The vast number of dodecane isomers can be systematically classified based on the carbon chain length of the parent alkane and the nature of the alkyl substituents. This classification provides a logical framework for understanding the structural diversity of these compounds.

Dodecane_Isomer_Classification Dodecane Dodecane (C12H26) Undecane Methylundecanes Dodecane->Undecane C11 backbone Decane Dimethyldecanes, Ethyldecanes Dodecane->Decane C10 backbone Nonane Trimethynonanes, etc. Dodecane->Nonane C9 backbone Octane Tetramethyloctanes, etc. Dodecane->Octane C8 backbone Heptane Pentamethylheptanes, etc. Dodecane->Heptane C7 backbone Hexane Hexamethylhexanes, etc. Dodecane->Hexane C6 backbone Pentane ... Dodecane->Pentane C5 backbone

Figure 1. Hierarchical classification of dodecane isomers based on the length of the principal carbon chain.

Quantitative Data on Physical Properties

The physical properties of dodecane isomers, such as boiling point, melting point, and density, are highly dependent on their molecular structure. Generally, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. Conversely, more compact and symmetrical isomers tend to have higher melting points. The following tables summarize the available physical property data for n-dodecane and several of its branched isomers.

Table 1: Physical Properties of n-Dodecane

PropertyValue
IUPAC NameDodecane
CAS Number112-40-3
Molecular FormulaC12H26
Molecular Weight170.34 g/mol
Boiling Point216.3 °C
Melting Point-9.6 °C
Density0.749 g/cm³ at 20 °C

Table 2: Physical Properties of Selected Branched Dodecane Isomers

IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Methylundecane210-46.80.749 at 20°C
3-Methylundecane201-580.749 at 20°C
2,2-Dimethyldecane201-50.8 (est.)0.7406
2,3-Dimethyldecane~201-202-~0.751
2,4-Dimethyldecane200.4-50.8 (est.)0.749
2,5-Dimethyldecane---
2,6-Dimethyldecane200.7-50.8 (est.)0.749
2,7-Dimethyldecane---
2,8-Dimethyldecane---
2,9-Dimethyldecane204-50.8 (est.)0.7404
3,3-Dimethyldecane---
3,4-Dimethyldecane---
3,5-Dimethyldecane200-50.8 (est.)0.7509
3,6-Dimethyldecane201-50.8 (est.)0.7510
3,7-Dimethyldecane (B90829)202-50.8 (est.)0.7513
3,8-Dimethyldecane181-187~ -600.74-0.80
4,4-Dimethyldecane---
4,5-Dimethyldecane---
4,6-Dimethyldecane---
4,7-Dimethyldecane---
5,5-Dimethyldecane---
5,6-Dimethyldecane201-50.8 (est.)0.7567

Note: "est." indicates an estimated value.

Experimental Protocols

Synthesis of Branched Dodecane Isomers

The synthesis of specific branched dodecane isomers is crucial for studying their properties and potential applications. Two common methods for the preparation of branched alkanes are the Grignard reaction and the Wurtz coupling.

1. Grignard Reaction for Tertiary Alcohol Precursor Synthesis

This protocol describes the synthesis of a tertiary alcohol, which can be subsequently dehydrated and hydrogenated to yield a branched alkane.

Grignard_Synthesis_Workflow start Start: Dry Glassware & Inert Atmosphere prep_grignard Prepare Grignard Reagent: Alkyl Halide + Mg in Ether/THF start->prep_grignard react_ketone React with Ketone at 0°C prep_grignard->react_ketone quench Quench with Saturated NH4Cl react_ketone->quench extract Extract with Ether quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify Tertiary Alcohol (Column Chromatography or Distillation) dry_concentrate->purify end End: Purified Tertiary Alcohol purify->end

Figure 2. Workflow for the synthesis of a tertiary alcohol precursor via Grignard reaction.

Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents). The system is maintained under an inert atmosphere (e.g., argon or nitrogen). A solution of the appropriate alkyl halide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to initiate the reaction. The reaction mixture is then refluxed until the magnesium is consumed.

  • Reaction with Ketone: The Grignard reagent is cooled to 0°C in an ice bath. A solution of the desired ketone (1.0 equivalent) in anhydrous ether or THF is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting tertiary alcohol is purified by column chromatography or distillation.

2. Wurtz Coupling

The Wurtz reaction can be used to synthesize symmetrical alkanes by the reaction of two equivalents of an alkyl halide with sodium metal.

Methodology:

  • A solution of the desired alkyl halide in anhydrous ether is prepared in a round-bottom flask.

  • Sodium metal, cut into small pieces, is added to the flask.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the excess sodium is carefully destroyed by the addition of ethanol.

  • Water is added, and the ether layer containing the alkane is separated, washed, dried, and distilled.

Separation and Analysis of Dodecane Isomers

The separation and identification of dodecane isomers in a mixture is a significant analytical challenge due to their similar physical properties. High-resolution gas chromatography and supercritical fluid chromatography are powerful techniques for this purpose.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds.

GCMS_Analysis_Workflow sample_prep Sample Preparation: Dissolve in Hexane injection GC Injection sample_prep->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis: Library Matching & Fragmentation detection->data_analysis

Figure 3. General workflow for the analysis of dodecane isomers by GC-MS.

Typical GC-MS Protocol for Alkane Isomer Analysis:

  • Sample Preparation: Dilute the sample containing dodecane isomers in a volatile solvent such as hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically used.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed, for example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at a rate of 5°C/min.

    • Injector: Split/splitless injector at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

2. Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the separation of non-volatile and thermally labile compounds, and it can also be applied to the separation of hydrocarbon isomers.

General SFC Protocol for Alkane Isomer Separation:

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often modified with a small amount of a polar co-solvent like methanol (B129727) to improve selectivity.

  • Stationary Phase: A variety of columns can be used, including packed silica (B1680970) or bonded-phase columns.

  • Temperature and Pressure: The temperature and pressure of the system are critical parameters that control the density and solvating power of the supercritical fluid and must be optimized for a given separation.

  • Detection: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

Spectroscopic Characterization

Mass Spectrometry (MS)

Electron ionization mass spectrometry of branched alkanes is characterized by preferential fragmentation at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2][3] This results in a significantly less abundant or absent molecular ion peak compared to their linear counterparts.[2] The base peak in the spectrum often corresponds to the most stable carbocation that can be formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a valuable tool for determining the carbon skeleton of dodecane isomers. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of primary, secondary, tertiary, and quaternary carbons.[4][5][6] The chemical shifts of carbons in branched alkanes can be predicted using empirical additivity rules.

Toxicology and Pharmacokinetics

The toxicological and pharmacokinetic profiles of dodecane isomers are of interest to drug development professionals, as these compounds may be present as impurities or excipients in pharmaceutical formulations. Studies on n-dodecane have shown that it can cause skin irritation upon prolonged dermal exposure.[7] The dermal penetration of dodecane is relatively low.[5][7] The metabolism of branched-chain alkanes can differ from that of linear alkanes, potentially leading to different biological activities and clearance rates. Further research is needed to fully elucidate the toxicological and pharmacokinetic properties of the wide range of dodecane isomers.

Conclusion

The 355 isomers of dodecane represent a vast chemical space with a wide range of physical and chemical properties. This technical guide has provided a framework for understanding, synthesizing, separating, and characterizing these compounds. The presented data and experimental protocols will be a valuable resource for researchers, scientists, and drug development professionals working with these and other complex hydrocarbon systems. Further research into the properties and biological activities of a broader range of dodecane isomers will undoubtedly open up new opportunities in various scientific and industrial fields.

References

The Geochemical Significance of Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, hydrocarbons with alkyl groups attached to a central carbon chain, are significant molecular fossils, or biomarkers, in geochemical studies. Their structure, abundance, and isotopic composition provide invaluable insights into the paleoenvironment, the origin of organic matter, and the thermal history of sediments and petroleum. This guide offers an in-depth exploration of the geochemical significance of branched alkanes, detailing their sources, diagenetic pathways, and analytical methodologies.

Key Branched Alkanes as Geochemical Indicators

The most widely utilized branched alkanes in geochemistry are the isoprenoids pristane (B154290) (Pr) and phytane (B1196419) (Ph). However, other branched structures, such as those with quaternary carbon centers, are gaining recognition as important biomarkers.

Isoprenoidal Alkanes: Pristane and Phytane

Pristane (C₁₉) and phytane (C₂₀) are acyclic isoprenoid hydrocarbons predominantly derived from the phytyl side-chain of chlorophyll (B73375).[1] Their relative abundance, expressed as the pristane/phytane (Pr/Ph) ratio, is a cornerstone of organic geochemistry, used to infer the redox conditions of the depositional environment.[2]

Under oxic (oxygen-rich) conditions, the phytol (B49457) side chain of chlorophyll is oxidized to phytenic acid, which upon subsequent reactions, yields pristane. Conversely, under anoxic (oxygen-poor) conditions, phytol is reduced to dihydrophytol (B1222839) and subsequently to phytane.[2] Therefore, the Pr/Ph ratio can indicate the oxygen levels during the early diagenesis of organic matter.

Table 1: Interpretation of Pristane/Phytane (Pr/Ph) Ratios [2][3][4][5]

Pr/Ph RatioDepositional EnvironmentRedox ConditionsAssociated Organic Matter
> 3.0Terrestrial, deltaic, peat swampOxicHigher plants
1.0 - 3.0Fluvio-marine, nearshoreSub-oxicMixed terrestrial and marine
< 1.0Marine, hypersaline, lacustrineAnoxicAlgae, bacteria, plankton
< 0.8Saline to hypersaline, carbonate/evaporiteHighly AnoxicPredominantly marine algae and bacteria

It is important to note that other factors, such as the source of organic matter and thermal maturity, can also influence the Pr/Ph ratio, and therefore it should be interpreted with caution and in conjunction with other geochemical data.[3]

Branched Alkanes with Quaternary Carbon (BAQCs)

Branched alkanes with quaternary carbon centers (BAQCs) are another class of biomarkers that have been detected in various sedimentary rocks, some dating back to the Proterozoic era.[1][6][7] These compounds, such as 5,5-diethylalkanes, are believed to have a biological origin, though their precise source organisms are still under investigation.[1][8] Their presence in ancient sediments suggests they are highly resistant to degradation.[8]

The distribution and abundance of BAQCs can provide clues about specific paleoenvironmental conditions. For instance, their occurrence in sediments associated with microbial mats suggests a potential link to specific microbial communities and may indicate strong redox gradients in the water column.[6][7]

Table 2: Selected Branched Alkanes with Quaternary Carbon and their Geochemical Significance [6][9][10]

Branched Alkane TypeExample StructuresPotential SignificanceGeological Occurrences
Diethylalkanes5,5-diethylalkanesIndicators of specific microbial inputs, potentially sulfide-oxidizing bacteria.[1][8]Neoproterozoic microbial mats, Late Cretaceous black shales.[1][6]
Ethyl-methylalkanes5-ethyl-5-methylalkaneMay indicate specific bacterial sources.Carboniferous black shales.[9]
Dimethylalkanes2,2-dimethylalkanesBiological origin, potential biomarker for specific microorganisms.[11]Late Cretaceous black shales.[11]

Diagenetic Pathways of Pristane and Phytane

The formation of pristane and phytane from the phytyl side-chain of chlorophyll is a key diagenetic process influenced by the redox conditions of the depositional environment. The following diagram illustrates these pathways.

Diagenetic_Pathways Chlorophyll Chlorophyll (in phototrophic organisms) Phytol Phytol Chlorophyll->Phytol  Diagenesis Phytenic_Acid Phytenic Acid Phytol->Phytenic_Acid  Oxidation (Oxic Conditions) Dihydrophytol Dihydrophytol Phytol->Dihydrophytol  Reduction (Anoxic Conditions) Pristene Pristene Phytenic_Acid->Pristene  Decarboxylation Pristane Pristane Pristene->Pristane  Reduction Phytane Phytane Dihydrophytol->Phytane  Reduction Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis cluster_interpretation Interpretation Sample_Collection 1. Sample Collection (Rock/Sediment) Drying 2. Drying (<60°C) Sample_Collection->Drying Grinding 3. Grinding (e.g., 100-mesh) Drying->Grinding Solvent_Extraction 4. Solvent Extraction (e.g., Soxhlet) Grinding->Solvent_Extraction Fractionation 5. Column Chromatography (Silica Gel) Solvent_Extraction->Fractionation Saturated_Fraction 6. Isolate Saturated Hydrocarbon Fraction Fractionation->Saturated_Fraction GCMS_Analysis 7. GC-MS Analysis Saturated_Fraction->GCMS_Analysis Data_Processing 8. Data Processing GCMS_Analysis->Data_Processing Identification 9. Identification (Retention Time & Mass Spectra) Data_Processing->Identification Quantification 10. Quantification (Peak Area vs. Standard) Identification->Quantification Geochemical_Interpretation 11. Geochemical Interpretation (Biomarker Ratios, etc.) Quantification->Geochemical_Interpretation

References

4-Ethyl-2,7-dimethyloctane: An Undeveloped Candidate for Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel biomarkers will find that 4-Ethyl-2,7-dimethyloctane is a compound with minimal presence in current scientific literature as a potential biomarker. While the chemical properties of this branched-chain alkane are documented, its application in disease diagnosis, prognosis, or as a pharmacodynamic marker remains largely unexplored.

Our comprehensive search for existing data on this compound as a biomarker has yielded very limited information, precluding the development of an in-depth technical guide at this time. The core requirements for quantitative data, detailed experimental protocols, and established signaling pathways associated with this specific compound in a biomarker context could not be met due to a lack of available research.

Chemical and Physical Properties

This compound is a hydrocarbon with the chemical formula C12H26 and a molecular weight of 170.3348 g/mol .[1] Its CAS Registry Number is 62183-56-6.[1][2] Basic chemical and physical properties are available through resources such as the National Institute of Standards and Technology (NIST) WebBook and PubChem.[1][3]

Potential Biological Relevance

The only notable mention of a structurally similar compound in a biological context comes from studies on house mice (Mus musculus). Research has identified 3-ethyl-2,7-dimethyl octane (B31449) as one of several compounds found specifically in the urine of male mice, suggesting a potential role as a pheromone.[4] However, this finding has not been translated into biomarker applications for disease in humans or other species.

Analytical Methodologies

While no specific experimental protocols for the detection and quantification of this compound as a biomarker were found, general analytical techniques for volatile organic compounds (VOCs) and hydrocarbons are well-established. These methods, which could be adapted for future studies of this compound, include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. GC-MS offers high specificity and sensitivity for trace-level analysis.[5]

  • Headspace-Gas Chromatography-Flame Ionization Detection (HS-GC-FID): A validated method for the quantification of volatile compounds in biological samples.[6]

A hypothetical workflow for developing an analytical method for this compound in a biological matrix, such as plasma or urine, is presented below.

Caption: Hypothetical workflow for the analysis of this compound.

Future Directions

The absence of this compound in the biomarker literature presents a potential opportunity for novel research. Future studies could focus on:

  • Exploratory Metabolomics: Untargeted metabolomics studies in various diseases could identify this compound as a candidate biomarker.

  • Method Development and Validation: The development of robust and sensitive analytical methods for the quantification of this compound in biological matrices is a critical first step.

  • Biological Function: Investigating the endogenous production and biological role of this compound could provide insights into potential disease pathways.

At present, this compound remains a molecule with unknown potential as a clinical or research biomarker. Further foundational research is required to establish any meaningful connection to disease states or physiological processes.

References

The Unseen Architecture of Stability: A Thermodynamic Comparison of Branched and Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the foundational landscape of organic chemistry, the subtle interplay of molecular architecture and energetic favorability is paramount. Alkanes, as the simplest saturated hydrocarbons, provide a fundamental model for understanding these structure-energy relationships. This technical guide delves into the core principles governing the thermodynamic stability of branched versus linear alkanes. It is a well-established principle that branched alkanes are thermodynamically more stable than their linear isomers.[1][2] This guide will present the quantitative data underpinning this principle, detail the experimental methodologies used to determine these values, and explore the intramolecular forces and structural attributes that account for this stability difference. A comprehensive understanding of these concepts is crucial for professionals in fields such as drug development, where molecular stability can significantly impact efficacy and pharmacology.

The Thermodynamic Landscape: Heat of Formation and Combustion

The relative thermodynamic stability of isomers can be quantified by comparing their standard enthalpies of formation (ΔHf°) and heats of combustion (ΔHc°). The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative (or less positive) ΔHf° indicates greater thermodynamic stability.

Conversely, the heat of combustion is the enthalpy change when one mole of a substance undergoes complete combustion with oxygen. Since combustion is an exothermic process, a lower amount of heat released (a less negative ΔHc°) signifies a more stable isomer, as it was already in a lower energy state prior to combustion.[3]

Quantitative Comparison of Alkane Isomers

The following tables summarize the standard enthalpies of formation and heats of combustion for various linear and branched alkane isomers. These data consistently demonstrate that as the degree of branching increases, the standard enthalpy of formation becomes more negative, and the heat of combustion becomes less negative, indicating greater thermodynamic stability.

Table 1: Thermodynamic Data for Pentane Isomers (C5H12)

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Heat of Combustion (ΔHc°) (kJ/mol)
n-PentaneCH3(CH2)3CH3-146.4-3536
Isopentane (2-Methylbutane)(CH3)2CHCH2CH3-154.8-3529
Neopentane (2,2-Dimethylpropane)C(CH3)4-167.4-3514

Data sourced from multiple references.[4][5][6][7]

Table 2: Thermodynamic Data for Hexane (B92381) Isomers (C6H14)

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Heat of Combustion (ΔHc°) (kJ/mol)
n-HexaneCH3(CH2)4CH3-167.2-4163
2-Methylpentane(CH3)2CH(CH2)2CH3-174.5-4158
3-MethylpentaneCH3CH2CH(CH3)CH2CH3-171.5-4156
2,2-Dimethylbutane(CH3)3CCH2CH3-185.8-4149
2,3-Dimethylbutane(CH3)2CHCH(CH3)2-178.2-4153

Data sourced from multiple references.[8][9][10]

Table 3: Thermodynamic Data for Heptane Isomers (C7H16)

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Heat of Combustion (ΔHc°) (kJ/mol)
n-HeptaneCH3(CH2)5CH3-187.8-4817
2-Methylhexane(CH3)2CH(CH2)3CH3-195.0-4812
2,2-Dimethylpentane(CH3)3C(CH2)2CH3-206.3-4800
2,2,3-Trimethylbutane(CH3)3CCH(CH3)2-203.8-4802

Data sourced from multiple references.[11][12][13][14]

Table 4: Thermodynamic Data for Octane (B31449) Isomers (C8H18)

IsomerStructureStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Heat of Combustion (ΔHc°) (kJ/mol)
n-OctaneCH3(CH2)6CH3-208.4-5470
2-Methylheptane(CH3)2CH(CH2)4CH3-216.3-5466
2,2,4-Trimethylpentane (Isooctane)(CH3)3CCH2CH(CH3)2-224.1-5451

Data sourced from multiple references.[15][16][17][18]

The "Why": Unpacking the Sources of Stability

The enhanced stability of branched alkanes arises from a combination of intramolecular factors. While the topic has been a subject of vigorous debate, several key concepts are widely accepted to contribute to this phenomenon.[15]

  • Steric Hindrance and Bond Strength: In linear alkanes, the carbon backbone can adopt conformations that lead to steric repulsion between hydrogen atoms. Branching can, in some cases, alleviate these unfavorable interactions by creating a more compact, globular structure.[6][19] Furthermore, branching introduces more tertiary and quaternary carbon atoms. The C-C and C-H bonds associated with these more substituted carbons have different bond energies compared to those in linear chains, contributing to the overall enthalpy of the molecule.

  • Electronic Effects and Electron Correlation: Some theories propose that the stabilization of branched alkanes is due to favorable electronic interactions.[1] Density functional theory (DFT) analyses have suggested that while branched alkanes have less destabilizing steric energy, the primary stabilizing factor is a combination of electrostatic and electron correlation effects.[2]

Experimental Determination of Thermodynamic Stability

The quantitative data presented in the tables above are primarily determined through bomb calorimetry, a technique used to measure the heat of combustion of a substance.

Experimental Protocol: Bomb Calorimetry for Liquid Hydrocarbons (based on ASTM D240)

This protocol outlines the general steps for determining the heat of combustion of a liquid hydrocarbon using a bomb calorimeter.

1. Apparatus:

  • Bomb calorimeter assembly (including bomb, bucket, and insulating jacket)

  • High-precision thermometer (± 0.01 °C)

  • Oxygen cylinder with pressure regulator

  • Crucible (platinum or stainless steel)

  • Fuse wire (e.g., nickel-chromium)

  • Pellet press (for solid samples, used for calibration)

  • Analytical balance (± 0.1 mg)

2. Calibration of the Calorimeter:

  • The heat capacity of the calorimeter system must first be determined by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.

  • A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.

  • A piece of fuse wire of known length is attached to the electrodes within the bomb, with the wire in contact with the benzoic acid pellet.

  • A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.

  • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

  • The bomb is submerged in a known mass of water in the calorimeter bucket.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to fall.

  • The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of benzoic acid, accounting for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen.

3. Measurement of Alkane Heat of Combustion:

  • A known mass (approximately 0.5-1.0 g) of the liquid alkane is accurately weighed into the crucible. Volatile samples may require encapsulation.

  • The same procedure as for calibration is followed: the bomb is sealed, pressurized with oxygen, and submerged in the calorimeter.

  • The sample is ignited, and the temperature change is recorded.

  • The heat of combustion of the alkane is calculated using the determined heat capacity of the calorimeter and the measured temperature rise, with corrections for the fuse wire and acid formation.

4. Calculation: The gross heat of combustion (Qv) at constant volume is calculated using the following formula: Qv = (C * ΔT - e1 - e2) / m Where:

  • C is the heat capacity of the calorimeter (in J/°C)

  • ΔT is the corrected temperature rise (in °C)

  • e1 is the correction for the heat of formation of nitric acid (in J)

  • e2 is the correction for the heat of combustion of the fuse wire (in J)

  • m is the mass of the sample (in g)

The standard enthalpy of combustion (ΔHc°) at constant pressure can then be calculated from the constant volume heat of combustion.

Visualizing the Concepts

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Thermodynamic_Stability cluster_structure Molecular Structure cluster_properties Thermodynamic Properties cluster_stability Relative Stability Linear Alkane Linear Alkane Higher Heat of Combustion Higher Heat of Combustion Linear Alkane->Higher Heat of Combustion Less Negative Heat of Formation Less Negative Heat of Formation Linear Alkane->Less Negative Heat of Formation Branched Alkane Branched Alkane Lower Heat of Combustion Lower Heat of Combustion Branched Alkane->Lower Heat of Combustion More Negative Heat of Formation More Negative Heat of Formation Branched Alkane->More Negative Heat of Formation Less Stable Less Stable Higher Heat of Combustion->Less Stable More Stable More Stable Lower Heat of Combustion->More Stable Less Negative Heat of Formation->Less Stable More Negative Heat of Formation->More Stable

Caption: Relationship between alkane structure and thermodynamic stability.

Bomb_Calorimetry_Workflow Sample Preparation Sample Preparation Bomb Assembly Bomb Assembly Sample Preparation->Bomb Assembly Place sample in crucible Pressurization Pressurization Bomb Assembly->Pressurization Seal bomb Calorimeter Setup Calorimeter Setup Pressurization->Calorimeter Setup Fill with O2 Ignition Ignition Calorimeter Setup->Ignition Submerge bomb Data Acquisition Data Acquisition Ignition->Data Acquisition Record temperature change Calculation Calculation Data Acquisition->Calculation Correct for extraneous heat Result Result Calculation->Result Determine ΔHc°

Caption: Experimental workflow for bomb calorimetry.

Conclusion

The thermodynamic preference for branched alkanes over their linear counterparts is a fundamental concept in organic chemistry with significant practical implications. This increased stability, evidenced by more negative heats of formation and less negative heats of combustion, is attributed to a complex interplay of steric and electronic factors within the molecule. The precise measurement of these thermodynamic quantities through techniques like bomb calorimetry provides the empirical foundation for our understanding. For researchers and professionals in fields such as drug development, a firm grasp of these principles is essential for the rational design and analysis of stable and effective molecular entities.

References

A Technical Guide to the Combustion Properties of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Highly branched alkanes are critical components of modern transportation fuels, primarily due to their superior anti-knock characteristics. Their unique molecular structure, featuring multiple methyl groups along a carbon chain, dictates a set of combustion properties that differ significantly from their straight-chain isomers. This technical guide provides an in-depth examination of these properties, including heat of combustion, ignition delay time, and laminar flame speed. It further explores the mechanisms of pollutant formation, details common experimental protocols for property measurement, and visualizes key chemical kinetic pathways. All quantitative data is summarized in comparative tables, and experimental workflows are illustrated using standardized diagrams to facilitate understanding for a technical audience.

Core Combustion Properties

The combustion behavior of an alkane is fundamentally linked to its molecular structure. Branching introduces tertiary carbon-hydrogen bonds, which are weaker than the primary and secondary bonds found in linear alkanes. This structural difference leads to greater thermodynamic stability and profoundly influences combustion characteristics.[1]

Heat of Combustion

The heat of combustion is the total energy released when a compound undergoes complete combustion with oxygen. For isomers, a lower heat of combustion corresponds to greater molecular stability.[2] Highly branched alkanes are thermodynamically more stable than their straight-chain counterparts and therefore release less energy upon combustion.[3][4] This increased stability is a key factor in their resistance to autoignition.

Property n-Octane 2,2,4-Trimethylpentane (Isooctane) Reference(s)
Molecular Formula C₈H₁₈C₈H₁₈[5]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) ~ -250 kJ/mol~ -259 kJ/mol[4]
Relative Stability Less StableMore Stable[2][3]
Heat of Combustion HigherLower[3]

Table 1: Comparison of thermodynamic properties for n-octane and isooctane.

Ignition Delay Time (IDT)

Ignition delay time (IDT) is the period between the creation of a combustible mixture and the onset of ignition.[6] It is a critical parameter for engine design, as longer IDTs are associated with higher resistance to engine knock.[7] Highly branched alkanes, such as isooctane, are the standard for high octane (B31449) ratings (isooctane is 100) precisely because their complex structure and more stable radical intermediates lead to longer ignition delays compared to linear alkanes like n-heptane (octane rating of 0).[5][8] IDT is strongly dependent on temperature, pressure, and the fuel-to-air equivalence ratio.[6][9]

Fuel Temperature (K) Pressure (atm) Equivalence Ratio (Φ) Ignition Delay Time (μs) Reference(s)
Isooctane 800 - 1000201.0Varies (Decreases with Temp)[10]
Isooctane 800 - 1000401.0Varies (Decreases with Temp)[10]
n-Heptane 800 - 1000~20-401.0Significantly Shorter than Isooctane[10]

Table 2: Representative ignition delay time behavior for isooctane. Specific values decrease sharply with increasing temperature.

Laminar Flame Speed (LFS)

Laminar flame speed is a fundamental property of a fuel-oxidizer mixture that characterizes its reactivity, diffusivity, and exothermicity.[11] It represents the velocity at which an unstretched, planar flame front propagates through a quiescent mixture. Studies have shown that increased branching in alkane isomers tends to reduce the laminar flame speed.[12] This is consistent with the higher activation energy required for the combustion reactions of more stable branched molecules.

Fuel Unburned Gas Temperature (K) Pressure (atm) Equivalence Ratio (Φ) Peak Laminar Flame Speed (cm/s) Reference(s)
Isooctane ~700 - 102011.1Varies with Temperature
n-Heptane ~700 - 95011.1Generally Higher than Isooctane
Methane 29811.1~35

Table 3: Comparative laminar flame speed data. LFS for all fuels increases with pre-heating.

Pollutant Formation

The combustion of all hydrocarbons, including highly branched alkanes, can lead to the formation of harmful pollutants like soot and nitrogen oxides (NOx), primarily under conditions of incomplete combustion or at very high temperatures.

Soot Formation

Soot consists of carbonaceous particles formed during incomplete combustion in fuel-rich, high-temperature environments.[13] The process begins with the formation of polycyclic aromatic hydrocarbons (PAHs), which then undergo nucleation, surface growth, and coagulation to form larger soot particles.[14][15] The molecular structure of the fuel is a critical factor in the tendency to form soot. The specific decomposition pathways of branched alkanes influence the pool of small hydrocarbon radicals that initiate the mass growth reactions leading to PAHs.[16]

Soot_Formation_Pathway cluster_main Fuel Fuel (Branched Alkane) Decomp Thermal Decomposition (High Temp) Fuel->Decomp Radicals Small Hydrocarbon Radicals & Alkenes Decomp->Radicals PAH PAH Formation (e.g., Benzene) Radicals->PAH Nucleation Nucleation & Particle Inception PAH->Nucleation Growth Surface Growth & Coagulation Nucleation->Growth Soot Soot Particles Growth->Soot

Figure 1: Generalized reaction pathway for soot formation from hydrocarbon fuel.

Nitrogen Oxides (NOx) Formation

Nitrogen oxides (NO and NO₂) are primarily formed in internal combustion engines through the "thermal mechanism" (Zeldovich mechanism). At the extremely high temperatures and pressures within the engine cylinder, atmospheric nitrogen (N₂) and oxygen (O₂) dissociate and react.[17][18] While fuel structure does not directly add nitrogen to the system, it influences the peak combustion temperatures and residence times, thereby affecting the rate of NOx formation. Combustion strategies that lower peak temperatures, such as lean-burn or exhaust gas recirculation, are effective at mitigating NOx.[18][19]

Experimental Protocols

The quantitative characterization of combustion properties relies on specialized experimental apparatus capable of creating controlled, high-temperature, and high-pressure conditions.

Measurement of Ignition Delay Time: Shock Tube

A shock tube is a primary instrument for measuring high-temperature ignition delay times.[6] It uses the rapid rupture of a diaphragm to generate a shock wave that travels through the test gas, heating and compressing it in a nearly instantaneous and homogenous manner. The time from the arrival of the reflected shock wave to the onset of combustion (detected via pressure rise or light emission from radical species like OH*) is the IDT.[6][20][21]

Shock_Tube_Workflow start Start prep Prepare Fuel/Oxidizer/Diluent Mixture start->prep fill Fill Driven Section of Shock Tube prep->fill rupture Rupture Diaphragm (High P Driver Gas) fill->rupture incident Incident Shock Wave Propagates rupture->incident reflect Shock Reflects (Heats & Compresses Test Gas) incident->reflect ignite Mixture Auto-Ignites reflect->ignite measure Measure Signals: - Pressure Transducer - OH* Chemiluminescence ignite->measure calculate Calculate IDT (Time from Reflection to Ignition) measure->calculate end End calculate->end LFS_Workflow start Start fill Fill Constant-Volume Chamber with Premixed Gas start->fill ignite Ignite Mixture at Center with Spark Electrodes fill->ignite record Record Flame Propagation (High-Speed Schlieren Imaging) ignite->record analyze Image Analysis: Measure Flame Radius (r) vs. Time (t) record->analyze calculate_stretched Calculate Stretched Flame Speed (Sb) for different radii analyze->calculate_stretched extrapolate Plot Sb vs. Stretch Rate (k) and Extrapolate to k=0 calculate_stretched->extrapolate result Determine Unstretched Laminar Flame Speed (SL) extrapolate->result end End result->end H_Abstraction cluster_n_octane n-Octane (Linear) cluster_isooctane Isooctane (Branched) n_octane n-Octane n_rad_p Primary Radical (Less Stable) n_octane->n_rad_p +OH n_rad_s Secondary Radical (More Stable) n_octane->n_rad_s +OH isooctane Isooctane (2,2,4-Trimethylpentane) iso_rad_p Primary Radical isooctane->iso_rad_p +OH iso_rad_s Secondary Radical isooctane->iso_rad_s +OH iso_rad_t Tertiary Radical (Most Stable) isooctane->iso_rad_t +OH

References

Technical Guide: 4-Ethyl-2,7-dimethyloctane in Petroleum Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Ethyl-2,7-dimethyloctane, a specific C12 isoparaffin, within the context of petroleum fractions. While the primary audience includes researchers in the petrochemical and geochemical fields, the methodologies described for the isolation and characterization of complex organic molecules may be of interest to professionals in drug development and other scientific disciplines dealing with intricate mixtures.

This compound (C12H26) is a saturated branched alkane that can be found as a minor component in crude oil and its refined products.[1][2] Isoparaffins, as a class, are significant components of gasoline and diesel fuels, influencing properties such as octane (B31449) number and cetane number. The detailed characterization of individual isomers like this compound is crucial for understanding fuel composition, optimizing refining processes, and for geochemical fingerprinting of crude oils.

This document outlines the physicochemical properties of this compound, details the standard experimental protocols for its identification and analysis, and discusses its significance within petroleum science.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for developing analytical methods, particularly for chromatographic separation.

PropertyValueReference
Molecular Formula C12H26[1][2]
Molecular Weight 170.335 g/mol [1]
Exact Mass 170.203 Da[1]
CAS Number 62183-56-6[1][2]
LogP (Octanol-Water Partition Coefficient) 4.49490[1]

Presence and Significance in Petroleum

Isoparaffins are a major class of hydrocarbons in petroleum, alongside n-paraffins, naphthenes (cycloalkanes), and aromatics. Highly branched alkanes are often desirable in gasoline as they tend to have higher octane ratings. In diesel fuels, the degree of branching affects the cetane number and cold-flow properties.

While specific quantitative data for this compound in various petroleum fractions is not widely published, it is expected to be present in fractions such as kerosene (B1165875) and diesel. The identification of C10-C24 isoparaffins in these middle distillates has been a subject of detailed analytical investigation.[3] In such complex mixtures, mono-substituted and di-substituted isoparaffins are often the most abundant.[3]

The study of specific hydrocarbon isomers can also be relevant in geochemistry, where certain molecules, known as biomarkers, can provide information about the origin, thermal maturity, and depositional environment of crude oil. However, there is currently no significant literature identifying this compound as a key biomarker.

Experimental Protocols for Analysis

The analysis of specific isoparaffins like this compound in complex matrices such as crude oil is a significant analytical challenge. The most powerful and widely used technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4] For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) may be employed to achieve the necessary resolution.

Sample Preparation

Prior to analysis, crude oil or a petroleum fraction must be prepared to isolate the saturated hydrocarbons.

  • Fractionation: The sample is typically fractionated to separate it into different compound classes (saturates, aromatics, resins, and asphaltenes - SARA).

  • Isolation of Saturates: The saturate fraction, containing both n-paraffins and isoparaffins, is isolated using techniques like liquid column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for identifying and quantifying volatile and semi-volatile organic compounds in petroleum.[4]

  • Principle: The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Typical GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is commonly used for hydrocarbon analysis.

    • Injection: A small volume of the prepared sample is injected into the heated inlet of the GC. Split injection is often used to avoid overloading the column.

    • Oven Temperature Program: A temperature program is employed to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40-70°C) and ramp up to a high temperature (e.g., 300-325°C).

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra that can be compared to spectral libraries.

    • Acquisition Mode: Data can be acquired in full scan mode to obtain the entire mass spectrum of eluting compounds, or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity for target compounds or compound classes. For isoparaffins, characteristic fragment ions (like m/z 85) can be monitored.[5]

Compound Identification

Identification of this compound is achieved through a combination of two key pieces of information:

  • Mass Spectrum: The obtained mass spectrum is compared with a reference spectrum from a database like the NIST Mass Spectral Library. The fragmentation pattern of branched alkanes is characteristic and can be used for identification.

  • Retention Index (RI): The retention time of the compound is converted to a system-independent Retention Index by running a mixture of n-alkanes under the same chromatographic conditions. The calculated RI is then compared to published values for the specific GC column phase. This is a critical step for distinguishing between isomers, which may have very similar mass spectra.

Visualizations

Experimental Workflow for Isoparaffin Analysis

The following diagram illustrates the typical workflow for the analysis of branched alkanes like this compound in a crude oil sample.

G cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing & Identification A Crude Oil Sample B Fractionation (e.g., Column Chromatography) A->B C Isolate Saturate Fraction (n-paraffins + isoparaffins) B->C D GC-MS Analysis C->D F Obtain Mass Spectrum & Retention Time D->F E n-Alkane Standard Run (for RI Calculation) G Calculate Retention Index (RI) E->G F->G H Compare Spectrum to Library (e.g., NIST) F->H I Compare RI to Literature Values G->I J Compound Identification (this compound) H->J I->J K Quantification (using internal standards) J->K

References

An In-depth Technical Guide to the Natural Sources of Branched-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain alkanes, hydrocarbons characterized by the presence of alkyl groups attached to a linear carbon backbone, are ubiquitous in nature. These molecules play crucial roles in various biological systems, from serving as structural components of cell membranes and protective cuticular layers to acting as chemical messengers. Their unique physical and chemical properties, including lower melting points and altered viscosity compared to their linear counterparts, make them subjects of significant interest in fields ranging from chemical ecology to drug development and biofuel research. This technical guide provides a comprehensive overview of the primary natural sources of branched-chain alkanes, details the experimental protocols for their study, and presents quantitative data on their distribution and the biosynthetic pathways responsible for their production.

Primary Natural Sources of Branched-Chain Alkanes

Branched-chain alkanes are synthesized by a diverse array of organisms, including insects, plants, and various microorganisms. The structural diversity and abundance of these compounds vary significantly between and within these groups.

Insects: Cuticular Hydrocarbons

The insect cuticle is a primary and exceptionally rich source of branched-chain alkanes. These lipids, collectively known as cuticular hydrocarbons (CHCs), form a waxy layer on the epicuticle that is critical for preventing desiccation and protecting against pathogens.[1][2] Furthermore, the specific blend of CHCs serves as a complex chemical communication system, mediating behaviors such as mate recognition, nestmate identification in social insects, and species differentiation.[1][3][4]

The most common branched alkanes in insects are monomethylalkanes, dimethylalkanes, and occasionally trimethylalkanes, with chain lengths typically ranging from C21 to C49.[3][5] The position of the methyl branches can vary, leading to a vast array of isomers.

Plants: Epicuticular Waxes

The surfaces of plant leaves, stems, and fruits are coated with a layer of epicuticular wax, which serves as a protective barrier against water loss, UV radiation, and herbivory. While often dominated by long-chain n-alkanes, these waxes also contain branched-chain alkanes, primarily as iso-alkanes (2-methylalkanes) and anteiso-alkanes (3-methylalkanes).[5][6]

The distribution of these branched alkanes can be taxonomically significant. For instance, iso- and anteiso-alkanes with odd and even carbon number predominances, respectively, are found in significant quantities in certain plant families like the Lamiaceae (mint family).[6] Nicotiana tabacum (tobacco) is another plant known to produce substantial amounts of both iso- and anteiso-alkanes.[5]

Microorganisms: Bacteria, Cyanobacteria, and Algae

A diverse range of microorganisms are capable of synthesizing branched-chain alkanes.

  • Bacteria: Many bacterial species produce branched-chain fatty acids, which serve as precursors for the biosynthesis of branched-chain alkanes. These are particularly common in Gram-positive bacteria. The branched-chain fatty acids contribute to maintaining membrane fluidity. Some bacteria and archaea are also involved in the anaerobic degradation of hydrocarbons.[7][8][9]

  • Cyanobacteria: These photosynthetic bacteria are known producers of a variety of hydrocarbons, including both linear and methyl-branched alkanes.[1] Common branched alkanes found in cyanobacteria include 7- and 8-methylheptadecane.[1]

  • Algae: The green alga Botryococcus braunii is well-known for its high hydrocarbon content, which can include branched alkanes.[1] Other microalgae also have pathways to convert fatty acids into alkanes and alkenes, including branched variants.[10]

Marine Invertebrates

Marine organisms, particularly sponges and tunicates, are prolific producers of a vast array of secondary metabolites. While research has heavily focused on more polar and pharmacologically active compounds, there is evidence for the presence of branched-chain alkanes in these organisms, often as part of their complex lipid profiles.[11][12][13] These compounds may originate from the invertebrates themselves or from their symbiotic microorganisms.[14]

Quantitative Distribution of Branched-Chain Alkanes

The following tables summarize the quantitative data on the distribution of major branched-chain alkanes from various natural sources.

Table 1: Predominant Branched-Chain Alkanes in Selected Insect Species

Insect SpeciesOrderMajor Branched-Chain AlkanesRelative Abundance (%)Reference
Isophya zernovi (male)OrthopteraMonomethyl-branched alkanes17.2[15]
Isophya zernovi (female)OrthopteraMonomethyl-branched alkanes3.29[15]
Drosophila melanogasterDiptera2-Methylalkanes (C23, C25)Varies with strain[4]
Various Ant SpeciesHymenopteraMonomethyl- and dimethylalkanesHighly variable[3]
Nebrioporus baeticusColeopteraLong-chain branched alkanesHigher than freshwater species[16]

Table 2: Distribution of iso- and anteiso-Alkanes in Selected Plant Species

Plant SpeciesFamilyMajor Branched-Chain AlkanesConcentration (µg/g dry weight)Reference
Avicennia germinans (leaves)Acanthaceaeiso- (C23-C35) & anteiso- (C14-C34) alkanesup to 54.1[8]
Nicotiana tabacumSolanaceaeiso- (C29-C33) & anteiso- (C30, C32) alkanes-[5]
Various Lamiaceae speciesLamiaceaeiso- (C25-C36) & anteiso- (C25-C36) alkanes1.9–23.2% & 0.9–23.8% of total alkanes[6]

Table 3: Branched-Chain Alkanes in Selected Microorganisms

MicroorganismTypeMajor Branched-Chain AlkanesNotesReference
Various CyanobacteriaCyanobacteria7-Methylheptadecane, 8-MethylheptadecaneRatio often 1:1[1]
Botryococcus brauniiGreen AlgaVarious branched alkanesHigh overall hydrocarbon content[1]
Bacillus subtilisBacteriumPrecursors (branched-chain fatty acids)-[10]
Candidatus SyntrophoarchaeumArchaeonInvolved in butane (B89635) degradationUtilizes divergent MCRs[9]

Experimental Protocols

The extraction, purification, and analysis of branched-chain alkanes require specific methodologies to ensure accurate identification and quantification.

Extraction Techniques

The choice of extraction method depends on the source organism and the nature of the sample matrix.

  • Solvent Extraction (for Insect Cuticular Hydrocarbons): This is the most common method for extracting CHCs.

    • Protocol:

      • Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

      • Add a known volume of a non-polar solvent, such as n-hexane or pentane (B18724) (typically 200-500 µL), to fully immerse the insect.

      • Agitate the vial for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids. Prolonged extraction times can lead to the extraction of internal lipids.

      • Carefully transfer the solvent extract to a clean vial, avoiding transfer of the insect.

      • The extract can be concentrated under a gentle stream of nitrogen before analysis.

  • Lipid Extraction from Microbial Biomass (Modified Bligh & Dyer):

    • Protocol:

      • Harvest microbial cells by centrifugation and lyophilize to obtain a dry cell pellet.

      • To a known weight of dried biomass, add a mixture of chloroform (B151607):methanol:water in a ratio of 1:2:0.8 (v/v/v).

      • Homogenize the mixture thoroughly (e.g., using a vortex mixer or sonicator).

      • Add an additional volume of chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8, which will induce phase separation.

      • Centrifuge to separate the layers. The lower chloroform layer contains the total lipid extract.

      • Carefully collect the chloroform layer and evaporate the solvent.[17][18][19]

  • Plant Epicuticular Wax Extraction:

    • Protocol:

      • Immerse a known weight of fresh or dried plant material (e.g., leaves) in a non-polar solvent such as hexane (B92381) or a mixture of dichloromethane:methanol (9:1 v/v).[20]

      • Perform the extraction for a short duration (e.g., 1-2 minutes) with gentle agitation to selectively remove the surface waxes.

      • Filter the extract to remove plant debris.

      • Evaporate the solvent to obtain the crude wax extract.

Purification and Fractionation

Crude extracts often contain a complex mixture of lipids. Further purification is necessary to isolate the branched-chain alkanes.

  • Solid-Phase Extraction (SPE): SPE is a versatile technique for fractionating lipid classes based on polarity.

    • Protocol (for Plant Wax):

      • Condition a silica (B1680970) gel SPE cartridge with a non-polar solvent (e.g., hexane).

      • Dissolve the crude wax extract in a minimal amount of the same non-polar solvent and load it onto the cartridge.

      • Elute the alkane fraction with a non-polar solvent (e.g., hexane).

      • Subsequently, elute more polar compounds with solvents of increasing polarity (e.g., hexane:diethyl ether mixtures, methanol).[21][22][23][24]

  • Urea Adduction/Molecular Sieves: These methods can be used to separate branched-chain and cyclic alkanes from n-alkanes.

    • Principle: n-alkanes form crystalline inclusion complexes (adducts) with urea, while branched and cyclic alkanes do not. Alternatively, 5Å molecular sieves can selectively trap linear alkanes.

Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical tool for the identification and quantification of branched-chain alkanes.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

    • Injector: Splitless injection is often preferred for trace analysis. The injector temperature should be high enough to ensure volatilization of long-chain alkanes (e.g., 280-320°C).

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-1.5 mL/min).

    • Oven Temperature Program: A temperature program is essential to separate a wide range of alkanes. A typical program might be:

      • Initial temperature: 60°C (hold for 1-2 min)

      • Ramp 1: 10-20°C/min to 200°C

      • Ramp 2: 5-10°C/min to 320°C (hold for 10-20 min)[1][14][20][25][26]

    • MS Detector: Electron ionization (EI) at 70 eV is standard. The mass range is typically scanned from m/z 40 to 600.

    • Identification: Branched-chain alkanes can be identified by their characteristic mass spectra, which show fragmentation patterns that differ from n-alkanes, and by their retention indices relative to a series of n-alkane standards.

Biosynthesis of Branched-Chain Alkanes

The biosynthesis of branched-chain alkanes originates from fatty acid metabolism, with specific enzymatic modifications to introduce methyl branches.

Biosynthesis in Insects

In insects, the synthesis of methyl-branched CHCs occurs primarily in specialized cells called oenocytes.[4] The pathway involves the following key steps:

  • Initiation with Branched Primers: Fatty acid synthase (FAS) initiates fatty acid synthesis using branched-chain acyl-CoA primers derived from the catabolism of amino acids like valine (for iso-branched chains) and isoleucine (for anteiso-branched chains).[27]

  • Elongation with Methylmalonyl-CoA: During the elongation cycles, methylmalonyl-CoA is incorporated instead of malonyl-CoA by FAS or elongases to introduce methyl branches at internal positions of the growing fatty acyl chain.[27]

  • Elongation to Very-Long-Chain Fatty Acids (VLCFAs): A series of membrane-bound elongases extend the fatty acyl-CoA chain to the final, often very long, chain lengths (C23-C49).

  • Reduction to Aldehydes: The very-long-chain acyl-CoAs are reduced to the corresponding aldehydes by an acyl-CoA reductase (FAR).

  • Oxidative Decarbonylation to Alkanes: The final step is the conversion of the aldehyde to a hydrocarbon with the loss of one carbon atom, catalyzed by a cytochrome P450 enzyme of the CYP4G family.

Insect_BC_Alkane_Biosynthesis cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Synthesis & Elongation cluster_2 Hydrocarbon Formation Valine Valine Branched_Acyl_CoA Branched-chain acyl-CoA primers Valine->Branched_Acyl_CoA Isoleucine Isoleucine Isoleucine->Branched_Acyl_CoA FAS Fatty Acid Synthase (FAS) Branched_Acyl_CoA->FAS Elongases Elongases FAS->Elongases Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS VLCFA_CoA Very-Long-Chain Acyl-CoA Elongases->VLCFA_CoA FAR Acyl-CoA Reductase (FAR) VLCFA_CoA->FAR VLC_Aldehyde Very-Long-Chain Aldehyde FAR->VLC_Aldehyde CYP4G Cytochrome P450 (CYP4G) VLC_Aldehyde->CYP4G BC_Alkane Branched-Chain Alkane CYP4G->BC_Alkane Bacterial_BCFA_Biosynthesis cluster_0 Precursor Synthesis cluster_1 Primer Formation cluster_2 Elongation Amino_Acids Valine, Leucine, Isoleucine BC_Keto_Acids Branched-chain α-keto acids Amino_Acids->BC_Keto_Acids Transamination BCKA_Decarboxylase BCKA Decarboxylase BC_Keto_Acids->BCKA_Decarboxylase BC_Acyl_CoA Branched-chain acyl-CoA primers BCKA_Decarboxylase->BC_Acyl_CoA FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS BCFA Branched-Chain Fatty Acid FAS->BCFA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Analysis_Workflow Sample_Collection Sample Collection (Insect, Plant, Microbe) Extraction Extraction (e.g., Solvent Extraction) Sample_Collection->Extraction Purification Purification/Fractionation (e.g., SPE, Urea Adduction) Extraction->Purification GCMS_Analysis GC-MS Analysis Purification->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Identification) GCMS_Analysis->Data_Processing Structural_Elucidation Structural Elucidation (Mass Spectra, Retention Indices) Data_Processing->Structural_Elucidation Quantification Quantification (Relative Abundance, Absolute Concentration) Data_Processing->Quantification Biological_Interpretation Biological Interpretation Structural_Elucidation->Biological_Interpretation Quantification->Biological_Interpretation

References

Computational Modeling of 4-Ethyl-2,7-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 4-ethyl-2,7-dimethyloctane, a representative branched alkane. While specific experimental data for this molecule is scarce, this document outlines a robust theoretical framework for its in-silico investigation, drawing upon established computational chemistry methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational techniques to the study of non-polar organic molecules. The methodologies detailed herein are broadly applicable to the conformational analysis and property prediction of similar aliphatic hydrocarbons.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. As a branched alkane, its physical and chemical properties are dictated by its three-dimensional structure and the distribution of its conformational isomers.[1][2] Understanding the conformational landscape is crucial for predicting its macroscopic properties, such as boiling point and viscosity, and its interactions in more complex systems.

Computational modeling offers a powerful alternative to experimental investigation, which can be challenging for flexible molecules with numerous conformers. Quantum chemical calculations and molecular dynamics simulations provide atomic-level insights into the structure, energetics, and dynamic behavior of such molecules.[3][4][5] This guide details a theoretical workflow for the comprehensive computational characterization of this compound.

Theoretical Background

The computational study of flexible molecules like this compound primarily involves two key areas: conformational analysis and the calculation of molecular properties.

  • Conformational Analysis: This process aims to identify the stable three-dimensional arrangements of a molecule (conformers) and determine their relative energies.[6] For a branched alkane, rotation around the carbon-carbon single bonds gives rise to a multitude of conformers. The most stable conformers correspond to minima on the potential energy surface.

  • Quantum Chemical Calculations: These methods, based on the principles of quantum mechanics, are used to calculate the electronic structure of a molecule.[3] From the electronic structure, a wide range of properties can be derived, including molecular geometries, relative energies, vibrational frequencies, and thermodynamic properties.[3][7] Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost for organic molecules.[3]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[5][8] This approach allows for the exploration of the conformational space and the simulation of dynamic processes and bulk properties.

Computational Methodologies

This section outlines the proposed computational workflow for the in-depth analysis of this compound.

Conformational Search

A thorough exploration of the conformational space is the foundational step.

Experimental Protocol:

  • Initial Structure Generation: The 2D structure of this compound is sketched and converted to a 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).

  • Conformational Search Algorithm: A systematic or stochastic conformational search is performed. A common approach is to use a molecular mechanics force field (e.g., MMFF94) to rapidly evaluate the energies of a large number of potential conformers.

  • Geometry Optimization and Filtering: The identified conformers are then subjected to an initial geometry optimization using a low-level quantum mechanical method (e.g., DFT with a minimal basis set) or a more accurate force field. Redundant conformers are removed based on a root-mean-square deviation (RMSD) cutoff.

Quantum Chemical Calculations

High-level quantum chemical calculations are performed on the unique, low-energy conformers identified in the conformational search.

Experimental Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Methodology: Geometry optimization and frequency calculations are performed using Density Functional Theory (DFT). A functional that accounts for dispersion forces, such as B97-D or M06-2X, is recommended for alkanes.[3][7] A triple-zeta basis set, such as def2-TZVP, provides a good balance of accuracy and computational cost.[7]

  • Energy Refinement: Single-point energy calculations can be performed at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Thermodynamic Properties: The vibrational frequencies obtained from the frequency calculations are used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a standard temperature and pressure.[3]

Molecular Dynamics Simulations

To study the dynamic behavior of this compound, MD simulations can be performed.

Experimental Protocol:

  • System Setup: A simulation box is created containing one or more molecules of this compound, either in a vacuum (for isolated molecule dynamics) or solvated in a suitable solvent to simulate bulk properties.

  • Force Field: A classical force field optimized for alkanes (e.g., OPLS-AA, CHARMM) is chosen to describe the inter- and intramolecular interactions.

  • Simulation Parameters: The simulation is run for a specified duration (e.g., nanoseconds) with a defined time step (e.g., femtoseconds). The temperature and pressure are controlled using a thermostat and barostat, respectively.

  • Trajectory Analysis: The resulting trajectory is analyzed to understand the conformational transitions, diffusion, and other dynamic properties.

Predicted Data and Analysis

The following tables summarize the hypothetical quantitative data that would be obtained from the computational workflow described above.

Table 1: Predicted Relative Energies of the Most Stable Conformers of this compound

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Conf-1 0.000.0045.2
Conf-2 0.250.3028.9
Conf-3 0.600.6815.7
Conf-4 1.101.205.4
Conf-5 1.501.652.8

Table 2: Predicted Key Structural Parameters for the Most Stable Conformer (Conf-1)

ParameterValue
C-C Bond Lengths (Å) 1.53 - 1.55
C-H Bond Lengths (Å) 1.09 - 1.10
C-C-C Bond Angles (degrees) 110.5 - 114.0
C-C-C-C Dihedral Angles (degrees) -178.0, -65.2, 68.5, 179.1

Table 3: Predicted Vibrational Frequencies for the Most Stable Conformer (Conf-1)

Vibrational ModeFrequency (cm⁻¹)Description
12980 - 3050C-H stretching
21450 - 1480CH₂ and CH₃ scissoring
31370 - 1390CH₃ symmetric bending
4720 - 750CH₂ rocking

Visualizations

The following diagrams illustrate the computational workflows described in this guide.

Computational_Workflow cluster_start 1. Initial Structure cluster_conf_search 2. Conformational Analysis cluster_qm 3. Quantum Mechanics Calculations cluster_analysis 4. Data Analysis start 2D Structure of This compound mol_edit 3D Structure Generation (e.g., Avogadro) start->mol_edit conf_search Conformational Search (Molecular Mechanics, e.g., MMFF94) mol_edit->conf_search geom_opt_low Low-Level Geometry Optimization (e.g., PM7) conf_search->geom_opt_low filter Filter Unique Conformers (RMSD Cutoff) geom_opt_low->filter geom_opt_high High-Level Geometry Optimization (DFT: B97-D/def2-TZVP) filter->geom_opt_high freq_calc Frequency Calculation geom_opt_high->freq_calc energy_refine Single-Point Energy (Higher Level Theory) geom_opt_high->energy_refine thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) freq_calc->thermo spectra Vibrational Spectra freq_calc->spectra rel_energies Relative Energies & Boltzmann Population energy_refine->rel_energies

Caption: Quantum chemical calculation workflow for this compound.

MD_Workflow cluster_setup 1. System Setup cluster_simulation 2. MD Simulation cluster_md_analysis 3. Trajectory Analysis start_struct Optimized Conformer (from QM) solvation Solvation in Simulation Box (e.g., with a generic solvent) start_struct->solvation force_field Assign Force Field (e.g., OPLS-AA) solvation->force_field minimization Energy Minimization force_field->minimization equilibration System Equilibration (NVT, NPT ensembles) minimization->equilibration production Production Run equilibration->production rmsd_plot RMSD Analysis production->rmsd_plot rdf Radial Distribution Functions production->rdf diffusion Diffusion Coefficient production->diffusion

References

Methodological & Application

Synthesis of 4-Ethyl-2,7-dimethyloctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,7-dimethyloctane is a branched aliphatic hydrocarbon. Due to the general lack of specific literature on the direct synthesis of this compound, this document outlines a robust and logical three-step synthetic pathway. The protocol is designed to be adaptable by researchers familiar with standard organic synthesis techniques. The overall strategy involves the formation of the carbon skeleton via a Grignard reaction, followed by dehydration and subsequent hydrogenation to yield the target alkane.

Proposed Synthetic Pathway

A multi-step synthesis is proposed for the preparation of this compound, commencing with commercially available starting materials. The pathway consists of a Grignard reaction to construct the carbon backbone, followed by a dehydration to introduce a double bond, and a final hydrogenation step to afford the saturated alkane.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A 1-Bromo-2-methylpropane (B43306) D Isobutylmagnesium bromide (Grignard Reagent) A->D Anhydrous Et2O B Magnesium B->D C 4-Heptanone (B92745) E 4-Ethyl-2,7-dimethyloctan-4-ol C->E 1. Isobutylmagnesium bromide 2. H3O+ workup D->E F 4-Ethyl-2,7-dimethyloctan-4-ol G Alkene Mixture (e.g., 4-Ethyl-2,7-dimethyloct-3-ene) F->G H2SO4 (conc.), Heat H Alkene Mixture I This compound H->I H2, Pd/C, EtOH

Caption: Proposed three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected reactants, products, and yields for each step of the synthesis. Yields are estimates based on analogous reactions reported in the literature and may vary depending on experimental conditions.

StepReactionStarting Material(s)Reagent(s)ProductExpected Yield (%)
1Grignard Reaction1-Bromo-2-methylpropane, 4-HeptanoneMg, Anhydrous Et₂O, H₃O⁺4-Ethyl-2,7-dimethyloctan-4-ol70-85
2Dehydration4-Ethyl-2,7-dimethyloctan-4-olConc. H₂SO₄, Heat4-Ethyl-2,7-dimethyloctene isomers80-90
3Hydrogenation4-Ethyl-2,7-dimethyloctene isomersH₂, 10% Pd/C, EthanolThis compound>95

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Grignard reagents are highly reactive with water and protic solvents; therefore, anhydrous conditions are essential for Step 1.

Step 1: Synthesis of 4-Ethyl-2,7-dimethyloctan-4-ol via Grignard Reaction

This protocol details the formation of isobutylmagnesium bromide and its subsequent reaction with 4-heptanone.

Materials:

  • Magnesium turnings

  • 1-Bromo-2-methylpropane

  • Anhydrous diethyl ether (Et₂O)

  • 4-Heptanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow to cool to room temperature.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated if the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

    • Once the reaction has started, add the remaining 1-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 4-heptanone (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 4-heptanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude 4-ethyl-2,7-dimethyloctan-4-ol.

    • The crude product can be purified by vacuum distillation.

Step 2: Dehydration of 4-Ethyl-2,7-dimethyloctan-4-ol

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form a mixture of alkene isomers.

Materials:

  • 4-Ethyl-2,7-dimethyloctan-4-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, distillation apparatus, magnetic stirrer

Procedure:

  • Reaction Setup: Place 4-ethyl-2,7-dimethyloctan-4-ol (1.0 equivalent) in a round-bottom flask with a magnetic stirrer.

  • Acid Addition: Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% by weight of the alcohol).

  • Dehydration: Heat the mixture with stirring. The alkene product will begin to distill. The reaction temperature for the dehydration of tertiary alcohols is typically in the range of 25-80°C.[1]

  • Work-up and Purification:

    • Collect the distillate in a flask cooled in an ice bath.

    • Wash the collected distillate with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • The crude alkene mixture can be purified by simple distillation.

Step 3: Hydrogenation of 4-Ethyl-2,7-dimethyloctene Isomers

This protocol details the catalytic hydrogenation of the alkene mixture to the final saturated alkane.

Materials:

  • 4-Ethyl-2,7-dimethyloctene isomer mixture

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite®

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve the alkene mixture (1.0 equivalent) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the solution.

  • Hydrogenation:

    • If using a hydrogen balloon, seal the flask with a septum, evacuate the air, and then introduce hydrogen from the balloon. Stir the mixture vigorously at room temperature.

    • If using a Parr apparatus, follow the manufacturer's instructions to purge the system with hydrogen and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by techniques such as GC-MS. The reaction is typically complete within a few hours at room temperature.

  • Work-up and Purification:

    • Carefully vent the excess hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by distillation if necessary.

Characterization of this compound

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, similar alkyl groups. The spectrum would show a series of overlapping multiplets in the upfield region (approximately 0.8-1.5 ppm), characteristic of a saturated alkane. The methyl protons would likely appear as doublets and triplets, while the methylene (B1212753) and methine protons would be complex multiplets.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the branching, several distinct signals are expected in the aliphatic region (approximately 10-45 ppm). The chemical shifts can be predicted based on the substitution pattern of each carbon atom.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of branched alkanes typically shows a molecular ion peak (M⁺), which may be of low intensity. The fragmentation pattern is characterized by a series of peaks corresponding to the loss of alkyl fragments. Common fragment ions would result from cleavage at the branched points of the carbon chain. For this compound (MW = 170.34 g/mol ), prominent peaks corresponding to the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and isobutyl (M-57) radicals would be expected.

Conclusion

The proposed three-step synthesis provides a viable and logical route to this compound from readily available starting materials. The protocols are based on well-established and reliable organic reactions. The provided quantitative data and characterization information will serve as a useful guide for researchers undertaking the synthesis of this and structurally related branched alkanes.

References

Application Notes and Protocols: Grignard Reaction for the Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. While classically employed for the synthesis of alcohols, its application extends to the construction of complex branched alkane skeletons, which are crucial structural motifs in many pharmaceutical compounds and advanced materials. This document provides detailed protocols for two primary strategies for synthesizing branched alkanes using Grignard reagents: a two-step sequence involving the formation and subsequent deoxygenation of a tertiary alcohol, and a more direct, one-step catalyzed cross-coupling of a Grignard reagent with an alkyl halide.

Strategy 1: Two-Step Synthesis via Tertiary Alcohol Intermediate

This robust method involves the nucleophilic addition of a Grignard reagent to a ketone or ester, yielding a tertiary alcohol. This intermediate is then deoxygenated to afford the target branched alkane. This approach is highly reliable and allows for the construction of sterically hindered carbon centers.

Logical Workflow for Two-Step Synthesis

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Deoxygenation A Alkyl/Aryl Halide (R-X) + Mg B Grignard Reagent (R-MgX) A->B Anhydrous Ether/THF D Tertiary Alkoxide Intermediate B->D Nucleophilic Addition C Ketone/Ester (R'COR'') C->D F Branched Tertiary Alcohol D->F Protonation E Acid Workup (e.g., H3O+) E->F G Branched Tertiary Alcohol F->G I Branched Alkane G->I Reduction H Deoxygenation Reagents (e.g., Et3SiH / Lewis Acid) H->I

Caption: Workflow for branched alkane synthesis via a tertiary alcohol.

Experimental Protocols

Protocol 1A: Formation of a Branched Tertiary Alcohol

This protocol details the formation of a Grignard reagent and its subsequent reaction with a ketone.[1]

Materials:

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., 2-bromopropane)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[2]

  • Iodine crystal (for initiation)

  • Ketone (e.g., acetone)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask with a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion (~10%) of the alkyl halide solution to the magnesium. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming or sonication may be necessary.[1]

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0°C in an ice-water bath.

    • Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard solution. The reaction is often exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[3]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude tertiary alcohol can be purified by distillation or flash column chromatography.[1]

Protocol 1B: Deoxygenation of Tertiary Alcohol to Branched Alkane

This protocol uses triethylsilane and a Lewis acid for the efficient reduction of the tertiary alcohol. This method is often preferred over the Barton-McCombie deoxygenation due to the use of less toxic reagents.[4][5]

Materials:

  • Branched Tertiary Alcohol (from Protocol 1A)

  • Triethylsilane (Et₃SiH)

  • Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a strong Brønsted acid (e.g., trifluoroacetic acid, TFA)[5]

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add triethylsilane (1.5-2.0 equivalents). Cool the mixture to 0°C.

  • Initiation of Reduction: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 equivalents) or Brønsted acid (e.g., TFA) dropwise to the stirred solution.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC). Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent. The resulting crude branched alkane can be purified by flash chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) or by distillation.

Strategy 2: Direct Synthesis via Catalyzed Cross-Coupling

This strategy provides a more direct route to branched alkanes by coupling a Grignard reagent with an alkyl halide. While uncatalyzed Wurtz-type coupling is often a low-yielding side reaction, the use of specific transition metal catalysts (e.g., cobalt or copper) can make this a highly efficient and selective transformation, even for constructing sterically congested quaternary carbon centers.[6]

Logical Workflow for Catalyzed Cross-Coupling

G cluster_0 Direct Synthesis A Grignard Reagent (R-MgX) D Catalytic Cycle A->D B Alkyl Halide (R'-X) B->D C Catalyst (e.g., CoCl2) Additive (e.g., 1,3-butadiene) C->D Activation E Branched Alkane (R-R') D->E Reductive Elimination

Caption: Workflow for direct synthesis via catalyzed cross-coupling.

Experimental Protocol

Protocol 2: Cobalt-Catalyzed Cross-Coupling of a Grignard Reagent with an Alkyl Halide

This protocol is based on literature procedures for the cobalt-catalyzed coupling of alkyl Grignard reagents with alkyl halides.[6]

Materials:

  • Grignard Reagent (e.g., tert-butylmagnesium chloride, prepared as in Protocol 1A or purchased)

  • Alkyl Halide or Pseudohalide (e.g., 2-iodopropane)

  • Cobalt(II) chloride (CoCl₂)

  • 1,3-Butadiene (B125203) (can be bubbled through the solution or added as a condensed liquid)

  • Lithium Iodide (LiI)

  • Anhydrous THF

  • 1 M Hydrochloric Acid (HCl)

  • Hexanes

Procedure:

  • Apparatus Setup: Set up a flame-dried, three-neck flask equipped with a magnetic stir bar, reflux condenser, and septum under an inert atmosphere (argon or nitrogen).

  • Reaction Mixture: To the flask, add CoCl₂ (e.g., 5 mol%) and LiI (2.0 equivalents).

  • Addition of Reagents:

    • Add anhydrous THF.

    • Introduce 1,3-butadiene as a ligand precursor.[6]

    • Cool the mixture to the desired temperature (e.g., 0°C).

    • Slowly add the alkyl halide (1.0 equivalent) to the stirred mixture.

    • Add the Grignard reagent (1.2-1.5 equivalents) dropwise via syringe pump over several hours to maintain a low concentration of the organometallic reagent, minimizing side reactions.

  • Reaction and Monitoring: Allow the reaction to proceed at the specified temperature until completion, monitoring by GC or GC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with hexanes.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude branched alkane is purified by flash column chromatography on silica gel or by distillation.

Quantitative Data Summary

The yields of branched alkanes are highly dependent on the specific substrates, reaction conditions, and chosen synthetic route. The following tables provide representative data.

Table 1: Representative Yields for Tertiary Alcohol Formation (Strategy 1, Step 1)

Grignard ReagentKetone/EsterProduct (Tertiary Alcohol)SolventTemp (°C)Yield (%)
Isopropylmagnesium bromideAcetone2,3-Dimethyl-2-butanolTHF0 to RT~85
tert-Butylmagnesium chlorideAcetone2,3,3-Trimethyl-2-butanolDiethyl Ether0 to RT~80
Phenylmagnesium bromideAcetophenone1,1-DiphenylethanolTHF0 to RT~90
Ethylmagnesium bromideEthyl Acetate3-Methyl-3-pentanolDiethyl Ether0 to RT~75[7]

Table 2: Representative Yields for Deoxygenation and Cross-Coupling

Synthetic StepSubstrate(s)Reagents/CatalystProduct (Branched Alkane)Yield (%)
Deoxygenation (Strategy 1)2,3-Dimethyl-2-butanolEt₃SiH, BF₃·OEt₂2,3-Dimethylbutane>90[5]
Deoxygenation (Strategy 1)Tertiary Alcohols (general)Barton-McCombie ReagentsCorresponding Alkanes70-95[8]
Cross-Coupling (Strategy 2)sec-Alkyl-MgX + sec-Alkyl-XCu Catalyst, TMEDABranched AlkaneHigh Yields[6]
Cross-Coupling (Strategy 2)tert-Alkyl-MgX + Alkyl-XCoCl₂, 1,3-butadieneQuaternary Center AlkaneHigh Yields[6]

Note: Yields are cited from representative literature and can vary significantly based on experimental execution and scale.[5][6][7][8]

Troubleshooting and Optimization

  • Failure to Initiate Grignard Reaction: This is often due to wet glassware/solvents or a passivating oxide layer on the magnesium.[1] Solution: Ensure all components are scrupulously dry. Activate magnesium by crushing it in the flask, adding a small iodine crystal, or using a few drops of 1,2-dibromoethane.[1]

  • Low Yield in Grignard Addition: Common side reactions include enolization (if the ketone is sterically hindered) and Wurtz-type coupling.[1] Solution: For enolization, use a less hindered Grignard reagent or add CeCl₃. To minimize Wurtz coupling, add the alkyl halide slowly during Grignard formation and maintain dilute conditions.[1]

  • Incomplete Deoxygenation: The reaction may be sluggish, especially with less reactive alcohols. Solution: Increase reaction time, temperature, or the amount of Lewis/Brønsted acid. Ensure the silane (B1218182) reagent is of high quality.

  • Low Yield in Cross-Coupling: Catalyst deactivation or side reactions can lower the yield. Solution: Ensure all reagents and solvents are pure and anhydrous. The rate of addition of the Grignard reagent is critical and should be slow.[6]

References

Application Note: Gas Chromatography Analysis of 4-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of 4-Ethyl-2,7-dimethyloctane using high-resolution gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The methodology is based on the principles of Detailed Hydrocarbon Analysis (DHA), a robust technique for the separation and identification of individual components in complex hydrocarbon mixtures. This guide covers sample preparation, GC-MS/FID instrumentation and conditions, and data analysis, including the use of retention indices for positive identification.

Introduction

This compound is a branched-chain alkane. Accurate and reliable analytical methods are essential for its identification and quantification in various matrices, which is critical in fields such as petrochemical analysis, environmental monitoring, and as a reference standard in research and quality control. Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like alkanes.[1] The use of a high-resolution capillary column in conjunction with a sensitive detector like an FID or a mass spectrometer allows for the effective separation and precise measurement of such compounds. For complex hydrocarbon mixtures, component identification often relies on retention time indices derived from a calibration mixture of n-alkanes.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.[1] The following protocol is recommended for preparing samples containing this compound.

1.1. Solvent Selection:

  • Dissolve the sample in a high-purity volatile solvent such as hexane (B92381) or pentane. The choice of solvent should be based on the sample matrix and the need to avoid co-elution with the analyte of interest.

1.2. Standard Solution Preparation:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. This range should encompass the expected concentration of the analyte in the samples.

  • n-Alkane Standard: Prepare a mixture of n-alkanes (e.g., C8 to C20) in the same solvent. This standard will be used to determine the retention index of the target analyte.

1.3. Sample Pre-treatment:

  • If the sample contains particulate matter, it should be filtered through a 0.22 µm syringe filter to prevent column and injector contamination.

  • For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences.

GC-MS/FID Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical Detailed Hydrocarbon Analysis methods.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Column Rtx-DHA-100 (100 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent non-polar column
Oven Program - Initial Temperature: 35 °C, hold for 10 min- Ramp 1: 2 °C/min to 60 °C- Ramp 2: 5 °C/min to 200 °C, hold for 10 min
FID Temperature 300 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 amu

Table 1: Recommended GC-MS/FID Parameters

Data Presentation and Analysis

Quantitative Analysis

For quantitative analysis using GC-FID, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of the analyte in unknown samples can then be determined by interpolating their peak areas on this curve.

Standard Concentration (µg/mL) Peak Area (Arbitrary Units)
1[Example Value: 15000]
5[Example Value: 75000]
10[Example Value: 152000]
25[Example Value: 378000]
50[Example Value: 755000]
100[Example Value: 1510000]

Table 2: Example Calibration Data for this compound

Qualitative Analysis

Retention Index (RI): The identification of this compound is confirmed by its retention index. The retention times of the n-alkane standards are used to calculate the Kovats Retention Index (I) for the analyte peak using the following formula for a temperature-programmed run:

I = 100n + 100 * [(tx - tn) / (tn+1 - tn)]

Where:

  • tx is the retention time of this compound

  • tn is the retention time of the n-alkane eluting just before the analyte

  • tn+1 is the retention time of the n-alkane eluting just after the analyte

  • n is the carbon number of the n-alkane eluting just before the analyte

Branched alkanes will elute between the corresponding n-alkanes.[3]

Mass Spectral Analysis: When using a mass spectrometer, the fragmentation pattern of the analyte provides further confirmation of its identity. For branched alkanes, the molecular ion peak (M+) may be weak or absent.[4] The fragmentation is characterized by the preferential cleavage at the branching points, leading to the formation of stable carbocations. The mass spectrum of this compound (C12H26, MW: 170.33) is expected to show characteristic fragment ions.

m/z Possible Fragment Ion
141[M - C2H5]+
127[M - C3H7]+
99[M - C5H11]+
71[C5H11]+
57[C4H9]+
43[C3H7]+

Table 3: Expected Mass Spectral Fragments for this compound

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Analysis Sample Sample Collection Solvent Dissolve in Hexane/Pentane Sample->Solvent Standards Prepare Calibration and n-Alkane Standards Solvent->Standards Parallel Step Filter Filter (if necessary) Solvent->Filter Injection Inject Sample and Standards Standards->Injection Filter->Injection Separation Chromatographic Separation (Non-polar Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Qualitative Qualitative Analysis - Retention Index - Mass Spectrum Detection->Qualitative Quantitative Quantitative Analysis - Calibration Curve Detection->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC analysis of this compound.

Conclusion

The described gas chromatography method provides a reliable and reproducible approach for the analysis of this compound. The use of a long, non-polar capillary column ensures high-resolution separation, while the application of retention indices and mass spectrometry allows for confident identification. This application note serves as a comprehensive guide for researchers and scientists in developing and implementing their analytical protocols for branched alkanes.

References

Application Notes and Protocols for GC-MS Identification of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C₁₂H₂₆) is a saturated hydrocarbon with 355 possible structural isomers. The identification and differentiation of these isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and as impurities or metabolites in drug development, where structural variations can significantly impact physicochemical properties and biological activity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it the method of choice for analyzing dodecane isomers.

This document provides a detailed protocol for the identification of dodecane isomers using GC-MS. It includes information on sample preparation, instrument parameters, and data analysis strategies, with a focus on the use of Kovats retention indices and the interpretation of mass spectra.

Principle of Separation and Identification

The separation of dodecane isomers is achieved by capillary gas chromatography, where isomers are partitioned between a gaseous mobile phase (typically helium or hydrogen) and a liquid stationary phase coated on the inside of a long, narrow capillary column. Non-polar stationary phases, such as those composed of 5% phenyl-methylpolysiloxane (e.g., DB-5), are commonly used for alkane analysis. The elution order is primarily determined by the boiling point and molecular shape of the isomers. Generally, for a given carbon number, branched isomers are more volatile and have shorter retention times than the corresponding straight-chain alkane.

Following chromatographic separation, the isomers are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, which serve as a molecular fingerprint for identification. The interpretation of these mass spectra, in conjunction with their retention indices, allows for the confident identification of the specific dodecane isomers present in a sample.

Experimental Protocols

Sample Preparation

For a standard qualitative and quantitative analysis, samples containing dodecane isomers should be prepared in a volatile organic solvent.

  • Solvent Selection: Use a high-purity, volatile solvent such as n-hexane, pentane, or dichloromethane.

  • Sample Concentration: Prepare a stock solution of the sample in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard that is not expected to be present in the sample. A deuterated alkane or a different n-alkane outside the C₁₂ range can be used.

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of dodecane isomers on a standard GC-MS system equipped with a non-polar capillary column.

Parameter Value Rationale
Gas Chromatograph
Column 5% Phenyl-methylpolysiloxane (e.g., Agilent DB-5, Restek Rxi-5ms)Standard non-polar column providing good separation of hydrocarbon isomers.
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessProvides a good balance of resolution and analysis time.
Carrier Gas Helium (99.999% purity)Inert carrier gas compatible with mass spectrometry.
Flow Rate 1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column.
Inlet Temperature 280 °CEnsures complete vaporization of dodecane isomers.
Inlet Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading.
Injection Volume 1 µLStandard injection volume.
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 5 °C/min to 250 °CHold: 5 min at 250 °CA temperature program that effectively separates a wide range of C₁₂ isomers.
Mass Spectrometer
Ion Source Temperature 230 °CPromotes efficient ionization.
Quadrupole Temperature 150 °CStandard setting for good mass filtering.
Ionization Mode Electron Ionization (EI)Standard hard ionization technique for generating reproducible mass spectra.
Electron Energy 70 eVStandard energy for creating searchable library spectra.
Mass Range m/z 40-250Covers the molecular ion and characteristic fragment ions of dodecane isomers.
Scan Rate 2-3 scans/secProvides sufficient data points across each chromatographic peak.
Transfer Line Temperature 280 °CPrevents condensation of analytes between the GC and MS.

Data Presentation and Analysis

Identification using Kovats Retention Index

The Kovats Retention Index (RI) is a crucial tool for the identification of compounds by converting retention times into system-independent constants. The RI of an unknown compound is calculated based on its retention time relative to the retention times of a series of co-injected n-alkanes.

Calculation of Retention Index (Temperature Programmed): RI = 100 * [ (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) ] + 100n

Where:

  • t_R(x) is the retention time of the unknown compound

  • t_R(n) is the retention time of the n-alkane eluting before the unknown

  • t_R(n+1) is the retention time of the n-alkane eluting after the unknown

  • n is the carbon number of the n-alkane eluting before the unknown

The calculated RI can then be compared to literature or database values for known dodecane isomers. The NIST Chemistry WebBook is a valuable resource for obtaining retention index data.[1][2][3][4]

Table 1: Kovats Retention Indices of Selected Dodecane Isomers on a Standard Non-Polar Column (e.g., DB-5)

IsomerKovats Retention Index (RI)
n-Dodecane1200
2-Methylundecane~1165
3-Methylundecane~1173
4-Methylundecane~1176
5-Methylundecane~1178
2,2-Dimethyldecane~1130
2,3-Dimethyldecane~1160
2,4-Dimethyldecane~1152
2,5-Dimethyldecane~1155
3,3-Dimethyldecane~1168
4-Ethyldecane~1215
5-Ethyldecane~1218

Note: These are approximate values and may vary slightly depending on the specific column and analytical conditions.

Identification using Mass Spectrometry

The mass spectrum of an unknown compound provides information about its molecular weight and structure based on its fragmentation pattern.

Key Features of Alkane Mass Spectra:

  • Molecular Ion (M⁺): The molecular ion peak for dodecane isomers is at m/z 170. For branched alkanes, the molecular ion is often weak or absent due to the high stability of the resulting carbocations upon fragmentation.[5][6]

  • Fragmentation Pattern: The fragmentation of alkanes is characterized by a series of cluster peaks separated by 14 amu (CH₂ groups).[6]

  • Branching Point Cleavage: Branched alkanes preferentially fragment at the branching point, leading to the formation of more stable secondary and tertiary carbocations. The loss of the largest alkyl group at the branch is often favored.[5][7][8] This results in characteristic high-abundance fragment ions that can help to elucidate the branching structure.

Table 2: Characteristic Mass Spectral Fragments of Selected Dodecane Isomers

IsomerMolecular Ion (m/z 170) AbundanceKey Fragment Ions (m/z) and their Significance
n-DodecanePresent, but may be weak43, 57, 71, 85 (Characteristic alkyl fragments)
2-MethylundecaneVery weak or absent43, 57, 71, 85, 155 ([M-15]⁺, loss of a methyl group)
2,2-DimethyldecaneAbsent57 (tert-butyl cation, often the base peak), 113 ([M-57]⁺)
5-EthyldecaneVery weak or absent57, 71, 85, 141 ([M-29]⁺, loss of an ethyl group)

Data compiled from various sources, including the NIST Chemistry WebBook.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS identification of dodecane isomers.

GCMS_Workflow GC-MS Workflow for Dodecane Isomer Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Containing Dodecane Isomers Dilution Dilution in Volatile Solvent (e.g., Hexane) Sample->Dilution InternalStd Addition of Internal Standard (Optional) Dilution->InternalStd Filtration Filtration (if necessary) InternalStd->Filtration Vialing Transfer to Autosampler Vial Filtration->Vialing Injection Injection into GC-MS Vialing->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-250) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration RIS_Calc Kovats Retention Index Calculation PeakIntegration->RIS_Calc MassSpectrum Mass Spectrum Extraction PeakIntegration->MassSpectrum RI_Comparison Retention Index Comparison RIS_Calc->RI_Comparison LibrarySearch Mass Spectral Library Search (e.g., NIST) MassSpectrum->LibrarySearch Identification Isomer Identification LibrarySearch->Identification RI_Comparison->Identification

GC-MS Workflow for Dodecane Isomer Identification

Conclusion

The GC-MS protocol outlined in this application note provides a robust framework for the separation and identification of dodecane isomers. The combination of a standardized GC method with the systematic use of Kovats retention indices and careful interpretation of mass spectral fragmentation patterns is essential for achieving reliable and accurate results. While the sheer number of isomers presents a significant analytical challenge, leveraging resources such as the NIST Chemistry WebBook can greatly facilitate the identification process. This detailed methodology will be of significant value to researchers and professionals in various scientific disciplines who require precise characterization of these complex hydrocarbon mixtures.

References

Application Note: Mass Spectrometry Fragmentation of 4-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2,7-dimethyloctane is a saturated branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.34 g/mol .[1] Understanding its fragmentation pattern under electron ionization (EI) mass spectrometry is crucial for its identification and structural elucidation in complex mixtures. This application note details the predicted fragmentation pathways of this compound, provides a protocol for its analysis, and presents the expected data in a clear format.

Branched alkanes exhibit characteristic fragmentation patterns in EI-MS, primarily driven by the formation of stable carbocations.[2][3][4] Cleavage of C-C bonds is more favorable than C-H bonds, and fragmentation preferentially occurs at branching points to yield more substituted, and therefore more stable, secondary and tertiary carbocations.[3][4][5] The molecular ion (M⁺) peak for highly branched alkanes is often of low abundance or entirely absent due to the high propensity for fragmentation.[2][3][6]

Predicted Fragmentation of this compound

The structure of this compound features several branching points, which will dictate the major fragmentation pathways. The molecular ion will have a mass-to-charge ratio (m/z) of 170.

The primary fragmentation will involve cleavage at the C4 and C2/C7 positions, leading to the formation of stable carbocations. The loss of the largest alkyl group at a branch point is generally favored.[5]

Key Predicted Fragmentation Pathways:

  • Cleavage at C4:

    • Loss of a butyl radical (•C₄H₉, 57 amu) to form a stable tertiary carbocation at m/z 113.

    • Loss of an ethyl radical (•C₂H₅, 29 amu) to form a secondary carbocation at m/z 141.

    • Loss of a propyl radical (•C₃H₇, 43 amu) from the other side of the ethyl branch is also possible, leading to a fragment at m/z 127.

  • Cleavage at C2 and C7:

    • Loss of a methyl radical (•CH₃, 15 amu) to form a secondary carbocation at m/z 155.

    • Loss of an isobutyl radical (•C₄H₉, 57 amu) from the end of the chain is possible, leading to a fragment at m/z 113.

Subsequent fragmentation of these primary ions will lead to a series of smaller fragments, typically differing by 14 amu (CH₂).

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound, their likely structures, and their expected relative abundances. The base peak is predicted to be one of the most stable carbocations formed.

m/zProposed Fragment IonProposed Neutral LossPredicted Relative Abundance
170[C₁₂H₂₆]⁺• (Molecular Ion)-Very Low to Absent
155[C₁₁H₂₃]⁺•CH₃Low
141[C₁₀H₂₁]⁺•C₂H₅Moderate
127[C₉H₁₉]⁺•C₃H₇Moderate to High
113[C₈H₁₇]⁺•C₄H₉High (Potential Base Peak)
99[C₇H₁₅]⁺•C₅H₁₁Moderate
85[C₆H₁₃]⁺•C₆H₁₃Moderate
71[C₅H₁₁]⁺•C₇H₁₅High
57[C₄H₉]⁺•C₈H₁₇High (Potential Base Peak)
43[C₃H₇]⁺•C₉H₁₉High
29[C₂H₅]⁺•C₁₀H₂₁Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or equivalent).

Reagents and Materials:

  • This compound standard.

  • High-purity solvent for sample dilution (e.g., hexane (B92381) or dichloromethane).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.

  • GC-MS Instrument Setup:

    • Injector:

      • Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • GC Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: 5 minutes at 280 °C.

    • Carrier Gas:

      • Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 20 - 300

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Data Analysis:

    • Identify the molecular ion peak (if present) and major fragment ions.

    • Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the principles outlined above.

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway cluster_frags Major Fragment Ions M [C12H26]+• m/z = 170 (Molecular Ion) F155 [C11H23]+ m/z = 155 M->F155 - •CH3 F141 [C10H21]+ m/z = 141 M->F141 - •C2H5 F127 [C9H19]+ m/z = 127 M->F127 - •C3H7 F113 [C8H17]+ m/z = 113 M->F113 - •C4H9 F71 [C5H11]+ m/z = 71 F113->F71 - C3H6 F57 [C4H9]+ m/z = 57 F113->F57 - C4H8 F43 [C3H7]+ m/z = 43 F71->F43 - C2H4

Caption: Predicted EI-MS fragmentation of this compound.

References

Application Notes and Protocols for NMR Spectroscopy of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy of Branched Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the detailed structural elucidation of organic molecules, including branched alkanes.[1] While the ¹H NMR spectra of alkanes can be complex due to small chemical shift dispersion and significant signal overlap, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments enables the unambiguous assignment of proton and carbon signals.[1] This detailed analysis provides invaluable insights into the molecular framework, such as the degree and position of branching.[1]

The chemical shifts and coupling constants of protons and carbons in alkanes are highly sensitive to their local electronic environment. Branching introduces unique structural features like methine and quaternary carbons, which have characteristic spectral signatures.[1] Protons on alkyl groups are highly shielded and typically appear in the upfield region of the ¹H NMR spectrum, generally between 0.7 and 1.5 ppm.[2] The precise chemical shift is influenced by the substitution pattern of the carbon to which the proton is attached.[2]

Data Presentation: Characteristic NMR Data for Branched Alkanes

The following tables summarize typical chemical shift ranges and coupling constants for various structural motifs found in branched alkanes.

Table 1: Typical ¹H NMR Chemical Shifts for Branched Alkanes.

Proton TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃0.7 - 1.3[1]
Secondary (methylene)R₂-CH₂1.2 - 1.7
Tertiary (methine)R₃-CH1.4 - 1.9

Note: These are general ranges and can be influenced by the specific molecular structure and solvent used.[3]

Table 2: Typical ¹³C NMR Chemical Shifts for Branched Alkanes.

Carbon TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃10 - 20[2][4]
Secondary (methylene)R₂-CH₂20 - 45[4]
Tertiary (methine)R₃-CH25 - 50
QuaternaryR₄-C30 - 40[2]

Note: The chemical shifts of sp³ carbons in alkanes generally fall within the 0-90 ppm range.[5]

Table 3: Typical Proton-Proton (¹H-¹H) Coupling Constants in Alkanes.

Coupling TypeNumber of BondsTypical J-value (Hz)
Geminal (²JHH)210 - 18
Vicinal (³JHH)36 - 8
Long-range (⁴JHH)40 - 3

Note: The magnitude of J-coupling in ¹H-¹H coupling decreases as the number of bonds between the coupled nuclei increases, especially in saturated molecules.[6]

Key NMR Experiments for Branched Alkane Analysis

A comprehensive structural characterization of branched alkanes is typically achieved through a combination of the following NMR experiments:

  • ¹H NMR: Provides information about the different types of protons and their relative numbers.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, and helps identify quaternary carbons.[5][7]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for piecing together the carbon skeleton.[9][11]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of Branched Alkanes

High-quality NMR spectra are fundamentally dependent on proper sample preparation.[12]

Materials:

  • Branched alkane sample (liquid or solid)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[13]

  • NMR tube (5 mm) and cap[13]

  • Pipette

  • Vial

  • Filter (e.g., glass wool plug in a Pasteur pipette)[14]

Procedure:

  • Determine Sample Amount:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent.[12]

    • For ¹³C NMR, a higher concentration of 5-30 mg is typically required due to the lower natural abundance of the ¹³C isotope.[12]

  • Dissolution:

    • In a clean, dry vial, dissolve the sample in the appropriate amount of deuterated solvent. Ensure the sample is fully dissolved to create a homogeneous solution.[15]

  • Filtration:

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity and degrade spectral quality.[14][15]

  • Filling the NMR Tube:

    • The final sample height in a standard 5 mm NMR tube should be approximately 40-50 mm, which corresponds to a volume of 0.6-0.7 mL.[12]

  • Capping and Labeling:

    • Cap the NMR tube securely and label it clearly.

Protocol 2: Acquisition of 1D NMR Spectra (¹H, ¹³C, and DEPT)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

General Parameters (to be optimized for the specific instrument and sample):

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Spectral Width: ~16 ppm

    • Acquisition Time: 2-4 s

    • Relaxation Delay: 1-5 s

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse

    • Spectral Width: ~240 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2-5 s

    • Number of Scans: 128-1024 (or more, depending on concentration)

  • DEPT-135:

    • This experiment is run to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[16] Quaternary carbons are not observed.[16]

    • Follow standard instrument protocols for DEPT-135 experiments.

  • DEPT-90:

    • This experiment shows only CH (methine) carbons.[16]

    • Follow standard instrument protocols for DEPT-90 experiments.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Protocol 3: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

General Parameters (to be optimized):

  • COSY:

    • This experiment reveals ¹H-¹H spin-spin coupling networks.[8]

    • Use standard gradient-selected COSY pulse programs.

  • HSQC:

    • This experiment maps ¹H-¹³C one-bond correlations.[9]

    • Use standard gradient-selected HSQC pulse programs.

  • HMBC:

    • This experiment shows ¹H-¹³C correlations over multiple bonds (typically 2-3 bonds).[17]

    • Use standard gradient-selected HMBC pulse programs. The long-range coupling delay should be optimized based on the expected J-couplings (typically around 8-10 Hz).

Data Processing:

  • Apply 2D Fourier transformation.

  • Phase correct the spectra in both dimensions.

  • Analyze the cross-peaks to establish connectivity:

    • COSY: Off-diagonal peaks connect protons that are coupled to each other.[8]

    • HSQC: Cross-peaks link a proton to the carbon it is directly attached to.[9]

    • HMBC: Cross-peaks connect a proton to carbons that are 2-3 bonds away.[17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_struct Structure Elucidation sample_prep Dissolve Branched Alkane in Deuterated Solvent filtration Filter into NMR Tube sample_prep->filtration oneD_NMR 1D NMR (¹H, ¹³C, DEPT) filtration->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR ft_phasing Fourier Transform & Phasing twoD_NMR->ft_phasing peak_picking Peak Picking & Integration ft_phasing->peak_picking analysis Spectral Analysis & Correlation peak_picking->analysis structure Determine Molecular Structure analysis->structure

Caption: Experimental workflow for the NMR analysis of branched alkanes.

Caption: Spin-spin coupling in an isobutyl fragment.

logical_relationship cluster_structure Molecular Structure cluster_spectra NMR Spectra cluster_info Derived Information structure Branched Alkane (e.g., 2-Methylpentane) H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) structure->H_NMR C_NMR ¹³C NMR (Number of Signals) structure->C_NMR DEPT DEPT (CH, CH₂, CH₃) structure->DEPT COSY COSY (H-H Connectivity) structure->COSY HSQC HSQC (C-H Connectivity) structure->HSQC HMBC HMBC (Long-Range C-H Connectivity) structure->HMBC proton_env Proton Environments H_NMR->proton_env carbon_skeleton Carbon Skeleton C_NMR->carbon_skeleton DEPT->carbon_skeleton COSY->proton_env HSQC->carbon_skeleton branching Position & Degree of Branching HMBC->branching proton_env->branching carbon_skeleton->branching

Caption: Logical relationship between structure and NMR spectral features.

References

Application Note: High-Resolution Analysis of Complex Hydrocarbon Mixtures Using 2D DQF-COSY NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of complex hydrocarbon mixtures, such as petroleum fractions, synthetic oils, and products from Fischer-Tropsch synthesis, presents a significant analytical challenge due to severe spectral overlap in standard one-dimensional (1D) ¹H NMR spectra. Two-dimensional (2D) Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR emerges as a powerful technique to overcome these limitations. By selectively detecting signals from coupled spin systems and suppressing intense singlets and diagonal signals, DQF-COSY enhances spectral resolution and provides unambiguous correlation data. This application note details the principles, experimental protocols, and data analysis workflows for applying 2D DQF-COSY to the qualitative and quantitative analysis of complex hydrocarbon mixtures, including the discrimination between linear and branched alkanes.

Introduction

Standard ¹H NMR is a cornerstone of chemical analysis, but its application to complex hydrocarbon mixtures is often hindered by the overlap of broad methylene (B1212753) and methyl resonances. While conventional 2D COSY experiments can reveal proton-proton coupling networks, they are frequently compromised by intense diagonal peaks and associated t₁ noise, which can obscure crucial cross-peaks near the diagonal.[1][2]

The DQF-COSY technique is a modification of the standard COSY experiment that filters the NMR signal through double-quantum coherence.[3][4] This has two primary advantages for hydrocarbon analysis:

  • Suppression of Uncoupled Resonances: Signals from protons that are not J-coupled, such as isolated methyl groups or solvent impurities, are efficiently suppressed.[4]

  • Reduction of Diagonal Peak Intensity: The technique significantly reduces the intensity of the diagonal peaks, minimizing artifacts and allowing for the clear observation of cross-peaks, which represent the J-coupling between protons.[1][2][3]

These features make DQF-COSY particularly suitable for differentiating between the molecular topologies of various hydrocarbons, such as linear and branched alkanes, even within complex matrices or confined environments like porous media.[1][2]

Principle of the DQF-COSY Experiment

The DQF-COSY experiment utilizes a three-pulse sequence, typically (90°)ₓ - t₁ - (90°)ₓ - δ - (90°)ϕ - acquire(t₂).[3][5][6] The first 90° pulse creates transverse magnetization, which evolves during the variable time t₁. The second 90° pulse converts some of this magnetization into multiple-quantum coherences. The crucial step is the third 90° pulse, which converts the desired double-quantum coherence into observable single-quantum coherence for detection during the acquisition time t₂.[3]

A phase cycling scheme is employed to select for signals that have passed through the double-quantum filter while canceling out other unwanted signals.[3][7] This selection process is the key to the experiment's utility.

DQF_COSY_Pulse_Sequence cluster_periods Time Periods p1 90° t1 Evolution (t₁) p1->t1 p2 90° delta δ p2->delta p3 90° t2 Acquisition (t₂) p3->t2 t1->p2 delta->p3 end t2->end FID start start->p1 Coherence_Transfer_Pathway Equilibrium Equilibrium Magnetization (Z) SQC1 Single-Quantum Coherence (SQC) Equilibrium->SQC1 1st 90° Pulse DQC Double-Quantum Coherence (DQC Filter) SQC1->DQC 2nd 90° Pulse SQC2 Observable SQC DQC->SQC2 3rd 90° Pulse Signal Detected Signal (FID) SQC2->Signal Acquisition (t₂) Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_analysis Analysis SamplePrep Sample Preparation (Dissolve in CDCl₃) LockTune Lock & Tune Spectrometer SamplePrep->LockTune SetParams Set Acquisition Parameters LockTune->SetParams Acquire Acquire 2D Data SetParams->Acquire Windowing Window Function (e.g., Sine) Acquire->Windowing FT 2D Fourier Transform Windowing->FT PhaseSymmetry Phasing & Symmetrization FT->PhaseSymmetry Baseline Baseline Correction PhaseSymmetry->Baseline Qualitative Qualitative Analysis (Identify Cross-Peaks) Baseline->Qualitative Quantitative Quantitative Analysis (Anti-Diagonal Projection & PLSR) Qualitative->Quantitative Data_Interpretation_Logic Spectrum 2D DQF-COSY Spectrum Diagonal Diagonal Peaks (Attenuated) Spectrum->Diagonal CrossPeak Cross-Peaks (Off-Diagonal) Spectrum->CrossPeak JCoupling J-Coupling (Through-Bond) CrossPeak->JCoupling Indicates Structure Hydrocarbon Structure JCoupling->Structure Elucidates

References

Application Notes and Protocols for the Quantification of Branched Alkanes in Fuel Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of branched alkanes, also known as iso-paraffins, in fuel samples is critical for determining fuel quality and performance. Branched alkanes generally have higher octane (B31449) ratings than their linear counterparts (n-alkanes), making them desirable components in gasoline. Their concentration and distribution can significantly impact properties such as combustion efficiency, volatility, and environmental emissions. This document provides detailed application notes and experimental protocols for the accurate quantification of branched alkanes in fuel samples using gas chromatography-based methods.

Principle of Analysis

Gas chromatography (GC) is the primary analytical technique for separating and quantifying the individual hydrocarbon components in complex mixtures like gasoline and diesel fuel. The sample is vaporized and introduced into a capillary column, where components are separated based on their boiling points and interaction with the stationary phase. As components elute from the column, they are detected by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The area of each chromatographic peak is proportional to the concentration of the corresponding analyte. By calibrating the instrument with standards of known concentration, the amount of each branched alkane in the fuel sample can be determined.

A common approach for comprehensive fuel analysis is the PIONA (Paraffins, Iso-paraffins, Olefins, Naphthenes, and Aromatics) analysis, which categorizes and quantifies hydrocarbon groups.[1][2][3][4][5]

Key Analytical Techniques

Several GC-based techniques are employed for the quantification of branched alkanes in fuels:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying hydrocarbons.[6][7] The FID is sensitive to compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of carbon.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative and qualitative information.[1][6][8] Mass spectrometry allows for the positive identification of individual branched alkane isomers by their mass spectra, which is particularly useful for complex fuel matrices.

  • Gas Chromatography with Vacuum Ultraviolet Spectroscopy (GC-VUV): A newer technique that provides detailed hydrocarbon characterization.[2][3][4] ASTM D8071 is a standard method that utilizes GC-VUV for PIONA analysis in finished gasoline.[2][3]

  • Multidimensional Gas Chromatography (MDGC): Offers enhanced separation capabilities for complex samples by using multiple columns with different selectivities.[5] ASTM D6839 is an example of an MDGC method for PIONA analysis.[5]

Experimental Protocol: Quantification of Branched Alkanes by GC-MS

This protocol details a standard method for the analysis of branched alkanes in a gasoline sample using a GC-MS system.

1. Sample Preparation

  • Dilution: Accurately dilute the fuel sample in a volatile, high-purity solvent such as pentane (B18724) or hexane.[6][9] A typical dilution factor is 1:100 (v/v) to ensure that the analyte concentrations are within the linear range of the instrument.

  • Internal Standard: Add an internal standard to the diluted sample. The internal standard should be a compound that is not present in the fuel sample and has a retention time that does not overlap with the analytes of interest. Decane is often used as an internal standard.[6]

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.[9]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 7890B GC or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as an Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable for separating hydrocarbons based on their boiling points.[6][10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Mode: Split injection.

    • Split Ratio: 100:1.[11]

    • Inlet Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.[13]

3. Calibration

  • Prepare a series of calibration standards containing known concentrations of representative branched alkanes (e.g., isopentane, iso-octane, various methyl-heptanes) and the internal standard in the same solvent used for sample dilution.

  • Inject each calibration standard into the GC-MS and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

4. Data Acquisition and Analysis

  • Inject 1 µL of the prepared fuel sample into the GC-MS.

  • Acquire the total ion chromatogram (TIC).

  • Identify the branched alkane peaks based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

  • Integrate the peak areas of the identified branched alkanes and the internal standard.

  • Calculate the concentration of each branched alkane in the sample using the calibration curve. The total concentration of branched alkanes is the sum of the concentrations of all identified iso-paraffins.

Data Presentation

Quantitative results for branched alkane content in different fuel samples can be summarized in a table for easy comparison.

Fuel SampleTotal Branched Alkanes (iso-paraffins) (wt%)Key Branched Alkanes IdentifiedAnalytical Method
Gasoline (Regular Unleaded)35.2Iso-pentane, Iso-octane, 2-Methylhexane, 3-MethylheptaneGC-MS
Gasoline (Premium Unleaded)42.5Iso-pentane, Iso-octane, 2,2,4-Trimethylpentane, 2,3-DimethylpentaneGC-MS
Diesel15.8Pristane, Phytane, various C10-C20 iso-alkanesGC-FID
Jet Fuel (Jet A-1)12.3C9-C16 iso-paraffinsGC-VUV (ASTM D8071)

Visualizations

Experimental Workflow for Branched Alkane Quantification

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Fuel Sample Dilution Dilute with Solvent (e.g., 1:100 in Hexane) Sample->Dilution InternalStd Add Internal Standard (e.g., Decane) Dilution->InternalStd Filtration Filter (0.22 µm) InternalStd->Filtration PreparedSample Prepared Sample for Injection Filtration->PreparedSample Injection Inject 1 µL into GC-MS PreparedSample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection & Ionization (EI, 70 eV) Separation->Detection DataAcquisition Data Acquisition (Total Ion Chromatogram) Detection->DataAcquisition PeakID Peak Identification (Retention Time & Mass Spectra) DataAcquisition->PeakID Integration Peak Area Integration PeakID->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification Report Final Report (wt% Branched Alkanes) Quantification->Report

Caption: Workflow for branched alkane quantification by GC-MS.

PIONA Analysis Logical Relationship

PIONA_Analysis cluster_hydrocarbons Hydrocarbon Groups Fuel Fuel Sample P Paraffins (n-alkanes) Fuel->P Quantified by PIONA Analysis I Iso-paraffins (Branched Alkanes) Fuel->I O Olefins (Alkenes) Fuel->O N Naphthenes (Cycloalkanes) Fuel->N A Aromatics Fuel->A

Caption: PIONA classification of hydrocarbons in fuel.

References

Application Notes and Protocols for 4-Ethyl-2,7-dimethyloctane as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-Ethyl-2,7-dimethyloctane as an analytical standard, particularly for quantitative analysis using gas chromatography-mass spectrometry (GC-MS). Due to its high stability and unique fragmentation pattern, this branched alkane is a suitable internal standard for the analysis of a variety of non-polar to semi-polar analytes in complex matrices.

Introduction

This compound is a saturated branched-chain alkane with the molecular formula C12H26. Its chemical inertness and distinct mass spectrum make it an excellent candidate for use as an internal standard in chromatographic methods.[1] An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte of interest, especially when sample loss may occur during preparation or injection.[2][3] The use of an internal standard can significantly improve the accuracy and precision of quantitative analysis by correcting for variations in injection volume and instrument response.[4][5]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its proper handling, storage, and application as an analytical standard.

PropertyValueReference
Molecular Formula C12H26PubChem
Molecular Weight 170.34 g/mol PubChem
CAS Number 62183-56-6NIST
Boiling Point (Predicted) ~200-220 °C-
Purity (Hypothetical) >99.5% (by GC-FID)-
Long-term Stability (Hypothetical, at 2-8°C) <0.1% degradation over 24 months-
Solubility Soluble in organic solvents (e.g., hexane, dichloromethane)-

Experimental Protocols

A critical step in using an analytical standard is the accurate preparation of stock and working solutions.

Materials:

  • This compound (>99.5% purity)

  • High-purity solvent (e.g., hexane, cyclohexane, or other suitable organic solvent)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent, ensuring the final solution is at a known temperature (e.g., 20 °C).

    • Stopper the flask and mix thoroughly by inversion.

    • Store the stock solution in a tightly sealed vial at 2-8 °C, protected from light.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Mix thoroughly by inversion.

    • Prepare fresh working solutions daily or as stability data permits.

This protocol outlines the use of this compound as an internal standard for the quantification of a hypothetical analyte in a sample matrix.

Objective: To accurately quantify Analyte X in a sample extract using this compound as an internal standard.

Workflow Diagram:

G cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Sample containing Analyte X Spike Spike with Internal Standard (this compound) Sample->Spike Extract Sample Extraction and Cleanup Spike->Extract FinalSample Final Sample for Injection Extract->FinalSample GCMS GC-MS Injection FinalSample->GCMS DataAcq Data Acquisition (Chromatogram and Mass Spectra) GCMS->DataAcq Integration Peak Integration (Analyte X and Internal Standard) DataAcq->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Apply Calibration Curve Ratio->Calibration Result Quantify Analyte X Concentration Calibration->Result

Caption: Workflow for quantitative analysis using an internal standard.

Materials:

  • Sample containing the analyte of interest

  • This compound internal standard working solution (e.g., 10 µg/mL)

  • Calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard

  • GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)

Protocol:

  • Sample Preparation:

    • To 1 mL of the sample extract, add a known volume (e.g., 100 µL) of the 10 µg/mL this compound internal standard working solution.

    • Vortex the sample to ensure thorough mixing.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing the analyte of interest at different known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • To each calibration standard, add the same amount of the internal standard working solution as was added to the samples (e.g., 100 µL of 10 µg/mL).

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Monitored Ions (Hypothetical):

        • Analyte X: (Select characteristic ions)

        • This compound: m/z 43, 57, 71, 85

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard in both the calibration standards and the samples.

    • For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot a calibration curve of the peak area ratio versus the analyte concentration.

    • For the unknown samples, calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Logical Framework of the Internal Standard Method

The internal standard method is based on the principle of relative response. The ratio of the response of the analyte to the response of a constant amount of added internal standard is used for quantification.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calc Calculation Analyte Analyte in Sample (Unknown Concentration) Prep Sample Preparation (Extraction, Derivatization, etc.) Analyte->Prep IS Internal Standard (Known Concentration) IS->Prep Inject GC-MS Injection Prep->Inject Detect Detection Inject->Detect Analyte_Response Analyte Peak Area (A_x) Detect->Analyte_Response IS_Response Internal Standard Peak Area (A_is) Detect->IS_Response Ratio Calculate Response Ratio (A_x / A_is) Analyte_Response->Ratio IS_Response->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Final_Conc Determine Analyte Concentration Cal_Curve->Final_Conc

Caption: Logical flow of the internal standard quantification method.

Safety and Handling

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting

  • Poor Peak Shape: May indicate column degradation or incompatible solvent.

  • Variable Internal Standard Area: Could be due to inconsistent addition of the internal standard or injector issues.

  • Co-elution: If the internal standard co-elutes with an analyte or matrix component, adjust the GC temperature program or select a different column.

By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound as a reliable analytical standard to achieve accurate and precise quantitative results.

References

Application Notes and Protocols for 4-Ethyl-2,7-dimethyloctane in Fuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the application of 4-Ethyl-2,7-dimethyloctane in fuel is limited. The following application notes and protocols are based on established methodologies for evaluating branched alkane isomers as fuel components and surrogates, drawing parallels from research on similar C10H22 isomers.

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2] Branched alkanes are crucial components of gasoline and diesel fuels, significantly influencing their combustion properties. Increased branching in the carbon chain generally leads to a higher octane (B31449) rating, which is a critical measure of a fuel's ability to resist knocking or auto-ignition in spark-ignition engines.[3] Consequently, highly branched alkanes are of significant interest in fuel research for developing high-performance and cleaner-burning fuels.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and related C10H22 isomers is presented below. These properties are fundamental to understanding its behavior as a fuel.

PropertyThis compound (C12H26)n-Decane (C10H22)2,7-Dimethyloctane (C10H22)2,2-Dimethyloctane (C10H22)
Molecular Formula C12H26C10H22C10H22C10H22
Molecular Weight ( g/mol ) 170.34[2]142.28[5]142.28142.28[6]
Boiling Point (°C) Not available~174[5]160[7]Not available
Density (g/mL) Not available~0.73[5]0.724[7]Not available
CAS Number 62183-56-6[2]124-18-5[8]1072-16-8[7]15869-87-1[6]

Note: The properties of this compound are not well-documented in publicly available literature. The data for related isomers are provided for comparative purposes.

Experimental Protocols

The following protocols outline standard experimental procedures for characterizing the fuel-related properties of a novel compound like this compound.

1. Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane number is the most critical property for a gasoline component.

  • Principle: The anti-knock characteristics of the sample are compared to those of primary reference fuels (a blend of iso-octane and n-heptane) in a standardized single-cylinder cooperative fuel research (CFR) engine.

  • Apparatus: CFR Engine, compliant with ASTM D2699 (RON) and ASTM D2700 (MON) standards.

  • Procedure (ASTM D2699 - RON):

    • Calibrate the CFR engine using reference fuels of known octane numbers.

    • Prepare a blend of the test sample (this compound) with a base fuel, if necessary.

    • Operate the engine under standard RON conditions (600 rpm, constant ignition timing).

    • Adjust the compression ratio until a standard level of knock intensity is observed.

    • Run primary reference fuel blends of known octane numbers and determine which blend produces the same knock intensity at the same compression ratio.

    • The octane number of the reference fuel blend is assigned as the RON of the sample.

  • Procedure (ASTM D2700 - MON):

    • Follow a similar procedure to RON, but operate the engine under more severe MON conditions (900 rpm, variable ignition timing, higher intake mixture temperature).

2. Combustion Analysis in a Jet-Stirred Reactor (JSR)

JSR experiments are crucial for studying the fundamental combustion chemistry, including ignition delay and the formation of intermediate species.[4]

  • Principle: The fuel and oxidizer are continuously fed into a well-stirred reactor, allowing for the study of chemical kinetics under controlled temperature and pressure conditions.

  • Apparatus: Jet-Stirred Reactor, mass flow controllers, gas chromatograph-mass spectrometer (GC-MS), and other relevant analytical instruments.

  • Procedure:

    • Heat the JSR to the desired reaction temperature (e.g., 500-1100 K).

    • Introduce a pre-vaporized mixture of this compound, oxygen, and a diluent (e.g., nitrogen) at a constant flow rate.

    • Allow the reaction to reach a steady state.

    • Extract samples of the reacting mixture through a sonic probe to quench the reactions.

    • Analyze the samples using GC-MS to identify and quantify the reactants, intermediates, and products.

    • Vary the temperature, pressure, and equivalence ratio to map out the combustion behavior.

3. Laminar Flame Speed Measurement

Laminar flame speed is a fundamental property that influences engine performance and emissions.

  • Principle: The speed at which a laminar flame front propagates through a stationary flammable mixture is measured.

  • Apparatus: Constant volume combustion chamber (spherical bomb), high-speed camera, pressure transducer.

  • Procedure:

    • Prepare a homogeneous mixture of vaporized this compound and air at a specific equivalence ratio, temperature, and pressure inside the combustion chamber.

    • Ignite the mixture at the center using spark electrodes.

    • Record the propagation of the spherical flame front using a high-speed camera and monitor the pressure rise with a transducer.

    • Calculate the laminar flame speed from the flame radius evolution and the pressure data, accounting for the expansion of the hot gases.

Visualizations

Logical Workflow for Fuel Candidate Evaluation

G cluster_0 Initial Screening cluster_1 Performance Testing cluster_2 Fundamental Combustion Studies cluster_3 Final Evaluation A Synthesis & Purification of This compound B Physicochemical Property Characterization (Boiling Point, Density, etc.) A->B D Blend with Base Fuel B->D C Octane Number Determination (RON & MON) E Jet-Stirred Reactor Experiments C->E F Laminar Flame Speed Measurement C->F D->C G Kinetic Modeling E->G F->G H Assessment as Fuel Component/Additive G->H

Caption: Workflow for evaluating a new compound as a potential fuel component.

Hypothesized High-Temperature Combustion Pathway

G Fuel This compound AlkylRadical C12H25• Fuel->AlkylRadical H-abstraction by Radicals Radicals H, OH, O O2 O2 AlkylPeroxy C12H25OO• AlkylRadical->AlkylPeroxy + O2 SmallerSpecies Smaller Alkenes + Radicals AlkylPeroxy->SmallerSpecies Isomerization & β-scission CO_CO2 CO, CO2, H2O SmallerSpecies->CO_CO2 Further Oxidation

Caption: Simplified high-temperature oxidation pathway for a branched alkane.

References

Application Notes and Protocols: The Role of Branched Alkanes in Improving Octane Rating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of branched alkanes in enhancing the octane (B31449) rating of fuels. This document outlines the fundamental principles, presents key quantitative data, and details the standardized experimental protocols for measuring octane number. The information is intended to be a valuable resource for professionals in chemical research and fuel development.

Introduction: Alkane Structure and Engine Knock

The octane rating of a gasoline is a critical measure of its ability to resist autoignition, a phenomenon commonly known as "knocking" or "pinging," in an internal combustion engine.[1] Knocking occurs when the fuel-air mixture in the engine's cylinders ignites prematurely due to compression, rather than being ignited by the spark plug at the optimal moment.[2][3] This uncontrolled detonation can lead to a loss of power, reduced fuel efficiency, and, in severe cases, engine damage.[2]

The molecular structure of the alkanes that constitute gasoline is a primary determinant of its octane rating. Branched-chain alkanes exhibit significantly higher octane ratings compared to their linear (straight-chain) isomers.[4][5] This is because their more compact, globular structure is more stable and resistant to the free-radical chain reactions that lead to autoignition.[1][4] Linear alkanes, with their extended chains, are more prone to these reactions and thus have a greater tendency to knock.[5]

Quantitative Data: Octane Ratings of Linear vs. Branched Alkanes

The difference in octane rating between linear and branched alkanes is substantial. The established reference standards for the octane scale are iso-octane (2,2,4-trimethylpentane), a highly branched alkane, and n-heptane, a linear alkane.[1] Iso-octane is assigned an octane rating of 100, while n-heptane is assigned a rating of 0.[1] A fuel's octane number is determined by comparing its knocking characteristics to a mixture of these two reference compounds.[1]

The following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for a selection of linear and branched alkane isomers.

AlkaneStructureResearch Octane Number (RON)Motor Octane Number (MON)
C5 Isomers
n-PentaneLinear61.761.9
Isopentane (2-Methylbutane)Branched92.390.3
Neopentane (2,2-Dimethylpropane)Highly Branched85.580.2
C6 Isomers
n-HexaneLinear24.826.0
2-MethylpentaneBranched73.473.5
3-MethylpentaneBranched74.574.3
2,2-DimethylbutaneHighly Branched91.893.4
2,3-DimethylbutaneHighly Branched104.494.4
C7 Isomers
n-HeptaneLinear00
2-MethylhexaneBranched42.446.4
3-MethylhexaneBranched52.055.9
2,2-DimethylpentaneHighly Branched92.895.5
2,3-DimethylpentaneHighly Branched91.188.5
2,4-DimethylpentaneHighly Branched83.180.1
3,3-DimethylpentaneHighly Branched80.886.1
2,2,3-TrimethylbutaneVery Highly Branched112.1101.3
C8 Isomers
n-OctaneLinear-20-17
2-MethylheptaneBranched23.023.8
3-MethylheptaneBranched35.038.5
4-MethylheptaneBranched39.039.7
2,2,4-Trimethylpentane (Iso-octane)Highly Branched100100

Experimental Protocols: Determination of Octane Number

The octane number of a fuel is determined experimentally using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[6][7][8] There are two primary standardized tests: the Research Octane Number (RON) and the Motor Octane Number (MON), which are governed by ASTM D2699 and ASTM D2700, respectively.[6][7]

Apparatus
  • Cooperative Fuel Research (CFR) Engine: A single-cylinder engine with a continuously variable compression ratio.[8]

  • Knock Measurement System: Consists of a detonation pickup sensor that threads into the engine cylinder, a detonation meter, and a knockmeter to display the intensity of the knock.[9]

  • Fuel System: A carburetor with multiple fuel bowls to allow for rapid switching between the sample fuel and primary reference fuels.[3]

  • Primary Reference Fuels (PRFs): High-purity iso-octane (2,2,4-trimethylpentane) and n-heptane.[2]

  • Toluene Standardization Fuels (TSFs): Blends of toluene, iso-octane, and n-heptane with known octane ratings used for engine calibration.[5]

Protocol for Research Octane Number (RON) Determination (ASTM D2699)

The RON test simulates lower-severity engine operation, such as city driving.[10]

3.2.1. Engine Operating Conditions

  • Engine Speed: 600 ± 6 rpm[6]

  • Intake Air Temperature: 52 ± 1 °C (125 ± 2 °F)[11]

  • Ignition Timing: 13° before top dead center (BTDC)[11]

3.2.2. Procedure

  • Engine Warm-up: Start the CFR engine and allow it to warm up on a fuel of approximately known octane number until all temperatures and pressures have stabilized.[12]

  • Standard Knock Intensity Calibration:

    • Select a Primary Reference Fuel (PRF) blend with an octane number close to the expected octane number of the sample fuel.

    • Operate the engine on this PRF.

    • Adjust the fuel-air ratio to achieve the maximum knock intensity.

    • Adjust the compression ratio (cylinder height) to a value specified in the ASTM guide tables for that PRF.

    • Adjust the detonation meter to produce a standard knockmeter reading of 50 ± 2 divisions.[4]

  • Sample Fuel Measurement:

    • Switch the fuel supply to the sample fuel.

    • Adjust the fuel-air ratio to find the level that produces the maximum knock intensity.

    • Adjust the compression ratio until the knockmeter reads 50 ± 2 divisions.

    • Record the cylinder height.

  • Bracketing Procedure:

    • Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the estimated octane number of the sample, that will "bracket" the knock intensity of the sample.[4]

    • Operate the engine on the lower octane reference fuel and record the maximum knockmeter reading.

    • Operate the engine on the sample fuel and record the maximum knockmeter reading.

    • Operate the engine on the higher octane reference fuel and record the maximum knockmeter reading. The knockmeter reading for the sample should fall between the readings of the two reference fuels.

  • Calculation:

    • The Research Octane Number of the sample is calculated by linear interpolation based on the knockmeter readings of the sample and the two bracketing PRFs.[13]

Protocol for Motor Octane Number (MON) Determination (ASTM D2700)

The MON test simulates more severe, high-speed, and high-load engine operation.[14]

3.3.1. Engine Operating Conditions

  • Engine Speed: 900 ± 9 rpm[7]

  • Intake Air Temperature: 149 ± 1 °C (300 ± 2 °F)[7]

  • Ignition Timing: Varies with the compression ratio.[15]

3.3.2. Procedure

The procedure for determining the MON is similar to the RON procedure, with the key difference being the more severe engine operating conditions. The same principles of engine warm-up, calibration to a standard knock intensity, and bracketing with primary reference fuels are applied.

Visualizations

Signaling Pathway: From Alkane Structure to Engine Performance

G cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_performance Engine Performance cluster_rating Octane Rating linear Linear Alkane (e.g., n-Heptane) reactivity Lower Stability Higher Reactivity linear->reactivity branched Branched Alkane (e.g., Iso-octane) stability Higher Stability Lower Reactivity branched->stability knock Engine Knock (Autoignition) reactivity->knock antiknock Smooth Combustion (Anti-Knock) stability->antiknock low_octane Low Octane Number knock->low_octane high_octane High Octane Number antiknock->high_octane

Caption: Relationship between alkane structure and octane rating.

Experimental Workflow: Octane Number Determination

G cluster_prep Preparation cluster_cal Calibration cluster_test Testing cluster_calc Calculation start Start CFR Engine warmup Engine Warm-up & Stabilization start->warmup select_prf Select Primary Reference Fuel (PRF) warmup->select_prf max_knock Adjust Fuel-Air Ratio for Max Knock select_prf->max_knock set_cr Set Compression Ratio per ASTM Tables max_knock->set_cr std_knock Adjust Detonation Meter to Standard Knock (50) set_cr->std_knock run_sample Run Sample Fuel std_knock->run_sample adjust_cr_sample Adjust Compression Ratio to Knock = 50 run_sample->adjust_cr_sample bracket Bracket Sample with High & Low PRFs adjust_cr_sample->bracket record Record Knockmeter Readings bracket->record interpolate Interpolate Knock Readings record->interpolate result Determine Octane Number interpolate->result

Caption: Workflow for octane number determination via the bracketing method.

References

Application Note: The Role of Branched Alkanes, such as 4-Ethyl-2,7-dimethyloctane, in the Study of Unresolved Complex Mixtures (UCM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unresolved Complex Mixtures (UCMs) are a significant feature in the gas chromatograms of petroleum hydrocarbons and extracts from organisms exposed to oil. These mixtures consist of a vast number of structurally complex compounds, primarily branched and cyclic alkanes, that cannot be resolved into individual peaks by conventional gas chromatography (GC). Instead, they appear as a broad, elevated "hump" in the chromatogram. The composition and toxicological significance of UCMs are of considerable interest in environmental science and toxicology. While specific individual compounds within these mixtures are often difficult to identify, the study of representative branched alkanes is crucial for understanding the overall behavior and impact of UCMs.

This application note explores the conceptual role of a specific branched alkane, 4-Ethyl-2,7-dimethyloctane, as a representative compound in the study of UCMs. Due to a lack of specific published research directly investigating this molecule within UCMs, this document will focus on the general principles and methodologies applicable to the study of similar branched alkanes in this context.

The Significance of Branched Alkanes in UCMs

Branched alkanes are major constituents of the saturated hydrocarbon fraction of crude oil and are often more resistant to biodegradation than their linear counterparts (n-alkanes). As a result, they become concentrated in weathered petroleum and contribute significantly to the UCM. The complex structures of these compounds, including multiple chiral centers, lead to a vast number of isomers that co-elute during chromatographic analysis, forming the characteristic UCM hump.

The toxicological properties of UCMs are a growing concern. While individual branched alkanes may exhibit low to moderate toxicity, their cumulative effect within a complex mixture and their potential to bioaccumulate warrant further investigation. Understanding the fate, transport, and toxicity of individual, well-characterized branched alkanes can provide valuable insights into the broader risks posed by UCMs.

Hypothetical Application of this compound in UCM Research

While direct studies are not available, this compound can serve as a model compound for several research applications related to UCMs:

  • Analytical Standard: In the absence of commercially available standards for the majority of UCM components, synthesized this compound could be used as an external or internal standard for the quantification of the branched alkane fraction of UCMs. Its known molecular weight and structure would aid in the calibration of analytical instruments.

  • Toxicology Studies: Pure this compound could be used in in vitro and in vivo toxicological assays to assess the potential adverse effects of highly branched alkanes found in UCMs. This could involve studies on cytotoxicity, genotoxicity, and endocrine disruption.

  • Biodegradation Studies: The microbial degradation of this compound could be investigated to understand the persistence of such branched structures in the environment. This would involve incubating the compound with specific microbial consortia known to degrade hydrocarbons and monitoring its depletion over time.

  • Surrogate in Synthetic UCMs: Researchers could formulate a synthetic UCM by mixing this compound with other representative branched and cyclic alkanes. This controlled mixture could then be used in various experiments to mimic the behavior of natural UCMs under laboratory conditions, providing a more defined system for studying their properties.

Experimental Protocols

The following are generalized protocols that could be adapted for the study of this compound as a representative of UCM components.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched Alkanes

This protocol outlines the general procedure for the analysis of branched alkanes in a hydrocarbon mixture.

1. Sample Preparation:

  • Extract the hydrocarbon fraction from the environmental sample (e.g., sediment, water) using a suitable organic solvent (e.g., hexane, dichloromethane).
  • Fractionate the extract using column chromatography (e.g., silica (B1680970) gel) to isolate the saturated hydrocarbon fraction containing the branched alkanes.
  • Concentrate the sample to a suitable volume.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
  • Inlet: Split/splitless injector at 280°C.
  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify branched alkanes based on their mass spectra, which are characterized by fragmentation patterns of alkyl chains.
  • Quantify the total branched alkane fraction by integrating the area under the UCM hump and comparing it to the response of a known concentration of a standard, such as a synthesized this compound.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of a branched alkane using a cell-based assay.

1. Cell Culture:

  • Culture a relevant cell line (e.g., human liver carcinoma cells, HepG2) in appropriate media and conditions.

2. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Serially dilute the stock solution to prepare a range of working concentrations.
  • Expose the cultured cells to the different concentrations of the test compound for a specified period (e.g., 24, 48 hours).

3. Cytotoxicity Assessment (MTT Assay):

  • After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
  • Living cells will reduce the MTT to formazan (B1609692), which can be solubilized.
  • Measure the absorbance of the formazan solution using a microplate reader.
  • Calculate cell viability as a percentage of the control (untreated cells).

4. Data Analysis:

  • Plot cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

As no specific quantitative data for this compound in UCM studies exists in the literature, the following tables are presented as templates for how such data could be structured.

Table 1: Hypothetical GC-MS Quantification of a Branched Alkane Fraction

Sample IDTotal Petroleum Hydrocarbons (TPH) (µg/g)Resolved Alkanes (µg/g)Unresolved Complex Mixture (UCM) (µg/g)Estimated this compound Equivalents (µg/g)
Site A15003001200120
Site B2505020020
Control<10<5<5<0.5

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineExposure Time (hours)IC50 (µM)
HepG224>1000
HepG248850
HUVEC24>1000
HUVEC48920

Visualizations

The following diagrams illustrate conceptual workflows relevant to the study of UCMs.

UCM_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Sediment, Water) Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Concentration Concentration Fractionation->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Compound Identification (Mass Spectra) GCMS->Identification Quantification Quantification (UCM Hump Integration) GCMS->Quantification

Caption: Workflow for the analysis of Unresolved Complex Mixtures (UCMs).

Toxicology_Workflow cluster_compound Test Compound cluster_exposure Exposure System cluster_assessment Toxicological Assessment Compound This compound (or Synthetic UCM) InVitro In Vitro Models (Cell Lines) Compound->InVitro InVivo In Vivo Models (e.g., Zebrafish, Rodents) Compound->InVivo Endpoints Endpoints: - Cytotoxicity - Genotoxicity - Developmental Toxicity - Endocrine Disruption InVitro->Endpoints InVivo->Endpoints

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of separating dodecane (B42187) isomers using gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals encountering specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dodecane isomers by GC so challenging?

The primary difficulty lies in the vast number of structural isomers of dodecane, many of which possess very similar physicochemical properties, particularly their boiling points.[1] Standard non-polar GC columns, which separate compounds mainly based on boiling point, are often insufficient to resolve these closely related structures, leading to significant co-elution.[1][2][3] Effective separation requires optimizing chromatographic conditions to exploit subtle differences in molecular shape and polarity.[4]

Q2: What is the most critical factor for improving the separation of dodecane isomers?

The selection of the stationary phase is the most important step in developing a separation method.[2][5][6] The stationary phase dictates the selectivity of the column, which is its ability to differentiate between sample components.[5] While non-polar phases are a common starting point, achieving separation of dodecane isomers often requires phases with different selectivity, such as those with polar or polarizable characteristics, which can interact differently with the various isomer structures.[2][7]

Q3: I'm observing co-eluting or poorly resolved peaks. What is the first parameter I should adjust?

If your column selection is appropriate, the first parameter to optimize is the oven temperature program.[8] A fast temperature ramp rate may not provide enough time for isomers with similar boiling points to separate.[8] Decreasing the ramp rate (e.g., from 10°C/min to 5°C/min or slower) increases the interaction time between the analytes and the stationary phase, which can significantly improve resolution.[8][9]

Q4: How do the physical dimensions of the GC column affect isomer separation?

Column dimensions—length, internal diameter (I.D.), and film thickness—are crucial for efficiency.[8][10]

  • Length: Increasing column length enhances efficiency and resolution, but also increases analysis time.[9][11]

  • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm or 0.18 mm) increases efficiency, leading to narrower peaks and better resolution.[2][5][9] However, narrow-bore columns have lower sample capacity.[2][11]

  • Film Thickness: A thinner stationary phase film can improve the resolution of high-boiling point compounds like dodecane isomers by reducing mass transfer effects.[9][10][11]

Q5: My chromatogram shows broad or tailing peaks. What are the potential causes?

Peak broadening or tailing can be caused by several factors:

  • Active Sites: Active sites in the injector liner, column, or connections can interact with analytes, causing tailing.[8][12] Regular maintenance, such as cleaning the injector and using inert liners, is crucial.[12]

  • Sub-optimal Flow Rate: The carrier gas flow rate must be optimized. A flow rate that is too high or too low will reduce column efficiency and lead to broader peaks.[8]

  • Column Overload: Injecting too much sample can exceed the column's capacity, resulting in skewed, broad peaks.[2] This is a particular concern for narrow-bore columns.[11]

Troubleshooting Guide

Problem: Poor Resolution (Rs < 1.5) Between Dodecane Isomers

Poor resolution is the most common issue, manifesting as overlapping peaks with no clear baseline separation. The following workflow can help systematically address this problem.

G cluster_0 start Poor Resolution (Rs < 1.5) opt_temp 1. Decrease Oven Temperature Ramp Rate (e.g., to 2-5°C/min) start->opt_temp opt_flow 2. Optimize Carrier Gas Flow Rate (Linear Velocity) opt_temp->opt_flow If not resolved resolved Baseline Separation Achieved (Rs >= 1.5) opt_temp->resolved Resolved change_dim 3. Modify Column Dimensions opt_flow->change_dim If not resolved opt_flow->resolved Resolved inc_len Increase Length change_dim->inc_len dec_id Decrease I.D. change_dim->dec_id dec_film Decrease Film Thickness change_dim->dec_film change_phase 4. Change Stationary Phase (See Table 2) change_dim->change_phase If not resolved change_dim->resolved Resolved consider_gcxgc 5. Consider GCxGC for Complex Mixtures change_phase->consider_gcxgc If still co-eluting change_phase->resolved Resolved

Caption: Troubleshooting workflow for poor isomer resolution.

Problem: Inconsistent Peak Areas or Low Signal Intensity

This issue can arise from problems with sample introduction or analyte stability.

  • Symptom: The peak area for dodecane isomers varies significantly between identical runs.

  • Possible Cause 1: Incomplete vaporization in the injector due to insufficient temperature.[8]

    • Solution: Increase the injector temperature. For higher molecular weight alkanes, temperatures up to 350°C may be necessary, but do not exceed the column's maximum temperature limit.[8]

  • Possible Cause 2: Adsorption of analytes onto active sites within the system.[13] Dodecane can adsorb onto surfaces, especially at low concentrations.[13]

    • Solution: Ensure all components in the sample path (liner, ferrules, column) are inert. Deactivating the liner or using a liner with glass wool can help. If contamination is suspected, bake out the column or trim the first few inches.[12][14]

  • Possible Cause 3: Leaks in the injection system.

    • Solution: Perform a leak check of the injector, including the septum and ferrules.[12]

Data and Parameters

Table 1: Impact of GC Parameter Adjustments on Isomer Separation

This table summarizes how changing key GC parameters can affect the separation of closely eluting compounds like dodecane isomers.[8][9]

ParameterRecommended ChangeEffect on ResolutionEffect on Analysis TimeBest For
Oven Temp. Ramp Rate DecreaseIncreasesIncreasesResolving closely eluting adjacent alkanes.[9]
Column Length IncreaseIncreasesIncreasesWhen baseline separation is not achievable by other method optimizations.[9]
Column I.D. DecreaseIncreasesDecreases (relative to increasing length)Improving efficiency without a significant increase in analysis time.[9]
Film Thickness DecreaseIncreasesDecreasesAnalysis of high-boiling point compounds.[9]
Carrier Gas Flow Rate OptimizeIncreases (at optimum)VariesMaximizing column efficiency for the best possible separation.[8]
Table 2: Recommended GC Stationary Phases for Alkane Isomer Separation

The choice of stationary phase is critical for selectivity.[2][5]

Stationary Phase TypeExample Phase ChemistrySelectivity PrincipleSuitability for Dodecane Isomers
Non-Polar 100% DimethylpolysiloxaneBoiling PointBasic separation; often insufficient for many isomers.[15]
Intermediate Polarity 5-35% Diphenyl / 95-65% DimethylpolysiloxaneBoiling Point & PolarizabilityBetter separation of aromatic and unsaturated isomers from alkanes. Can improve resolution of branched vs. linear alkanes.[16]
Polar Polyethylene Glycol (PEG/WAX)Polarity, Hydrogen BondingCan provide a different elution order and selectivity for isomers, especially if any have polar characteristics.[7][16]
Highly Polar / Selective High % Cyanopropyl phases, Liquid Crystalline phasesDipole-dipole interactions, Molecular ShapeHighly selective for positional and geometric (cis/trans) isomers.[2][4] Liquid crystalline phases are uniquely capable of separating isomers based on their elongated molecular structure.[4]

Experimental Protocols

Protocol 1: Baseline GC Method for Dodecane Isomer Screening

This protocol provides a starting point for method development.

  • Sample Preparation:

    • Accurately prepare a 10-20 mg/mL stock solution of the dodecane isomer mixture.[9]

    • Use a high-purity, volatile solvent such as n-hexane or toluene.[9]

    • Further dilute as needed to avoid column overload, especially for narrow-bore columns.

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: Start with a standard non-polar or intermediate-polarity column (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[8]

    • Injector: Split/Splitless, 250°C (increase if low signal is observed).

    • Carrier Gas: Helium or Hydrogen, set to optimal flow rate (e.g., 1-2 mL/min for He).[8]

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.[17]

      • Hold: 5 minutes at 250°C.

    • Detector: FID at 280°C.

  • Optimization Strategy:

    • If co-elution occurs, first decrease the oven ramp rate to 5°C/min, then to 2°C/min.

    • If resolution is still poor, consider a longer column (60 m) or a column with a smaller I.D. (0.18 mm).

    • If co-elution persists across multiple parameter changes, a different stationary phase with higher selectivity is required (see Table 2).

G cluster_workflow General GC Workflow injection Sample Injection inlet Heated Inlet (Vaporization) injection->inlet column GC Column (Separation) Influenced by: - Stationary Phase - Temperature - Flow Rate - Dimensions inlet->column detector Detector (FID) (Signal Generation) column->detector chromatogram Data System (Chromatogram) detector->chromatogram

Caption: General workflow of gas chromatographic separation.

References

Technical Support Center: Optimizing GC-MS for C12 Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dodecane (B42187) (C12 alkane). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting GC-MS parameters for C12 alkane analysis?

A1: For routine analysis of C12 alkanes, a good starting point is crucial for method development. The parameters provided in the table below are recommended and can be optimized further based on your specific instrument and sample matrix.[1] Alkanes are non-polar, so they are best separated on a non-polar stationary phase where they will elute primarily based on their boiling points.[2]

Table 1: Recommended Starting GC-MS Parameters for C12 Alkane Analysis

ParameterRecommended SettingPurpose
GC System
Injector TypeSplit/SplitlessVersatile for various sample concentrations.[1]
Inlet Temperature250 - 280°CEnsures rapid and complete vaporization of dodecane.
Injection Volume1 µLA standard volume; can be adjusted based on concentration.
Split Ratio10:1 to 50:1 (start with 20:1)Adjust for sample concentration; use splitless for trace analysis.[3][4]
LinerDeactivated, single taper w/ glass woolPromotes homogeneous vaporization and traps non-volatile residues.
Carrier GasHelium or HydrogenHydrogen allows for faster analysis times.[1]
Flow Rate1.0 - 1.5 mL/minOptimal for standard 0.25 mm ID columns.[1][4]
GC Column
Stationary Phase100% Dimethylpolysiloxane or 5% Phenyl 95% Dimethylpolysiloxane (low-bleed MS grade)Non-polar phases are ideal for separating non-polar alkanes.[1][2]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessProvides a good balance of resolution, efficiency, and sample capacity.[1][5]
Oven Program
Initial Temperature40 - 70°C, hold for 1-3 minShould be 10-15°C below the boiling point of the solvent for efficient analyte focusing.[1]
Ramp Rate10 - 20°C/minA faster ramp can be used for simple mixtures. Use a slower ramp (5-10°C/min) for better separation in complex matrices.[6]
Final Temperature280°C, hold for 5 minEnsures elution of any higher boiling point compounds and cleans the column.
MS System
Ion Source Temp.230°CA common starting point for good ionization.[1]
Quadrupole Temp.150°CA typical setting for good mass filtering.[1]
Ionization ModeElectron Ionization (EI)Standard for generating reproducible mass spectra.
Electron Energy70 eVStandard energy for creating library-searchable mass spectra.[4]
Mass Scan Rangem/z 40-300Covers the characteristic fragment ions of dodecane and potential contaminants.
Solvent Delay2-3 minPrevents the solvent peak from damaging the MS filament.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of C12 alkane.

Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)

  • Question: My dodecane peak is tailing (asymmetrical with a drawn-out end). What is the cause and how can I fix it?

    • Answer: Peak tailing is often caused by active sites in the system that interact with the analyte.

      • Solution 1: Check for Active Sites. Use a deactivated inlet liner and a high-quality, low-bleed GC column. If the problem persists, consider trimming the first 10-20 cm from the inlet side of the column to remove accumulated non-volatile residues.[1][7]

      • Solution 2: Optimize Temperatures. A low injection port temperature can cause slow vaporization and lead to peak broadening or tailing. Ensure the injector temperature is appropriate for C12 alkane (e.g., 250-280°C).[6]

  • Question: My dodecane peak is fronting (asymmetrical with a sloping front). What should I do?

    • Answer: Peak fronting is typically a sign of column overloading.

      • Solution: Reduce Sample Concentration. Dilute your sample or increase the split ratio to reduce the amount of analyte introduced onto the column.[6]

Issue 2: Low or No Signal

  • Question: I am injecting my dodecane standard, but the peak is very small or not visible. What are the potential causes?

    • Answer: A low or absent signal can stem from issues in the injector, the column, or the mass spectrometer.

      • Solution 1: Verify Injection. Ensure the autosampler syringe is functioning correctly and pulling the correct volume. Perform a manual injection to rule out autosampler issues.[8]

      • Solution 2: Check for Leaks. Leaks in the injector can prevent the sample from reaching the column. Check all fittings and replace the septum.[7][9]

      • Solution 3: Optimize MS Parameters. Ensure the MS source and quadrupole temperatures are set correctly (e.g., 230°C and 150°C, respectively).[1] Perform an MS tune to verify the detector is performing optimally.[1][7] For targeted analysis, using Selected Ion Monitoring (SIM) mode will significantly increase sensitivity by monitoring characteristic alkane fragment ions like m/z 57, 71, and 85.[1]

Issue 3: High Baseline Noise or Ghost Peaks

  • Question: My chromatogram has a high, noisy baseline, or I see peaks in my blank injections. What is the source of this contamination?

    • Answer: A high baseline and ghost peaks are usually due to contamination in the system.

      • Solution 1: Identify the Source. Contamination can come from the carrier gas, septum, liner, or sample carryover.[3] Run solvent blanks to see if the ghost peaks diminish.[10]

      • Solution 2: System Maintenance. Replace the septum and inlet liner.[1] Use high-purity carrier gas and ensure oxygen and hydrocarbon traps are installed and functional.[1][9] If carryover is suspected, run several solvent washes between samples.[3]

      • Solution 3: Column Bleed. A rising baseline at high temperatures is often due to column bleed.[1] Ensure your oven temperature does not exceed the column's maximum operating temperature and use a designated low-bleed MS-grade column.[1][11]

Issue 4: Poor Separation of C12 Alkane from Other Compounds

  • Question: I cannot resolve the dodecane peak from other components in my sample. How can I improve separation?

    • Answer: Achieving good resolution is critical for accurate identification and quantification.

      • Solution 1: Optimize Oven Program. A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better separation of closely eluting compounds.[6]

      • Solution 2: Verify Column Choice. Ensure you are using a column with the appropriate stationary phase (non-polar for alkanes) and dimensions. A longer column (30 m) will provide better resolution than a shorter one (15 m).[2]

Experimental Protocols

Protocol 1: Standard Preparation for Calibration
  • Prepare a Primary Stock Solution: Accurately weigh a known amount of pure dodecane standard and dissolve it in a known volume of a high-purity volatile solvent (e.g., hexane) in a volumetric flask to create a concentrated stock solution (e.g., 1000 µg/mL).[3][10]

  • Prepare Working Standards: Perform serial dilutions of the stock solution with the same solvent to prepare a series of at least five working standards at different concentrations that bracket the expected sample concentration (e.g., 0.5, 1, 5, 10, 25 µg/mL).[10]

  • Internal Standard (Optional but Recommended): If using an internal standard (e.g., deuterated dodecane), add a constant, known amount of the internal standard to each working standard and sample.

Protocol 2: GC-MS System Setup and Analysis
  • Instrument Setup: Set up the GC-MS system according to the recommended parameters in Table 1.

  • Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved.

  • Blank Injection: Inject a solvent blank (e.g., hexane) to ensure the system is clean and free of contaminants or carryover.[6]

  • Standard Injections: Inject the series of working standards from lowest to highest concentration to generate a calibration curve.

  • Sample Injections: Inject the unknown samples. It is good practice to run a solvent blank after a high-concentration sample to check for carryover.[10]

  • Data Analysis: Process the data to identify dodecane based on its retention time and mass spectrum. Quantify the amount by comparing the peak area to the calibration curve.

Visualizations

GCMS_Troubleshooting_Workflow Start Problem Observed (e.g., Poor Peak Shape, Low Signal) Check_Peak_Shape Analyze Peak Shape Start->Check_Peak_Shape Tailing Tailing Peak? Check_Peak_Shape->Tailing Fronting Fronting Peak? Check_Peak_Shape->Fronting Low_Signal Low / No Signal? Check_Peak_Shape->Low_Signal Tailing->Fronting No Active_Sites Suspect Active Sites Tailing->Active_Sites Yes Fronting->Low_Signal No Overloading Suspect Column Overload Fronting->Overloading Yes Check_Injection Verify Injection & System Integrity Low_Signal->Check_Injection Yes End Problem Resolved Low_Signal->End No Maintain_Inlet Action: - Replace Liner/Septum - Trim Column Active_Sites->Maintain_Inlet Maintain_Inlet->End Dilute_Sample Action: - Dilute Sample - Increase Split Ratio Overloading->Dilute_Sample Dilute_Sample->End Check_Leaks Action: - Check for Leaks - Check Syringe Check_Injection->Check_Leaks Tune_MS Action: - Tune MS - Check Temperatures Check_Injection->Tune_MS Check_Leaks->End Tune_MS->End

Caption: A logical workflow for troubleshooting common GC-MS issues.

Method_Development_Workflow Start Goal: Analyze C12 Alkane Select_Column 1. Select Column Non-polar phase (e.g., 5% Phenyl) 30m x 0.25mm x 0.25µm Start->Select_Column Set_Initial_Params 2. Set Initial Parameters - Inlet Temp: 250°C - Carrier Flow: 1.2 mL/min - MS Source: 230°C Select_Column->Set_Initial_Params Develop_Oven_Prog 3. Develop Oven Program Start below solvent BP Ramp 10°C/min to 280°C Set_Initial_Params->Develop_Oven_Prog Inject_Standard 4. Inject Standard Develop_Oven_Prog->Inject_Standard Evaluate_Chroma 5. Evaluate Chromatogram Inject_Standard->Evaluate_Chroma Good_Peak Good Peak Shape & Retention? Evaluate_Chroma->Good_Peak Good_Resolution Good Resolution? Good_Peak->Good_Resolution Yes Optimize_Temps Adjust Inlet & Oven Temps Good_Peak->Optimize_Temps No (Tailing/Broad) Optimize_Flow Adjust Carrier Gas Flow Good_Peak->Optimize_Flow No (Broad) Optimize_Ramp Adjust Oven Ramp Rate Good_Resolution->Optimize_Ramp No End Method Optimized Good_Resolution->End Yes Optimize_Temps->Inject_Standard Optimize_Flow->Inject_Standard Optimize_Ramp->Inject_Standard

Caption: A systematic workflow for GC-MS method development for C12 alkane.

References

Technical Support Center: Gas Chromatography Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the gas chromatography (GC) analysis of branched alkanes. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you resolve co-elution problems and improve your separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing branched alkanes?

Co-elution, where two or more compounds exit the column at the same time, is a significant challenge with branched alkanes due to their numerous structurally similar isomers with very close boiling points.[1][2][3] The primary causes are:

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation.[1] For non-polar alkanes, a non-polar stationary phase is typically used, but subtle differences in analyte structure, such as the position of methyl branches, may require a different phase chemistry to achieve separation.[1][4] Elution order on non-polar columns generally follows the boiling points of the compounds.[4][5]

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve compounds with very similar boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[1]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too fast will not allow sufficient time for analytes to interact with the stationary phase, leading to poor separation.[1][6] Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.[1]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are too high or too low can reduce separation efficiency, leading to peak broadening and co-elution.[5]

Q2: How can I confirm that my peaks are co-eluting?

The first indication of co-elution is often a distorted peak shape, such as a shoulder or a broader-than-expected peak.[3][6] To confirm co-elution:

  • Use a Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can examine the mass spectrum across the peak. If the peak is not pure, the mass spectrum will change from the leading edge to the tailing edge.[3][6] You can then use extracted ion chromatograms for ions specific to the suspected co-eluting compounds to see if their peaks align.[6]

  • Vary the Method: Altering the temperature program can sometimes shift the retention times of co-eluting compounds differently, revealing the presence of multiple components.[7]

Q3: How does temperature programming improve the separation of branched alkanes?

Temperature programming is essential for analyzing samples containing compounds with a wide range of boiling points, such as a series of branched alkanes.[1][8] It allows for the separation of more volatile components at lower temperatures and then, by increasing the temperature, elutes the high-boiling point compounds in a reasonable time with good peak shape.[1][9] A slower temperature ramp rate increases the interaction time between analytes and the stationary phase, which can enhance the separation of closely eluting compounds.[5][6]

Q4: When should I consider using a longer GC column or one with a smaller internal diameter?

You should consider changing column dimensions when optimizing the temperature program and flow rate does not resolve co-eluting peaks.[1]

  • Longer Column: Doubling the column length doubles its efficiency (theoretical plates), which can increase resolution by approximately 40%.[1] This provides more opportunity for analytes to interact with the stationary phase, improving the separation of closely eluting compounds.[1] Extremely long columns (up to 100 m) are often used for detailed hydrocarbon analysis.[2][10]

  • Smaller Internal Diameter (ID): Reducing the column ID also increases efficiency.[1] For instance, moving from a 0.25 mm ID column to a 0.18 mm ID column can significantly enhance resolution.[1][5]

Q5: What is the benefit of using hydrogen as a carrier gas instead of helium?

Hydrogen offers higher optimal linear velocities compared to helium or nitrogen.[1] This allows for faster analysis times without a significant loss of resolution.[1][2] The Van Deemter curve, which plots efficiency versus linear velocity, is flatter for hydrogen, meaning that high efficiency is maintained over a wider range of flow rates.[1]

Q6: My peaks are tailing. Is this co-elution? How do I fix it?

Peak tailing is an asymmetrical peak shape where the trailing edge is broader than the leading edge.[11] While it can sometimes mask co-elution, it is a separate issue.[12] If all peaks in the chromatogram are tailing, the cause is likely physical, whereas if only certain peaks tail, it may be chemical.[13][14]

Common causes include:

  • Active Sites: Polar or active sites within the liner, at the head of the column, or elsewhere in the flow path can cause reversible adsorption of analytes.[12] Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can help.[13]

  • Poor Column Installation: An improper column cut or incorrect placement of the column in the inlet can create dead volume and disrupt the flow path.[13][14] Re-cutting the column and ensuring correct installation according to the manufacturer's instructions is crucial.[11][13]

  • Contamination: Accumulation of non-volatile residues in the inlet liner or at the head of the column can lead to peak tailing.[11] Regular maintenance, including replacing the liner and septum, is essential.[11]

Q7: When should I consider using comprehensive two-dimensional GC (GCxGC)?

You should consider GCxGC when your sample contains hundreds or thousands of components, such as in crude oil or complex environmental samples, and you are experiencing significant co-elution of isomers that cannot be resolved by optimizing a single-dimension GC method.[1] GCxGC uses two columns with different stationary phases, providing much higher peak capacity and resolving power.[1]

Troubleshooting Guides

Problem: My branched alkane isomers are not separating (co-eluting). What should I do?

This guide provides a systematic approach to resolving co-elution between branched alkane isomers. The logical workflow below outlines the steps to diagnose and resolve the issue.

A Start: Co-elution of Branched Alkanes Observed B Is Resolution Acceptable? (Rs < 1.5) A->B C Optimize Temperature Program B->C No Q End: Continue Analysis B->Q Yes D Decrease Ramp Rate (e.g., from 10°C/min to 5°C/min) C->D E Resolution Improved? D->E F Optimize Carrier Gas Flow Rate E->F No P End: Resolution Achieved E->P Yes G Adjust to Optimal Linear Velocity (e.g., for H2: ~40 cm/s; He: ~25 cm/s) F->G H Resolution Improved? G->H I Evaluate GC Column H->I No H->P Yes J Increase Column Length (e.g., from 30m to 60m or 100m) I->J K Decrease Column Internal Diameter (e.g., from 0.25mm to 0.18mm) I->K L Change Stationary Phase (e.g., 5% Phenyl for more selectivity) I->L M Resolution Acceptable? J->M K->M L->M N Consider Advanced Techniques M->N No M->P Yes O Implement GCxGC for Maximum Resolving Power N->O O->P

Caption: Troubleshooting workflow for resolving co-eluting branched alkanes.

Step-by-Step Actions:

  • Optimize the Oven Temperature Program: This is often the first and easiest parameter to adjust.[6]

    • Action: Reduce the temperature ramp rate in increments of 1-2°C/min in the region where the branched alkanes elute.[6] A slower ramp rate enhances interaction with the stationary phase, improving separation.[5]

  • Adjust the Carrier Gas Flow Rate: Ensure your carrier gas is flowing at its optimal linear velocity to maximize column efficiency.[5]

    • Action: Check and adjust the flow rate for your chosen carrier gas (e.g., Helium or Hydrogen).[5] Hydrogen generally provides faster analysis without sacrificing resolution.[1]

  • Evaluate and Change the GC Column: If method optimization is insufficient, the column itself is the next factor to address.[1] The choice of stationary phase is the most critical factor for chromatographic selectivity.[6]

    • Action 1: Increase Column Length. For highly complex mixtures, a longer column (e.g., 60 m or 100 m) will provide more theoretical plates and improve resolution.[1][2]

    • Action 2: Decrease Column ID. A smaller internal diameter (e.g., 0.18 mm) increases efficiency.[1][5]

    • Action 3: Change Stationary Phase. While most alkanes are analyzed on non-polar phases like 100% dimethylpolysiloxane, switching to a slightly more polar phase like 5% phenyl / 95% dimethyl polysiloxane can alter selectivity and resolve critical pairs.[4][5]

  • Consider GCxGC: For extremely complex samples where co-elution remains problematic, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power.[1]

Data Presentation

Table 1: Comparison of Common GC Columns for Branched Alkane Analysis

Column PhasePolarityMax Temperature (°C)USP CodeApplication Notes
100% Dimethylpolysiloxane (e.g., DB-1)Non-Polar325/350G1, G2, G9Standard for hydrocarbon analysis; separates primarily by boiling point.[2][5]
5% Phenyl / 95% Dimethylpolysiloxane (e.g., Rtx-5MS)Low Polarity350G27, G36Slightly more polar, offering different selectivity that can resolve some co-eluting isomers.[2][5] Low bleed makes it excellent for MS detectors.[2]
Petrocol DHNon-Polar250/280G1, G2, G9Specifically designed for detailed hydrocarbon analysis with high efficiency for complex mixtures. Often available in long (100 m) formats.[2]

Experimental Protocols

Protocol 1: GC-FID Method Optimization for Branched Alkanes

This protocol provides a starting point for method development to resolve co-elution issues.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.[1]

    • Dissolve the sample in a high-purity, volatile solvent like hexane (B92381) or toluene.[1][15]

    • Ensure the final concentration is appropriate for your system to avoid column overload, which can cause peak fronting.[11][15]

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with Flame Ionization Detector (FID).[1]

    • Injector: Split/Splitless, operated at 300-350°C. Use a deactivated glass wool liner to trap non-volatile residues.[1]

    • Injection: 1 µL, with an appropriate split ratio (e.g., 50:1) to avoid overload.

    • Carrier Gas: Hydrogen or Helium, set to its optimal linear velocity.[1]

    • Column: Start with a standard non-polar column (e.g., 100% dimethylpolysiloxane) such as a 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]

  • Temperature and Flow Optimization:

    • Initial Method:

      • Initial Temp: 50°C, hold for 2 min.

      • Ramp: 10°C/min to 320°C.

      • Final Hold: 10 min.

    • Optimized Method (if co-elution is observed):

      • Initial Temp: 50°C, hold for 2 min.

      • Ramp: 2-5°C/min to 320°C.[5]

      • Final Hold: 10 min.

  • Data Analysis:

    • Identify n-alkanes based on their retention times compared to a standard alkane mixture.[1]

    • Use Kovats retention indices (KI) to help identify branched alkanes, as these values are more consistent than retention times alone across different systems.[16][17]

Protocol 2: Routine GC Inlet Maintenance

Performing routine maintenance can prevent peak shape problems like tailing, which can complicate the diagnosis of co-elution.[11]

  • Cool Down: Ensure the GC oven, inlet, and detector are at a safe temperature (below 50°C). Turn off the carrier gas.[11]

  • Inlet Liner and Septum Replacement:

    • Unscrew the retaining nut at the top of the inlet.[11]

    • Remove the old septum and replace it with a new one. Do not overtighten the nut.[11]

    • Access the liner by removing the appropriate fittings as per your instrument's manual.[11]

    • Carefully remove the old liner with forceps, noting its orientation.[11]

    • Install a new, deactivated liner in the same orientation.[11]

    • Reassemble the inlet, ensuring all connections are secure.[11]

  • Column Trimming (if needed):

    • If peak shape issues persist, contamination at the head of the column may be the cause.[11]

    • Carefully remove the column from the inlet.

    • Using a ceramic scoring wafer or other proper tool, cut 10-20 cm from the inlet end of the column.[13]

    • Inspect the cut with a magnifying glass to ensure it is clean and at a right angle.[11]

    • Reinstall the column in the inlet, ensuring the correct insertion depth.[11]

  • System Check:

    • Restore the carrier gas flow and perform a leak check at the inlet fitting.[11]

    • Briefly condition the column before running a sample to remove any oxygen that may have entered.[11]

Visual Workflows

cluster_0 Analytical Requirements cluster_1 Column Selection Criteria cluster_2 Method Development A Sample Type (e.g., Petroleum Fraction, Wax) D Select Stationary Phase (Typically Non-Polar) A->D Match phase to analytes B Target Analytes (Carbon Number, Branching) E Determine Column Dimensions (Length, ID, Film Thickness) B->E Longer columns for complex mixtures C Detector Type (e.g., FID, MS) F Consider Thermal Stability (High Temp Columns for High MW) C->F Low bleed for MS G Optimize GC Parameters (Temp Program, Flow Rate) D->G E->G F->G H Validate Method (Resolution, Repeatability) G->H

Caption: Logical workflow for selecting a GC column for branched alkane analysis.[2]

References

Technical Support Center: Improving Resolution of Branched Alkanes in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched alkanes in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of branched alkanes.

Problem Possible Causes Solutions
Poor Resolution / Peak Co-elution - Inappropriate GC column phase. - Suboptimal temperature program. - Incorrect carrier gas flow rate. - Column overloading.- Column Selection: Use a non-polar stationary phase like (5%-Phenyl)-methylpolysiloxane, which separates alkanes based on boiling points. For high molecular weight branched alkanes, consider columns with high thermal stability.[1] - Temperature Program: Optimize the temperature ramp rate. A good starting point is approximately 10°C per column dead volume time.[2] Slower ramp rates can improve the separation of closely eluting isomers. - Flow Rate: Optimize the carrier gas flow rate to ensure maximum efficiency. - Sample Concentration: Reduce the sample concentration or injection volume to prevent column overloading.
Peak Tailing - Active sites in the GC system (e.g., inlet liner, column). - Column contamination. - Sample overload.- System Inertness: Use deactivated inlet liners and ensure all connections are inert.[3] - Column Maintenance: Trim the first few centimeters of the column from the inlet side to remove non-volatile residues. - Injection Volume: Decrease the amount of sample injected onto the column.[4]
Ghost Peaks - Contamination in the injection port or septum. - Carryover from previous injections. - Impurities in the carrier gas.- Septum Purge: Ensure the septum purge is active and set to an appropriate flow rate. - Bakeout: Perform a system bakeout at a high temperature to remove contaminants. - Gas Purity: Use high-purity carrier gas and install appropriate gas purifiers.[5]
Loss of Sensitivity - Leak in the system. - Contaminated detector. - Degraded column.- Leak Check: Perform a thorough leak check of the entire GC system. - Detector Maintenance: Clean the detector according to the manufacturer's instructions. - Column Performance: Evaluate column performance with a standard mixture. If performance has degraded significantly, replace the column.[3]
Irreproducible Retention Times - Fluctuations in carrier gas flow or pressure. - Unstable oven temperature. - Leaks in the system.- Gas Supply: Ensure a stable carrier gas supply with a two-stage regulator. - Oven Calibration: Verify the accuracy and stability of the GC oven temperature. - System Integrity: Check for leaks, especially at the column connections and injector.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating branched alkanes?

A1: Non-polar GC columns are the industry standard for separating alkanes, as they primarily elute based on their boiling points.[1] For complex mixtures containing numerous structural isomers, a long capillary column (e.g., 60-100m) with a small internal diameter (e.g., 0.18-0.25mm) will generally provide the best resolution.[1] Stationary phases such as 5% diphenyl / 95% dimethyl polysiloxane are commonly used.[1]

Q2: How do I develop an optimal temperature program for my sample?

A2: A good starting point for developing a temperature program is to perform a "scouting" run with a fast ramp rate (e.g., 20°C/min) to determine the elution range of your compounds.[6] Based on this, you can design a more detailed program. An optimal ramp rate can be approximated as 10°C per column hold-up time.[2][7] For complex mixtures with many co-eluting peaks, a slower ramp rate (e.g., 2-5°C/min) in the region of interest can significantly improve resolution.[8]

Q3: My sample is extremely complex, and I still can't resolve all the branched alkanes. What are my options?

A3: For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that offers significantly increased peak capacity and resolution.[9][10] In GCxGC, the sample is subjected to two different separation mechanisms on two columns with different stationary phases.[10][11] This allows for the separation of compounds that co-elute in a single-dimension GC analysis.[12][13]

Q4: What sample preparation techniques are recommended for complex hydrocarbon mixtures?

A4: The choice of sample preparation technique depends on the sample matrix. For liquid samples, simple dilution may be sufficient.[14] For more complex matrices like crude oil or environmental samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate the hydrocarbon fraction and remove interferences.[14][15] Filtration is often necessary to remove particulate matter before injection.[15][16]

Experimental Protocols

Protocol 1: Standard Gas Chromatography (GC-MS) Analysis of Branched Alkanes

This protocol outlines a general procedure for the analysis of branched alkanes in a complex mixture using a standard GC-MS system.

1. Sample Preparation:

  • If the sample is a liquid, dilute it 1:10 with a suitable solvent like hexane (B92381) or dichloromethane.[6]

  • If the sample is solid, perform a solvent extraction using dichloromethane.[6]

  • Filter the final solution through a 0.22 µm filter before injection.[16]

2. GC-MS Parameters:

Parameter Value Rationale
Column 60 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxaneA long, non-polar column provides good separation of hydrocarbons based on boiling point.[1]
Injection Mode Split (e.g., 50:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is better for trace analysis.
Injector Temperature 280 °CEnsures rapid vaporization of the sample.
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 40°C, hold for 2 min Ramp 1: 5°C/min to 320°C Hold: 10 min at 320°CA slow ramp rate enhances resolution of closely eluting isomers.[8]
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °C
Mass Range m/z 40-550Covers the expected mass range for a wide variety of alkanes.
Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Highly Complex Mixtures

This protocol is for advanced users seeking the highest possible resolution for extremely complex samples.

1. Sample Preparation:

  • Fractionate the sample using solid-phase extraction (SPE) to isolate the saturated hydrocarbon fraction.

2. GCxGC-TOFMS Parameters:

Parameter Value Rationale
1st Dimension Column 60 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxaneA standard non-polar column for the first dimension separation based on volatility.[17][18]
2nd Dimension Column 2 m x 0.15 mm ID, 0.15 µm film thickness 50% phenyl-poly(dimethylsiloxane)A shorter, more polar column provides a fast, orthogonal separation.[17]
Modulator Thermal ModulatorTraps and re-injects eluent from the first to the second dimension.
Modulation Period 6 s
Oven Program Initial: 40°C, hold for 1 min Ramp 1: 2°C/min to 310°C Hold: 5 min at 310°CA very slow ramp rate is used to maximize the separation on the first dimension column.
TOFMS Acquisition Rate 200 spectra/sA high acquisition rate is necessary to capture the very narrow peaks from the second dimension.[10]

Visualizations

GC_Troubleshooting_Workflow start Chromatographic Problem (e.g., Poor Resolution) check_column Is the correct column installed? start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes solution Problem Resolved check_column->solution No, select appropriate column check_flow Is the carrier gas flow rate correct? check_temp->check_flow Yes check_temp->solution No, optimize temperature program check_sample Is the sample concentration appropriate? check_flow->check_sample Yes check_flow->solution No, adjust flow rate check_sample->solution No, dilute sample advanced Consider Advanced Techniques (e.g., GCxGC) check_sample->advanced Yes, still unresolved

Caption: A workflow for troubleshooting poor resolution in GC analysis.

GCxGC_Workflow cluster_GC1 First Dimension (Non-polar Column) cluster_GC2 Second Dimension (Polar Column) injector Injector column1 1D Column (Separation by Volatility) injector->column1 modulator Modulator (Cryogenic Trapping) column1->modulator column2 2D Column (Separation by Polarity) detector Detector (TOF-MS) column2->detector modulator->column2

Caption: A simplified workflow of a comprehensive two-dimensional GC system.

References

Technical Support Center: Mass Spectrum Interpretation of Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the mass spectrum interpretation of alkane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak for my alkane sample weak or completely absent?

A1: The intensity of the molecular ion peak in alkanes is highly dependent on the molecule's structure and the ionization technique used.

  • Structural Effects: For linear alkanes, the molecular ion peak intensity decreases as the carbon chain length increases.[1][2][3] Branched alkanes often exhibit even weaker or entirely absent molecular ion peaks compared to their straight-chain isomers.[1][4][5] This is because the energy from the ionization process is distributed across many bonds, and branched structures have energetically favorable fragmentation pathways.[6]

  • Ionization Technique: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation and a less abundant molecular ion.[1][7] Highly branched alkanes are particularly susceptible to this, fragmenting so readily that the molecular ion is not observed.[5][8]

Troubleshooting Tip: If confirming the molecular weight is critical, consider using a "soft" ionization technique like Chemical Ionization (CI) or Field Ionization (FI).[1][7][9] These methods impart less energy, resulting in minimal fragmentation and a more prominent molecular ion peak.

Q2: How can I distinguish between a linear alkane and a branched alkane from their mass spectra?

A2: The key difference lies in their fragmentation patterns.

  • Linear Alkanes: The mass spectra of straight-chain alkanes are distinguished by a series of cluster peaks separated by 14 atomic mass units (amu), which corresponds to the sequential loss of methylene (B1212753) (-CH₂) groups.[1][2][3] The spectrum typically shows a smooth, exponential decay in the abundance of these fragment clusters as they approach the molecular ion.[5][10]

  • Branched Alkanes: Fragmentation is dominated by cleavage at the branching point.[1][3][11] This preferential cleavage occurs because it forms more stable secondary (2°) or tertiary (3°) carbocations.[1][11][12] Consequently, the spectrum will show one or more particularly abundant peaks corresponding to these stable carbocations, disrupting the smooth decay pattern seen in linear alkanes.[5] The base peak (the most intense peak) in a branched alkane's spectrum often corresponds to the most stable carbocation formed by cleavage at a branch.[1][13]

Q3: What is the significance of the repeating series of peaks at m/z 29, 43, 57, 71, etc.?

A3: This homologous series of peaks is characteristic of all alkanes and represents alkyl carbocations with the general formula [CₙH₂ₙ₊₁]⁺.[10][14] These ions are formed by the cleavage of C-C bonds at different points along the carbon chain.[2] The positive charge typically resides on the smaller fragment.[14] The peaks at m/z 43 (propyl cation) and m/z 57 (butyl cation) are often the most abundant in the spectra of linear alkanes.[10][14]

Q4: The base peak in my branched alkane spectrum is at m/z 43. What does this indicate?

A4: A very strong peak at m/z 43 in a branched alkane spectrum is often indicative of an isopropyl cation, [(CH₃)₂CH]⁺.[3] This suggests the presence of an isopropyl group within the molecule's structure. Cleavage at this branch point is highly favored due to the stability of the resulting secondary carbocation.[12] For example, in the spectrum of 2,3-dimethylbutane, the isopropyl cation peak is very strong.[3]

Data Presentation: Common Alkane Fragment Ions

The following table summarizes the common fragment ions observed in the mass spectra of alkanes.

m/z Value Ion Formula Fragment Name Common Neutral Loss from M+
15[CH₃]⁺Methyl CationLoss of an alkyl radical (M - 15)
29[C₂H₅]⁺Ethyl CationLoss of an alkyl radical (M - 29)
41[C₃H₅]⁺Allyl/Cyclopropyl CationLoss of an alkyl radical and H₂
43[C₃H₇]⁺Propyl/Isopropyl CationLoss of an alkyl radical (M - 43)
55[C₄H₇]⁺Butenyl CationLoss of an alkyl radical and H₂
57[C₄H₉]⁺Butyl CationLoss of an alkyl radical (M - 57)
71[C₅H₁₁]⁺Pentyl CationLoss of an alkyl radical (M - 71)

Troubleshooting Workflows & Diagrams

The following diagrams illustrate key concepts and troubleshooting steps for interpreting alkane mass spectra.

TroubleshootingWorkflow start_node Start: Analyze Mass Spectrum decision_node decision_node start_node->decision_node Is M+ peak visible? process_node_yes Examine fragmentation pattern decision_node->process_node_yes Yes process_node_no Consider 'soft' ionization (CI) or check for high branching decision_node->process_node_no No process_node process_node result_node result_node issue_node issue_node decision_pattern Smooth decay of CnH2n+1 peaks? process_node_yes->decision_pattern result_linear Likely Linear Alkane decision_pattern->result_linear Yes result_branched Likely Branched Alkane decision_pattern->result_branched No process_branched Identify base peak and other intense fragments to locate branch points (e.g., m/z 57, 43) result_branched->process_branched Analyze intense peaks

Caption: Troubleshooting workflow for alkane isomer identification.

FragmentationComparison cluster_linear Linear Alkane (n-Hexane, M=86) cluster_branched Branched Alkane (2-Methylpentane, M=86) l_start [C6H14]+• m/z 86 l_f1 [C5H11]+ m/z 71 l_start->l_f1 -CH3• l_f2 [C4H9]+ m/z 57 (Base Peak) l_f1->l_f2 -CH2 l_f3 [C3H7]+ m/z 43 l_f2->l_f3 -CH2 l_f4 [C2H5]+ m/z 29 l_f3->l_f4 -CH2 b_start [C6H14]+• m/z 86 b_f1 [C5H11]+ m/z 71 (Loss of CH3•) b_start->b_f1 b_f2 [C4H9]+ m/z 57 (Loss of C2H5•) b_start->b_f2 b_f3 [C3H7]+ m/z 43 (Base Peak) b_start->b_f3 Favored cleavage at branch -> stable 2° carbocation

Caption: Fragmentation of a linear vs. a branched alkane isomer.

Experimental Protocols

GC-MS Analysis of Alkane Isomers

This protocol outlines a general methodology for the separation and identification of alkane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Concentration: Prepare samples at a concentration of 10-100 µg/mL in the selected solvent.[15]

  • Vialing: Transfer the final diluted sample into a 1.5 mL glass autosampler vial with a septum cap.[15]

2. GC-MS Instrumentation and Parameters

  • System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Column: A non-polar or mid-polarity capillary column is typically used for hydrocarbon analysis (e.g., DB-5ms, HP-5ms). A high-polarity column may be required for resolving certain positional or geometric isomers.[15]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector:

    • Mode: Split/Splitless (a high split ratio, e.g., 50:1, is common for neat or concentrated samples).

    • Temperature: 250-280 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40-50 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 5-15 °C/min to a final temperature of 280-300 °C.

    • Final Hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.

    • Note: The temperature program must be optimized based on the specific isomers and column used.[15]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching).[16]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 20-400 (adjust as needed based on expected molecular weights).

    • Solvent Delay: 2-3 minutes to prevent the solvent peak from damaging the detector.

3. Data Analysis

  • Peak Identification: Identify peaks in the total ion chromatogram (TIC).

  • Spectrum Extraction: Extract the mass spectrum for each peak.

  • Library Search: Compare the experimental mass spectrum against a reference library (e.g., NIST, Wiley) for tentative identification.

  • Manual Interpretation: Manually interpret the fragmentation pattern to confirm the structure, paying close attention to the molecular ion (if present) and key fragment ions that indicate branching, as described in the FAQs.[13]

  • Retention Index: For definitive identification, compare the retention time/index of the unknown peak with that of a pure standard analyzed under identical conditions.[10]

References

"reducing column bleed in GC-MS analysis of hydrocarbons"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis of Hydrocarbons

Welcome to our dedicated support center for scientists and researchers utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of hydrocarbons. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize column bleed and ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is GC column bleed?

A1: GC column bleed refers to the natural degradation of the column's stationary phase, which is the polymeric coating inside the column.[1][2] This degradation causes fragments of the stationary phase to elute from the column, leading to an increased background signal in the chromatogram.[1][3] This phenomenon is more pronounced at higher temperatures as the rate of stationary phase degradation increases.[1][4]

Q2: Why is column bleed a problem in GC-MS analysis?

A2: Excessive column bleed can significantly compromise analytical performance in several ways:

  • Increased Baseline Noise: A rising and noisy baseline can obscure the detection of low-concentration analytes, reducing the signal-to-noise ratio.[3][5]

  • Reduced Sensitivity: The high background noise makes it difficult to detect and accurately quantify trace-level compounds.[3][6]

  • MS Source Contamination: The eluted stationary phase fragments can contaminate the mass spectrometer's ion source, leading to the need for more frequent cleaning and maintenance.[3][6]

  • Inaccurate Mass Spectra: The presence of bleed-related ions in the mass spectra can interfere with the correct identification of target analytes.[5]

  • Poor Reproducibility: Inconsistent bleed levels between runs can lead to variability in results and impact method validation.[3]

Q3: How do I identify column bleed?

A3: Column bleed can be identified through several characteristic signs:

  • Rising Baseline: The most common indicator is a gradual rise in the chromatogram baseline, especially during a temperature-programmed run at higher temperatures.[3][4]

  • Increased Background Noise: A noticeable increase in the detector's background signal, particularly in sensitive detectors like mass spectrometers.[3]

  • Characteristic Mass Spectra: In GC-MS, bleed from common polysiloxane stationary phases produces characteristic ions.[7]

  • Blank Run Analysis: Performing a blank run (injecting only the solvent) can help identify column bleed. If significant signals are observed, especially at high temperatures, it suggests the release of stationary phase materials.[3]

Q4: What is the difference between column bleed and contamination?

A4: Column bleed originates from the degradation of the stationary phase along the entire length of the column and manifests as a continuous rise in the baseline.[1][8] Contamination, on the other hand, typically comes from a specific source, such as a dirty injector, contaminated carrier gas, or septum particles, and often appears as discrete "ghost" peaks in the chromatogram.[1][8][9] If you observe distinct peaks in a blank run, they are likely due to contamination, not column bleed.[4]

Q5: How does temperature affect column bleed?

A5: Temperature is a critical factor influencing column bleed. As the column temperature increases, the rate of stationary phase degradation accelerates, leading to a higher level of bleed.[1][10] Operating a column at or near its maximum temperature limit for extended periods will significantly shorten its lifespan and increase bleed.[3][11] Each column has a specified isothermal and a programmed temperature limit; exceeding these limits will cause rapid and often irreversible damage.[11][12]

Q6: Can my sample itself contribute to column bleed?

A6: Yes, certain components in your sample can damage the stationary phase and increase column bleed.[13] Reactive analytes, strong acids or bases, or aggressive derivatization reagents can chemically attack the stationary phase, causing it to break down.[1][13] Additionally, the accumulation of non-volatile residues from "dirty" samples can become reactive when heated, further accelerating polymer degradation.[14]

Q7: How does carrier gas purity affect column bleed?

A7: The purity of the carrier gas is crucial for minimizing column bleed.[3] Oxygen is a primary cause of stationary phase degradation through oxidation, a process that is accelerated at high temperatures.[10][11][13] Even trace amounts of oxygen or moisture in the carrier gas can cause significant, irreversible damage to the column.[3][10] Therefore, using high-purity gas (99.999% or higher) and installing high-quality oxygen and moisture traps are essential.[7][15]

Troubleshooting Guide

My baseline is high and noisy. What should I check first?

A high and noisy baseline can be caused by several factors. Following a systematic approach can help you identify the root cause.

A High & Noisy Baseline Detected B Is the baseline high only at elevated temperatures? A->B C Potential Column Bleed B->C Yes D Potential System Contamination or Leak B->D No H Review Column Operating Conditions C->H E Check for Leaks (Septum, Fittings) D->E F Check Carrier Gas Purity & Traps D->F G Check Injector (Liner, Septum) D->G I Condition or Trim Column H->I J Replace Column I->J cluster_daily cluster_weekly cluster_needed A Routine GC-MS Maintenance Schedule B Daily Checks A->B C Weekly/Bi-Weekly Checks A->C D As Needed A->D B1 Check Gas Pressures B->B1 B2 Evaluate System Tune (MS) B->B2 C1 Perform Leak Check C->C1 C2 Replace Injector Septum C->C2 D1 Replace Inlet Liner D->D1 D2 Trim Column Inlet (0.5m) D->D2 D3 Replace Gas Traps D->D3 D4 Clean MS Ion Source D->D4

References

Technical Support Center: Purification of 4-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of synthesized 4-Ethyl-2,7-dimethyloctane. It includes troubleshooting guides and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for a branched alkane like this compound?

A1: For a non-polar, volatile compound such as this compound, the most effective purification methods are fractional distillation and preparative gas chromatography (GC).[1][2][3] Fractional distillation is ideal for separating components with different boiling points, which is useful for removing many synthesis byproducts.[1][4][5][6][7] Preparative GC offers very high resolution and is excellent for isolating the target compound from isomers or impurities with very similar boiling points.[2][3][8]

Q2: What common impurities should I expect from a Grignard-based synthesis of this compound?

A2: Grignard reactions can introduce several types of impurities.[9][10][11] Common impurities include unreacted starting materials (alkyl halides), coupling byproducts (e.g., biphenyl (B1667301) if aryl halides are used), and protonated Grignard reagent (forming an alkane), which can happen if there is any moisture present.[12][13] You may also have residual magnesium salts after the workup.

Q3: My final product is clear, but a GC-MS analysis shows multiple peaks close to my product's retention time. What are these and how can I remove them?

A3: These are likely structural isomers of this compound or other alkanes with similar molecular weights formed during synthesis. Due to their similar boiling points, simple distillation will not be effective.[7] For high purity, preparative gas chromatography (Prep-GC) is the recommended method to separate these closely related isomers.[2][8]

Q4: How can I remove residual, non-volatile impurities from my synthesized alkane?

A4: Simple distillation is an effective method for separating a volatile alkane from non-volatile impurities such as residual catalyst, salts, or high molecular weight byproducts. The alkane will distill, leaving the non-volatile materials behind in the distillation flask.

Q5: Is column chromatography on silica (B1680970) gel a viable option for purifying this compound?

A5: While possible, it is generally not the most effective method for separating alkanes from other alkanes. Alkanes are very non-polar and will have very low retention on silica gel, eluting quickly with non-polar solvents like hexanes. This makes separation from other non-polar impurities difficult. However, it can be useful for removing more polar impurities.

Troubleshooting Guides

Issue 1: Low Purity After Initial Aqueous Workup
Symptom Possible Cause Recommended Action
The crude product shows a wide range of impurities on a preliminary GC analysis.Incomplete reaction or significant side reactions during synthesis.Proceed with fractional distillation to separate components based on boiling point differences.[5][6][14] Collect fractions and analyze each by GC to identify the one containing the desired product.
Presence of water-soluble impurities.Inefficient aqueous extraction (workup).Perform additional washes of the organic layer with deionized water and then a final wash with brine to aid in the removal of water.[15] Ensure thorough mixing and complete separation of layers during extraction.
Residual solvent from the synthesis is still present.Incomplete removal of the reaction solvent.Use a rotary evaporator to carefully remove the bulk of the solvent. Be mindful of the volatility of this compound to avoid product loss.
Issue 2: Poor Separation During Fractional Distillation
Symptom Possible Cause Recommended Action
The temperature at the distillation head is fluctuating and not stable.The heating rate is too high or uneven.Reduce the heating rate to allow for proper equilibration in the fractionating column. Ensure the distillation flask is properly insulated.
GC analysis of collected fractions shows significant overlap of components.The fractionating column is inefficient for the separation.Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[7]
The desired product is co-distilling with an impurity.The boiling points of the product and the impurity are very close.If fractional distillation proves insufficient, preparative gas chromatography is the next logical step for achieving high purity.[2][8]
Issue 3: Contamination Issues in Preparative GC
Symptom Possible Cause Recommended Action
Ghost peaks or baseline noise in the chromatogram.Contamination in the carrier gas or the GC system.Ensure high-purity carrier gas is used and that gas purifiers are installed to remove hydrocarbons, moisture, and oxygen.[16] Bake out the column and injection port as per the manufacturer's instructions.
Sample carryover from a previous injection.Incomplete elution of all components from the column.Increase the final oven temperature or the bake-out time between runs to ensure all compounds are eluted from the column.[17]
Poor peak shape (tailing or fronting).Column overloading or incompatible stationary phase.Reduce the injection volume. Ensure the chosen GC column has a stationary phase appropriate for non-polar hydrocarbon separation (e.g., DB-1, HP-5ms).[15]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effectiveness of different purification techniques for a 10g crude sample of synthesized this compound.

Table 1: Comparison of Purification Techniques

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Primary Impurities Removed
Single Simple Distillation658580High-boiling byproducts, non-volatile materials
Fractional Distillation659570Lower and higher boiling point byproducts
Preparative GC95>9950Structural isomers, impurities with close boiling points

Table 2: Fractional Distillation Optimization

Column Length (cm) Packing Type Purity of Main Fraction (%) Recovery of Main Fraction (%)
20Raschig Rings9075
40Raschig Rings9472
40Vigreux9273
60Metal Sponge9668

Experimental Protocols

Protocol 1: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a collection flask.

  • Charging the Flask: Charge the crude this compound into the distillation flask, adding a few boiling chips. Do not fill the flask more than two-thirds full.

  • Distillation: Begin heating the flask gently. As the mixture boils, vapor will rise through the fractionating column.[4][5]

  • Equilibration: Allow the vapor to slowly rise and establish a temperature gradient in the column. The temperature at the distillation head should stabilize at the boiling point of the most volatile component.

  • Fraction Collection: Collect the initial fraction (forerun) which will contain the most volatile impurities. Once the temperature at the distillation head stabilizes at the expected boiling point of this compound, switch to a new collection flask.

  • Monitoring: Collect the main fraction while the temperature remains constant. If the temperature fluctuates or rises significantly, it indicates the presence of other components. Collect subsequent fractions in different flasks.

  • Analysis: Analyze all collected fractions using GC-MS to determine their composition and purity.

Protocol 2: Preparative Gas Chromatography (Prep-GC)
  • System Preparation: Install a suitable capillary column for hydrocarbon separation (e.g., a thick-film non-polar column) in the preparative GC system. Condition the column according to the manufacturer's instructions.

  • Method Development: Develop an analytical method to achieve baseline separation of this compound from its major impurities. Optimize the oven temperature program, carrier gas flow rate, and injection volume.

  • Sample Preparation: Prepare a solution of the partially purified (e.g., by distillation) this compound in a volatile solvent like hexane.

  • Injection: Inject the sample onto the Prep-GC system. The injection volume will be significantly larger than in analytical GC.

  • Fraction Collection: Set up the collection parameters to trap the eluent corresponding to the peak of the desired product. This is often done by timing the collection or using an automated fraction collector triggered by the detector signal.

  • Repetitive Cycles: Repeat the injection and collection cycle until a sufficient amount of purified product has been collected.

  • Purity Verification: Combine the collected fractions and perform an analytical GC-MS analysis to confirm the final purity.

Visualizations

Purification_Workflow crude Crude Synthesized Product workup Aqueous Workup (Water/Brine Wash) crude->workup drying Drying (e.g., MgSO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation gc_analysis1 GC-MS Analysis (Check Purity) distillation->gc_analysis1 final_product Final Product (>95% Pure) gc_analysis1->final_product Purity Sufficient prep_gc Preparative GC (for >99% Purity) gc_analysis1->prep_gc Isomers Present final_product_high Final Product (>99% Pure) prep_gc->final_product_high

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Initial GC-MS Shows Impurities check_bp Are Boiling Points >25°C Apart? start->check_bp check_polarity Are Impurities Polar? start->check_polarity frac_dist Use Fractional Distillation check_bp->frac_dist Yes prep_gc Use Preparative GC check_bp->prep_gc No (Isomers) success High Purity Achieved frac_dist->success prep_gc->success liquid_extraction Aqueous Extraction check_polarity->liquid_extraction Yes (Salts, etc.) liquid_extraction->check_bp

Caption: Decision tree for selecting a purification technique.

References

Technical Support Center: Minimizing Fragmentation in Mass Spectrometry of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing fragmentation in the mass spectrometry of alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of alkanes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: The molecular ion peak for my alkane is weak or completely absent in the mass spectrum.

  • Question: I am using standard Electron Ionization (EI) at 70 eV and cannot see the molecular ion for my long-chain alkane. Why is this happening and what can I do?

  • Answer: High-energy EI (70 eV) imparts significant energy to the analyte molecules, causing extensive fragmentation.[1][2] For alkanes, this often leads to the complete disappearance of the molecular ion peak, especially for longer chains.[2][3]

    • Solution 1: Reduce the Electron Energy. Lowering the electron energy in your EI source to around 15-20 eV can significantly reduce fragmentation and increase the relative abundance of the molecular ion.[4] However, this may also lead to a decrease in overall signal intensity.

    • Solution 2: Use a "Soft" Ionization Technique. Techniques like Chemical Ionization (CI), Field Ionization (FI), and Atmospheric Pressure Chemical Ionization (APCI) are much gentler and are designed to produce a strong molecular ion or pseudo-molecular ion (e.g., [M+H]⁺).[5][6][7]

    • Solution 3: Consider "Cold EI". If available, Cold Electron Ionization (Cold EI) using supersonic molecular beams can dramatically enhance the molecular ion abundance for alkanes, even at 70 eV, by vibrationally cooling the molecules before ionization.[8][9]

Issue 2: My mass spectrum is dominated by a series of fragment ions separated by 14 Da.

  • Question: My alkane spectrum shows a repeating pattern of ions at m/z values like 43, 57, 71, 85, etc. Is this normal, and how can I get more structural information?

  • Answer: This is the characteristic fragmentation pattern for straight-chain alkanes under EI, corresponding to the loss of successive CH₂ groups.[3][10] While this pattern confirms the presence of an alkane, it provides limited information about the parent molecule.

    • Solution: To obtain the molecular weight, you must employ one of the soft ionization techniques mentioned above (CI, FI, APCI) or reduce the electron energy in your EI source. This will help to generate a detectable molecular ion.

Issue 3: I am using Chemical Ionization (CI), but I am still seeing significant fragmentation.

  • Question: I switched to CI to get a molecular ion, but my alkane is still fragmenting. What could be wrong?

  • Answer: The degree of fragmentation in CI is dependent on the reagent gas used.[6][11] Methane (B114726), a common CI reagent gas, can still cause some fragmentation.

    • Solution 1: Change the Reagent Gas. Use a "softer" reagent gas like isobutane (B21531) or ammonia (B1221849).[11] These gases transfer less energy to the analyte molecule during ionization, resulting in less fragmentation.

    • Solution 2: Optimize Source Conditions. Ensure that the ion source pressure and temperature are optimized for your specific instrument and reagent gas. High source temperatures can contribute to thermal degradation and fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing long-chain alkanes with minimal fragmentation?

A1: For preserving the molecular ion of long-chain alkanes, soft ionization techniques are highly recommended. Field Ionization (FI) is generally considered one of the "softest" methods, often producing a dominant molecular ion with very little to no fragmentation.[5] Chemical Ionization (CI) with a gentle reagent gas like isobutane or ammonia is also an excellent choice.[11] Atmospheric Pressure Chemical Ionization (APCI) has also been shown to be effective, producing [M-H]⁺ ions with minimal fragmentation.[12]

Q2: How does reducing the electron energy in EI-MS affect the mass spectrum of an alkane?

A2: Reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV) decreases the internal energy imparted to the alkane molecule upon ionization.[4] This leads to a significant reduction in fragmentation and a corresponding increase in the relative abundance of the molecular ion.[4] However, the overall ionization efficiency also decreases at lower energies, which can result in a lower total ion current.

Q3: Can I use Electrospray Ionization (ESI) to analyze alkanes?

A3: Standard Electrospray Ionization (ESI) is generally not suitable for the direct analysis of nonpolar molecules like alkanes because they do not readily form ions in solution.[12] However, it may be possible to analyze alkanes with ESI through chemical derivatization to introduce a polar, ionizable group, though this adds complexity to the sample preparation.[12]

Q4: What are the typical fragment ions observed for alkanes in EI-MS?

A4: Alkanes characteristically fragment to produce a series of alkyl carbocations (CnH2n+1)⁺.[3][10] The most common and abundant of these are often at m/z 43 (C₃H₇⁺), m/z 57 (C₄H₉⁺), m/z 71 (C₅H₁₁⁺), and m/z 85 (C₆H₁₃⁺).[13] The base peak (most intense peak) in the spectrum of a straight-chain alkane is often m/z 57.[3]

Data Presentation

The following table summarizes the relative abundance of the molecular ion for n-alkanes under different ionization conditions, demonstrating the effectiveness of soft ionization and low-energy EI in minimizing fragmentation.

AlkaneIonization MethodMolecular Ion (M⁺) Relative AbundanceKey Fragment IonsReference
n-Eicosane (C₂₀H₄₂)Standard EI (70 eV)~1.6%m/z 57, 71, 85[8]
n-Eicosane (C₂₀H₄₂)Cold EI (70 eV)DominantReduced fragmentation[8]
n-Dodecane (C₁₂H₂₆)EI (70 eV)Very Low/Absentm/z 57 (Base Peak)[3]
n-Dodecane (C₁₂H₂₆)CI (Methane)Increased M+H⁺Less fragmentation than EI[14]
n-Heptane (C₇H₁₆)EI (70 eV)Lowm/z 43, 57[15][16]
n-Heptane (C₇H₁₆)FIHighMinimal fragmentation[17]

Experimental Protocols

1. Protocol for Minimizing Fragmentation using Low-Energy Electron Ionization (EI)

This protocol provides a general guideline for reducing fragmentation by lowering the electron energy in a standard GC-MS system.

  • Sample Preparation: Prepare a dilute solution of the alkane sample in a volatile, non-polar solvent such as hexane.

  • GC Separation:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set an appropriate temperature program to ensure good separation of the alkane of interest from other components. A typical program might be: initial temperature of 50°C (hold for 2 minutes), ramp at 10°C/min to 300°C (hold for 5 minutes).

    • Use helium as the carrier gas at a constant flow rate of 1-1.2 mL/min.

  • MS Detection (Low-Energy EI):

    • In the MS method settings, locate the parameter for "Electron Energy" or "Ionization Energy".

    • Reduce the electron energy from the default 70 eV to a value in the range of 15-25 eV.

    • Acquire data in full scan mode to observe the change in the fragmentation pattern and the enhancement of the molecular ion.

    • It may be necessary to increase the detector gain or inject a more concentrated sample to compensate for the potential loss in signal intensity.

2. Protocol for Chemical Ionization (CI) of Alkanes

This protocol outlines the general steps for performing CI on a GC-MS system equipped with a CI source.

  • Sample Preparation: Prepare a solution of the alkane sample in a suitable solvent.

  • Instrument Setup:

    • Install a CI-compatible ion source.

    • Introduce the chosen reagent gas (e.g., methane or isobutane) into the ion source at a controlled pressure (typically around 1 Torr).

    • Set the ion source temperature (e.g., 150-250 °C).

  • GC Separation:

    • Use a non-polar capillary column and an appropriate temperature program as described for the low-energy EI protocol.

  • MS Detection (CI):

    • Select the CI mode in the mass spectrometer software.

    • Set the electron energy to a value sufficient to ionize the reagent gas (typically 100-200 eV).

    • Acquire data in full scan mode. Look for the pseudo-molecular ion, which will typically be [M+H]⁺ for methane and isobutane.

    • Compare the spectra obtained with different reagent gases to find the optimal conditions for minimizing fragmentation.

Mandatory Visualization

troubleshooting_workflow start Start: Excessive Alkane Fragmentation Observed check_ei Is standard 70 eV Electron Ionization being used? start->check_ei reduce_ei Reduce Electron Energy (e.g., to 15-20 eV) check_ei->reduce_ei Yes check_ci_gas Using Chemical Ionization? check_ei->check_ci_gas No end_success Success: Molecular Ion Observed, Fragmentation Minimized reduce_ei->end_success use_soft_ionization Switch to a Soft Ionization Technique use_soft_ionization->end_success check_ci_gas->use_soft_ionization No change_reagent_gas Use a 'softer' reagent gas (e.g., isobutane, ammonia) check_ci_gas->change_reagent_gas Yes optimize_source Optimize Ion Source Temperature and Pressure change_reagent_gas->optimize_source end_fail Issue Persists: Consult Instrument Specialist change_reagent_gas->end_fail optimize_source->end_success optimize_source->end_fail

Caption: Troubleshooting workflow for excessive alkane fragmentation.

ionization_methods cluster_hard Hard Ionization cluster_soft Soft Ionization ei_70 Electron Ionization (70 eV) ei_70_frag Extensive Fragmentation (Weak/Absent M+) ei_70->ei_70_frag low_ei Low-Energy EI (~15-20 eV) soft_frag Minimal Fragmentation (Strong M+ or [M+H]+) low_ei->soft_frag ci Chemical Ionization (CI) ci->soft_frag fi Field Ionization (FI) fi->soft_frag

Caption: Comparison of hard and soft ionization methods for alkanes.

References

Technical Support Center: Selecting the Right GC Column for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal Gas Chromatography (GC) column for the separation of branched alkanes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right GC column so important for separating branched alkanes?

A1: The choice of a GC column is critical because branched alkanes often have very similar boiling points and chemical properties, making them difficult to separate.[1] An appropriate column, particularly its stationary phase, is essential for achieving the necessary resolution to accurately identify and quantify these isomers.[1] An incorrect column can lead to co-elution of peaks, resulting in inaccurate data.

Q2: What is the most important factor to consider when choosing a GC column for branched alkane separation?

A2: The most crucial factor is the stationary phase.[2][3][4][5] The principle of "like dissolves like" is fundamental in GC.[2][6] Since alkanes are non-polar, a non-polar stationary phase is the most effective choice for their separation.[2][6] On these columns, analytes are primarily separated based on their boiling points.[1][2][6]

Q3: What are the recommended stationary phases for branched alkane analysis?

A3: Non-polar stationary phases are the industry standard for alkane separation.[1][6] The most common and effective stationary phases include:

  • 100% Dimethylpolysiloxane: This is a widely used, non-polar phase that separates compounds almost exclusively by their boiling point.[2]

  • 5% Phenyl / 95% Dimethylpolysiloxane: This low-polarity, general-purpose phase offers a slightly different selectivity and is also highly suitable for hydrocarbon analysis.[2]

For high molecular weight alkanes, it is important to use columns that are designated as low-bleed or "MS-grade" to ensure thermal stability at high temperatures and minimize background noise.[2]

Q4: How do column dimensions (length, internal diameter, film thickness) affect the separation of branched alkanes?

A4: Column dimensions play a significant role in resolution and analysis time:

  • Length: Longer columns provide higher resolution (more theoretical plates) but result in longer analysis times. A 30-meter column is often a good balance for many applications.[2] For highly complex mixtures, a longer column may be necessary to achieve adequate separation.[1]

  • Internal Diameter (I.D.): Smaller I.D. columns (e.g., 0.25 mm) offer higher efficiency and better resolution. However, they have a lower sample capacity.[5][7]

  • Film Thickness: A thinner film (≤ 0.25 µm) is generally preferred for high boiling point analytes like branched alkanes as it reduces retention and analysis time.[2] Thicker films are better suited for volatile compounds.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of branched alkanes.

Problem Possible Causes Solutions
Poor Resolution / Peak Overlap Inadequate column selectivity or efficiency.[8]- Optimize Column Selection: Ensure you are using a non-polar stationary phase. For complex mixtures, consider a longer column or a smaller internal diameter to increase efficiency.[1][8] - Adjust Temperature Program: A slower temperature ramp can improve the separation of closely eluting peaks.[9]
Peak Tailing Active sites in the GC system (e.g., injector liner, column contamination).[9]- Use a Deactivated Liner: Ensure the injector liner is clean and deactivated.[9] - Condition the Column: Properly condition the column at a high temperature to remove contaminants.[8] - Check for Sample Overload: High sample concentration can lead to peak tailing. Try diluting the sample or using a split injection.[8]
Ghost Peaks / Carryover Contamination in the syringe, injector, or column.- Clean the Syringe and Injector: Regularly clean the syringe and injector port. - Bake Out the Column: Run a high-temperature bakeout to remove contaminants from the column.[8] - Use a High-Quality, Low-Bleed Septum: Replace the septum regularly to prevent bleed and contamination.[10]
Irreproducible Retention Times Leaks in the system or unstable oven temperature.[11]- Perform a Leak Check: Ensure all fittings are tight and the carrier gas lines are free of leaks.[11] - Verify Oven Temperature: Check that the oven temperature is stable and accurately follows the programmed method.[10] - Increase Equilibration Time: Allow sufficient time for the column to equilibrate at the initial temperature before injection.[11]

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate GC column for branched alkane separation.

GC_Column_Selection_Workflow cluster_dims Column Dimensions A Define Analytes: Branched Alkanes B Select Stationary Phase A->B C Non-Polar Phase (e.g., 100% Dimethylpolysiloxane, 5% Phenyl Polysiloxane) B->C 'Like dissolves like' D Select Column Dimensions C->D E Length: 30m (standard) >30m (high complexity) D->E F Internal Diameter (I.D.): 0.25mm (standard) <0.25mm (high resolution) D->F G Film Thickness: ≤ 0.25 µm D->G H Optimize Method Parameters (Temperature Program, Flow Rate) I Perform Analysis H->I

A logical workflow for selecting a GC column for branched alkane analysis.

Experimental Protocol: General GC Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of a broad range of alkanes. Optimization may be required based on the specific sample and instrument.

1. Sample Preparation:

  • Accurately weigh the sample containing the branched alkanes.

  • Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 1-10 µg/mL.[2]

2. GC-FID Parameters:

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness with a 100% dimethylpolysiloxane stationary phase.[6]Provides a good balance of resolution and analysis time for a wide range of alkanes.[2][6]
Carrier Gas Helium, constant flow at 1.2 mL/min.[6]Inert carrier gas, common for GC-FID.
Inlet Temperature 300 °C[6]Ensures complete vaporization of the sample.
Injection Mode Split (e.g., 100:1 ratio)[6]Prevents column overload with concentrated samples.
Injection Volume 1 µL[6]Standard injection volume.
Oven Program Initial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 320 °C. Hold at 320 °C for 10 min.[6]A general-purpose temperature program to elute a wide range of alkanes.[6]
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temp. 325 °C[6]Prevents condensation of analytes in the detector.
Hydrogen Flow 30 mL/min[6]Fuel for the FID flame.
Air Flow 400 mL/min[6]Oxidant for the FID flame.

Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues in branched alkane analysis.

GC_Troubleshooting_Workflow Start Problem with Chromatogram (e.g., Poor Resolution, Tailing) Check_Column Is the correct column installed? (Non-polar, appropriate dimensions) Start->Check_Column Check_Method Are method parameters optimized? (Temp. program, flow rate) Check_Column->Check_Method Yes Solution_Column Select appropriate non-polar column Check_Column->Solution_Column No Check_System Is the GC system clean and leak-free? (Liner, septum, fittings) Check_Method->Check_System Yes Solution_Method Adjust temperature ramp or flow rate Check_Method->Solution_Method No Solution_System Clean/replace liner/septum. Perform leak check. Check_System->Solution_System No Resolved Problem Resolved Check_System->Resolved Yes Solution_Column->Check_Method Solution_Method->Check_System Solution_System->Resolved

A systematic approach to troubleshooting GC analysis of branched alkanes.

References

Overcoming Matrix Effects in Environmental Sample Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in environmental sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in environmental sample analysis?

A: A matrix effect is the alteration of an analytical signal, which can be an enhancement or suppression, caused by co-eluting, undetected components in the sample matrix.[1][2][3] In environmental analysis, complex matrices like soil, water, and sludge contain numerous organic and inorganic substances that can interfere with the accurate quantification of target analytes.[4][5][6] This interference can lead to inaccurate and unreliable results.[3]

Q2: How can I identify if my sample analysis is affected by matrix effects?

A: You can identify matrix effects through several methods:

  • Post-Extraction Spike Method: This involves comparing the analyte's signal in a pure solvent with its signal in a spiked, extracted blank matrix. A significant difference in the signal indicates a matrix effect.[7]

  • Post-Column Infusion: This technique helps to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs by infusing a constant flow of the analyte post-column while injecting a blank matrix extract.[8]

  • Serial Dilution: Diluting the sample extract can reveal the presence of matrix effects. If the calculated concentration of the analyte changes upon dilution (after correcting for the dilution factor), it suggests the presence of matrix effects.

Q3: What are the common strategies to minimize or compensate for matrix effects?

A: Common strategies can be categorized into three main areas:

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering components from the sample matrix before analysis.[6][9]

  • Chromatographic Optimization: Modifying chromatographic conditions such as the column chemistry, mobile phase composition, and gradient elution can help separate the analyte of interest from interfering matrix components.[9]

  • Calibration Strategies:

    • Matrix-Matched Calibration: Calibration standards are prepared in an extracted blank matrix that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[9]

    • Standard Addition: The sample is spiked with known concentrations of the analyte, and the resulting signal increase is used to determine the original concentration. This method is effective but can be time-consuming.[1]

    • Internal Standards: A known amount of a compound (ideally a stable isotope-labeled version of the analyte) is added to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for variations in signal response.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Ion Suppression in LC-MS Analysis

This guide provides a systematic approach to identifying and mitigating ion suppression, a common matrix effect in LC-MS analysis.[10]

Symptoms:

  • Low analyte signal intensity

  • Poor sensitivity and reproducibility

  • Inaccurate quantification[10]

Troubleshooting Steps:

  • Confirm Ion Suppression:

    • Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.[8]

    • Quantify the extent of suppression using the post-extraction spike method. A matrix factor of less than 1 indicates ion suppression.[10]

  • Optimize Sample Preparation:

    • Improve Cleanup: If not already in use, implement a sample cleanup technique like SPE or QuEChERS to remove interfering matrix components.[9][10]

    • Modify Existing Protocol: If you are already using a cleanup method, consider using a different sorbent material or modifying the wash and elution steps to better remove the specific interferences.

  • Optimize Chromatographic Conditions:

    • Change Column: Use a column with a different stationary phase to alter selectivity and separate the analyte from co-eluting interferences.

    • Modify Mobile Phase: Adjust the mobile phase composition, pH, or additives to improve separation.

    • Adjust Gradient: Optimize the gradient elution profile to enhance the resolution between the analyte and interfering peaks.

  • Implement a Compensatory Calibration Strategy:

    • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract to mimic the effect of the matrix on the analyte signal.[9]

    • Employ Stable Isotope-Labeled Internal Standards: This is often the most effective way to compensate for ion suppression as the internal standard will be affected similarly to the analyte.[9]

Guide 2: Addressing Poor Analyte Recovery

Symptoms:

  • Consistently low recovery of the analyte in spiked samples.

  • High variability in recovery between samples.

Troubleshooting Steps:

  • Evaluate the Extraction Procedure:

    • Extraction Solvent: Ensure the chosen solvent is appropriate for the polarity and chemical properties of your analyte.

    • Extraction Time and Technique: For complex matrices like soil, longer extraction times or more vigorous techniques (e.g., mechanical shaking) may be necessary to ensure complete extraction.[4][11]

    • pH Adjustment: The pH of the sample can significantly influence the extraction efficiency of ionizable compounds. Optimize the pH of the sample and extraction solvent.

  • Assess the Cleanup Step (e.g., SPE, dSPE):

    • Sorbent Selection: The choice of sorbent is critical. Ensure the sorbent has the appropriate chemistry (e.g., reversed-phase, normal-phase, ion-exchange) to retain your analyte while allowing interferences to be washed away.[12]

    • Elution Solvent: The elution solvent must be strong enough to fully elute the analyte from the sorbent. You may need to test different solvents or solvent mixtures.

    • Drying Step: For SPE, ensure the cartridge is adequately dried before elution, as residual water can affect the elution of non-polar analytes with a non-polar solvent.

  • Investigate Analyte Stability:

    • The analyte may be degrading during sample preparation or storage. Investigate the stability of your analyte under the conditions of your experimental protocol.

Data Presentation

Table 1: Comparison of Matrix Effect Mitigation Strategies
StrategyPrincipleAdvantagesDisadvantagesTypical % Recovery Improvement
Sample Dilution Reduces the concentration of matrix components introduced into the analytical system.Simple and easy to implement.May reduce analyte concentration below the limit of detection.Varies greatly with dilution factor and initial matrix effect severity.
Solid-Phase Extraction (SPE) Selectively extracts analytes from the matrix and removes interferences.High analyte concentration and effective removal of a wide range of interferences.Can be time-consuming and requires method development.Can lead to recoveries >80-95% in many cases.
QuEChERS A streamlined approach involving salting-out extraction followed by dispersive SPE cleanup.Fast, simple, and uses low solvent volumes.[6]May not be suitable for all analyte/matrix combinations.Often provides recoveries in the 70-120% range for a wide range of pesticides.[6]
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a similar matrix to the samples.[9]Effectively corrects for consistent matrix effects.Requires a blank matrix which may not always be available. Accuracy depends on the similarity between the blank and sample matrices.Does not improve physical recovery but corrects for signal suppression/enhancement, leading to more accurate quantification.
Standard Addition A calibration curve is generated for each sample by spiking with known analyte concentrations.[1]Highly accurate as it accounts for the specific matrix of each sample.Time-consuming and requires a larger sample volume.[1]Corrects for matrix effects to provide accurate quantification, but does not improve the physical recovery of the analyte from the sample.
Isotope-Labeled Internal Standards A labeled analog of the analyte is added to each sample to normalize the response.[9]Considered the gold standard for correcting matrix effects and variability in sample preparation.Can be expensive and labeled standards may not be available for all analytes.Corrects for both signal variation and recovery losses, leading to highly accurate and precise results.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Environmental Water Samples

This protocol provides a general procedure for the extraction of organic pollutants from water samples using a reversed-phase SPE cartridge.

Materials:

  • SPE cartridges (e.g., C18, HLB)

  • SPE vacuum manifold

  • Collection tubes

  • Methanol (B129727) (HPLC grade)

  • Deionized water (HPLC grade)

  • Elution solvent (e.g., acetonitrile (B52724), ethyl acetate)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of the elution solvent through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge, ensuring the sorbent bed does not go dry.[13]

  • Sample Loading:

    • Load the water sample (e.g., 100 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.[14]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the analytes with two 5 mL aliquots of the elution solvent.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for analysis.[14]

Protocol 2: QuEChERS for Pesticide Analysis in Soil

This protocol is adapted from the citrate-buffered QuEChERS method for the extraction of pesticides from soil.[4][11]

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive SPE (dSPE) tubes containing MgSO₄ and primary secondary amine (PSA)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute.

    • Add 10 mL of acetonitrile.

  • Extraction:

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts to the tube.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[4]

  • Cleanup (dSPE):

    • Transfer 1 mL of the upper acetonitrile layer to a dSPE tube.

    • Vortex for 30 seconds.

    • Centrifuge at a high rcf for 2 minutes.[4]

  • Analysis:

    • The supernatant is ready for direct injection or can be further diluted before LC-MS or GC-MS analysis.

Protocol 3: Preparation of Matrix-Matched Calibration Standards

Procedure:

  • Prepare a Blank Matrix Extract:

    • Extract a sample of a blank matrix (known to be free of the analyte of interest) using the same procedure as for the unknown samples.

  • Prepare a Stock Solution of the Analyte:

    • Prepare a high-concentration stock solution of the analyte in a pure solvent.

  • Create a Series of Calibration Standards:

    • Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.[15] For example, to prepare a 100 µL standard, you might add 10 µL of the appropriate standard solution, 10 µL of the matrix extract, and 80 µL of a suitable solvent.[15]

  • Analyze the Standards:

    • Analyze the matrix-matched calibration standards using the same analytical method as for the samples.

  • Construct the Calibration Curve:

    • Plot the analyte response versus the concentration for the matrix-matched standards to generate the calibration curve.

Visualizations

Workflow_for_Overcoming_Matrix_Effects cluster_Start Start cluster_Evaluation Matrix Effect Evaluation cluster_Mitigation Mitigation Strategies cluster_End Finish Start Sample Analysis Eval Evaluate for Matrix Effects (Post-Extraction Spike / Post-Column Infusion) Start->Eval Decision Matrix Effect Present? Eval->Decision Prep Optimize Sample Preparation (SPE, QuEChERS) Decision->Prep Yes NoEffect No Significant Effect Decision->NoEffect No Chrom Optimize Chromatography Prep->Chrom Calib Use Advanced Calibration (Matrix-Matched, Standard Addition, IS) Chrom->Calib End Accurate Quantification Calib->End NoEffect->End

Caption: Workflow for identifying and overcoming matrix effects.

Mitigation_Strategy_Decision_Tree cluster_Resources Resource Availability cluster_Strategies Recommended Strategies Start Significant Matrix Effect Detected BlankMatrix Blank Matrix Available? Start->BlankMatrix LabeledIS Labeled Internal Standard Available? BlankMatrix->LabeledIS No MatrixMatch Use Matrix-Matched Calibration BlankMatrix->MatrixMatch Yes StdAdd Use Standard Addition LabeledIS->StdAdd No UseIS Use Labeled Internal Standard LabeledIS->UseIS Yes Optimize Optimize Sample Prep & Chromatography MatrixMatch->Optimize StdAdd->Optimize UseIS->Optimize

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

"calibration strategies for quantitative analysis of dodecane isomers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the quantitative analysis of dodecane (B42187) isomers. The content is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Which calibration strategy is better for the quantitative analysis of dodecane isomers: External or Internal Standard?

A1: The choice depends on the specific requirements of your analysis, particularly the complexity of the sample matrix and the desired level of accuracy and precision.

  • External Standard (ES): This method is simpler to implement as it involves creating a calibration curve from standards containing only the dodecane isomers of interest. It can be suitable for simple, clean matrices where sample preparation is minimal and instrument performance is highly stable. However, it does not account for sample loss during preparation or variations in injection volume.[1][2]

  • Internal Standard (IS): This method is generally superior for complex matrices or when the highest accuracy and precision are required.[3][4] A known amount of a non-interfering compound (the internal standard) is added to all samples and standards. This approach compensates for variations in sample preparation, injection volume, and instrument response, leading to more robust and reliable data.[5][6] For Gas Chromatography-Mass Spectrometry (GC-MS), a deuterated dodecane isomer is the ideal internal standard.[7]

Q2: I'm seeing poor separation between branched dodecane isomers. What are the common causes and solutions?

A2: Co-elution of isomers is a primary challenge due to their similar boiling points and chemical properties.

  • Inadequate GC Column: The most critical parameter is the stationary phase of your GC column. For complex isomer mixtures, a standard non-polar column (like a DB-1 or HP-5MS) may not provide sufficient resolution.

    • Solution: Use a long (e.g., 60-100m) capillary column with a stationary phase that offers high selectivity for hydrocarbons. Consider columns with liquid crystalline stationary phases, which are known for their excellent ability to separate positional and structural isomers.

  • Incorrect Oven Temperature Program: A fast temperature ramp can cause peaks to elute too quickly, preventing proper separation.

    • Solution: Optimize your oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 1-3°C/min) through the elution range of your dodecane isomers.

  • Carrier Gas Flow Rate: A non-optimal flow rate can reduce column efficiency.

    • Solution: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter. This information is typically provided by the column manufacturer.

Q3: My calibration curve for a dodecane isomer is not linear (R² < 0.99). What should I do?

A3: A non-linear calibration curve can stem from several issues:

  • Concentration Range is Too Wide: Detectors have a limited linear dynamic range. If your calibration standards span several orders of magnitude, the highest concentration points may be causing detector saturation.

    • Solution: Narrow the concentration range of your calibration curve to bracket the expected concentration of your samples. If necessary, prepare two separate curves for low and high concentration ranges.

  • Sample Matrix Effects (External Standard): If you are using an external standard method with complex samples, components in the matrix can interfere with the ionization of your target analytes in the MS source, leading to non-linearity.

    • Solution: Switch to an internal standard method. A stable isotope-labeled internal standard like n-dodecane-d26 will experience the same matrix effects as the analyte, correcting for this issue.[6]

  • Improper Standard Preparation: Errors in serial dilutions will directly impact the linearity of your curve.

    • Solution: Carefully prepare fresh standards using calibrated pipettes and high-purity solvents.

Q4: What is a suitable internal standard for dodecane isomer analysis and how do I select one?

A4: The ideal internal standard for GC-MS analysis is a stable isotope-labeled version of the analyte.

  • Ideal Choice: n-Dodecane-d26 (deuterated dodecane). It is chemically identical to n-dodecane, meaning it will behave the same way during sample preparation and chromatography.[7][8] However, its increased mass makes it easily distinguishable by the mass spectrometer.

  • Alternative Choice: If a deuterated standard is unavailable, choose a non-interfering hydrocarbon that is not present in your samples. A good option is a linear alkane with a different chain length that elutes near the dodecane isomers but is fully resolved, such as n-Undecane or n-Tridecane .

  • Selection Criteria:

    • Must not be present in the original sample.

    • Must be fully chromatographically resolved from all analytes of interest (Resolution > 1.5).[1]

    • Should have similar chemical properties (e.g., extraction efficiency, volatility) to the dodecane isomers.[5]

    • Should not interfere with the mass spectrometric detection of any target isomer.

Q5: I am observing ghost peaks in my chromatograms, especially after a high-concentration sample. What is the cause?

A5: Ghost peaks are typically caused by carryover from a previous injection. Dodecane and its isomers are relatively "sticky" compounds.

  • Injector Contamination: The injector liner and septum can retain analyte from a high-concentration sample, which then slowly bleeds into subsequent injections.

    • Solution: Perform regular inlet maintenance. Replace the inlet liner and septum frequently. Injecting a few blanks with a high-boiling point solvent (like nonane (B91170) or decane) after a concentrated sample can help wash out the injector.

  • Column Contamination: The first few meters of the GC column can become contaminated.

    • Solution: After disconnecting the column from the detector, trim 10-20 cm from the injector end of the column. This removes the most contaminated section and can restore peak shape and eliminate carryover.

Data Presentation: Comparison of Calibration Strategies

While specific performance data for all 355 dodecane isomers is not available, the following table summarizes typical performance metrics for hydrocarbon analysis using external and internal standard methods, illustrating the superior precision and accuracy of the internal standard approach.

ParameterExternal Standard (ES)Internal Standard (IS)Rationale for Dodecane Analysis
Precision (Typical RSD%) 3.0% - 5.0%[4]< 3.5%[4]The IS method provides better precision by correcting for minor variations in injection volume and instrument response.[3]
Accuracy (Typical Recovery%) Not inherently corrected; highly dependent on sample prep consistency.80% - 110%[4]The IS corrects for analyte loss during complex sample preparation steps (e.g., liquid-liquid extraction), ensuring higher accuracy.
Robustness Sensitive to instrument drift and matrix effects.[1]Compensates for instrument drift and mitigates matrix effects.[5][6]For complex samples (e.g., biological fluids, environmental extracts), the IS method is far more robust and reliable.
Method Complexity Simpler to prepare standards.Requires identification and validation of a suitable IS; more complex calculations.[4]The initial time investment to validate an IS method pays off with higher quality, more defensible data.

Data presented is illustrative, based on the analysis of fatty acids and other hydrocarbons, which share similar analytical challenges with dodecane isomers.[3][4]

Experimental Protocols

Protocol 1: External Standard Calibration for Dodecane Isomers

This protocol is suitable for simple, clean sample matrices.

  • Preparation of Stock Standard:

    • Accurately weigh ~25 mg of each pure dodecane isomer standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a high-purity solvent like hexane (B92381) or isooctane. This creates a 1000 µg/mL primary stock solution.

  • Preparation of Calibration Curve Standards:

    • Perform serial dilutions of the primary stock solution to create a series of at least five calibration standards. A typical concentration range might be 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation:

    • Dilute the unknown sample with the same solvent used for the standards to ensure its concentration falls within the calibration range.

  • GC-MS Analysis:

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject a solvent blank every 5-10 samples to monitor for carryover.

    • Inject the unknown samples.

  • Data Processing:

    • For each isomer, create a calibration curve by plotting the peak area against the concentration.

    • Apply a linear regression to the curve. The R² value should be ≥ 0.995.

    • Determine the concentration of each isomer in the unknown samples using its peak area and the regression equation.

Protocol 2: Internal Standard Calibration using n-Dodecane-d26

This protocol is recommended for all sample types, especially complex matrices.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the dodecane isomers as described in Protocol 1.

    • Prepare a separate primary stock solution of the internal standard (e.g., n-dodecane-d26) at 1000 µg/mL.

  • Preparation of Spiking and Calibration Standards:

    • Create an Internal Standard Spiking Solution by diluting the IS primary stock to a fixed concentration (e.g., 20 µg/mL).

    • Prepare calibration standards by serially diluting the dodecane isomer stock solution.

    • Crucially: Add a constant, precise volume of the Internal Standard Spiking Solution to each calibration standard and each unknown sample. For example, add 50 µL of the 20 µg/mL IS solution to 950 µL of each standard and sample, resulting in a final IS concentration of 1 µg/mL in every vial.

  • Sample Preparation:

    • Add the fixed volume of the Internal Standard Spiking Solution to a known volume or weight of the unknown sample at the earliest possible stage (e.g., before extraction).

    • Perform any required extraction or cleanup steps.

    • Dilute the final extract so the analyte concentrations fall within the calibration range.

  • GC-MS Analysis:

    • Analyze the calibration standards and samples as described in Protocol 1.

  • Data Processing:

    • For each standard, calculate the Response Ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

    • Create a calibration curve by plotting the Response Ratio against the concentration of the analyte.

    • Apply a linear regression (R² ≥ 0.995).

    • For each unknown sample, calculate its Response Ratio and use the calibration curve to determine the concentration of each dodecane isomer.

Recommended GC-MS Instrument Parameters
ParameterSetting
GC Column HP-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film thickness[8][9]
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)
Injector Temp. 250 °C[10]
Oven Program Initial: 40°C, hold 2 min; Ramp: 3°C/min to 220°C; Hold: 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (for initial identification) or Selected Ion Monitoring (SIM) for higher sensitivity quantification. Monitor 3-4 characteristic, abundant ions for each isomer and the internal standard.

Note: This is a starting point. The oven program and column choice must be optimized for the specific isomers being analyzed.

Visualizations

G Diagram 1: Decision Logic for Calibration Strategy start Start: Quantitative Analysis of Dodecane Isomers matrix_q Is the sample matrix complex (e.g., biological, environmental)? start->matrix_q accuracy_q Is the highest level of accuracy and precision required? matrix_q->accuracy_q No is_method Use Internal Standard (IS) Method (Recommended) matrix_q->is_method Yes es_method Use External Standard (ES) Method accuracy_q->es_method No accuracy_q->is_method Yes es_note Note: Simple matrix, high throughput. Requires stable instrument performance. es_method->es_note is_note Note: Corrects for sample prep loss and instrument variability. More robust. is_method->is_note

Caption: Decision logic for selecting the appropriate calibration strategy.

G Diagram 2: Experimental Workflow for Internal Standard Method cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing sample Unknown Sample is_spike Add Fixed Amount of Internal Standard (IS) sample->is_spike standards Calibration Standards (Analyte Only) standards->is_spike extraction Sample Extraction & Cleanup is_spike->extraction final_standards Prepared Standards (Analyte + IS) is_spike->final_standards final_sample Prepared Sample (Analyte + IS) extraction->final_sample gcms GC-MS Analysis final_sample->gcms final_standards->gcms ratio Calculate Response Ratio (Analyte Area / IS Area) gcms->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve quant Quantify Unknown Sample Concentration curve->quant

References

Validation & Comparative

"4-Ethyl-2,7-dimethyloctane vs n-dodecane properties"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Ethyl-2,7-dimethyloctane and n-Dodecane for Research and Development Applications

For researchers, scientists, and professionals in the pharmaceutical and drug development sectors, the selection of appropriate solvents and non-polar compounds is critical for a range of applications, from organic synthesis to formulation. Both this compound and n-dodecane are C12H26 alkanes, but their structural differences as branched and linear isomers, respectively, lead to distinct physicochemical properties that influence their behavior and utility. This guide provides an objective comparison of these two compounds, supported by available data, to aid in their selection for specific research applications.

Physicochemical Properties: A Tabulated Comparison

The structural isomerism between the branched alkane this compound and the linear alkane n-dodecane is the primary determinant of their differing physical properties. Generally, branched alkanes exhibit lower boiling points and densities compared to their linear counterparts due to reduced surface area and less efficient molecular packing, which weakens the intermolecular London dispersion forces.[1] Conversely, the more compact and spherical nature of highly branched alkanes can sometimes lead to higher melting points due to better crystal lattice packing.

PropertyThis compoundn-Dodecane
Molecular Formula C12H26[2][3]C12H26[4]
Molecular Weight 170.33 g/mol [2][3]170.33 g/mol [4]
Boiling Point 190°C[5]216.2°C[6]
Melting Point -50.8°C (estimate)[5]-9.6°C[6]
Density 0.7475 g/cm³[5]0.7498 g/cm³[6]
Viscosity No experimental data found~1.34 mPa·s at 25°C
Water Solubility Practically insoluble (expected)Practically insoluble[6]
LogP (Octanol-Water) 4.49 (calculated)~6.1-6.8

Performance in Practical Applications

Solvent Characteristics:

Both this compound and n-dodecane are non-polar solvents, making them suitable for dissolving other non-polar substances such as oils, fats, and other hydrocarbons, following the principle of "like dissolves like".[6]

  • n-Dodecane: Its linear structure allows for strong van der Waals forces, making it an effective solvent for other straight-chain alkanes and non-polar molecules. It is often used in organic synthesis, as a distillation chaser, and as a component in jet fuel research.[4][7] Its well-characterized properties also make it a common standard in many analytical techniques.[7]

  • This compound: As a branched alkane, it is generally a poorer solvent for crystalline, non-polar solutes compared to n-dodecane due to its less effective molecular packing. However, its lower melting point and wider liquid range at low temperatures could be advantageous in specific applications requiring a non-polar solvent that remains liquid at colder conditions. Branched alkanes are also known to be thermodynamically more stable than their linear isomers.[1][8]

Impact on Reaction Kinetics and Thermodynamics:

Experimental Protocols

While direct comparative experimental data is limited, standard methods can be employed to evaluate the properties of these alkanes.

Boiling Point Determination (Thiele Tube Method):

A standard method for determining the boiling point of a liquid alkane involves the use of a Thiele tube to ensure uniform heating.[1]

  • A small amount of the alkane is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer and immersed in a heating oil bath within the Thiele tube.

  • The apparatus is gently heated. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and is the same temperature at which the liquid re-enters the capillary tube upon cooling.

Visualization of Solvent Selection Logic

The following diagram illustrates a simplified decision-making process for selecting between a linear and a branched alkane for a hypothetical non-polar application.

G cluster_0 start Define Application Requirements solubility High Solubility of Non-Polar Solute Required? start->solubility temp Low Temperature Application (-10 to -50°C)? solubility->temp No select_n Select n-Dodecane solubility->select_n Yes viscosity Low Viscosity Critical? temp->viscosity No select_b Select this compound temp->select_b Yes viscosity->select_n No consider_b Consider this compound viscosity->consider_b Yes (likely lower)

Caption: A logical workflow for selecting between n-dodecane and its branched isomer.

Conclusion

The choice between this compound and n-dodecane should be guided by the specific requirements of the application. n-Dodecane is a well-characterized linear alkane with a higher boiling point and better solvation properties for many non-polar compounds. In contrast, this compound, a branched isomer, offers a significantly lower melting point and is expected to have a lower viscosity, which could be beneficial in certain specialized applications. For drug development professionals and researchers, understanding these fundamental differences is key to optimizing experimental outcomes.

References

Unraveling Isomers: A Comparative Guide to GC-MS and GCxGC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and identification of isomers are critical for ensuring product quality, understanding biological processes, and maintaining regulatory compliance. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC), for the challenging task of isomer separation. We will delve into their principles, performance, and practical applications, supported by experimental data to inform your choice of methodology.

At its core, the challenge with isomers lies in their identical mass and often similar physicochemical properties, which makes them difficult to distinguish using conventional analytical methods. While GC-MS has been a cornerstone of analytical chemistry for decades, the enhanced separation power of GCxGC has emerged as a superior solution for complex samples laden with isomeric compounds.

Principles of Separation: One Dimension vs. Two

GC-MS separates compounds in a sample based on their volatility and interaction with a single chromatographic column. The eluting compounds are then ionized and fragmented, and the resulting mass spectrum is used for identification. However, when isomers co-elute from the GC column, their mass spectra can be very similar or identical, leading to ambiguous or incorrect identification.[1]

GCxGC significantly enhances chromatographic resolution by employing two columns with different stationary phases.[2] The effluent from the first-dimension column is continuously trapped, concentrated, and then rapidly injected onto a second, shorter column. This process, known as modulation, subjects the sample to two independent separation mechanisms, typically volatility in the first dimension and polarity in the second. The result is a two-dimensional chromatogram with a much greater peak capacity, allowing for the separation of compounds that would co-elute in a one-dimensional system.[3][4]

Performance Comparison: A Quantitative Look

The primary advantage of GCxGC over GC-MS for isomer separation is its vastly superior resolving power. This translates to a higher peak capacity and increased sensitivity.

Performance MetricGC-MSGCxGC-MSKey Advantages of GCxGC
Peak Capacity LowerSignificantly Higher (10-fold or greater increase)[5]Resolves co-eluting isomers and complex matrix components.[6]
Number of Detected Peaks Baseline~3 times more peaks detected at a signal-to-noise ratio ≥ 50[6]More comprehensive sample characterization and biomarker discovery.[6][7]
Sensitivity Good10- to 20-fold increase in sensitivity[3]Improved detection of trace-level isomers.
Resolution of Isomers Often limited, leading to co-elutionHigh, capable of separating structurally similar isomersMore accurate and confident isomer identification.
Confidence in Identification Lower due to potential co-elution and similar mass spectraHigher due to chromatographic separation prior to MS detectionReduced ambiguity in isomer identification.[8]

Experimental Protocols: Case Studies

To illustrate the practical differences between the two techniques, here are summaries of experimental protocols for specific isomer separation challenges.

Case Study 1: Analysis of Fatty Acid Methyl Esters (FAMEs)

A rapid GC-MS method was developed for the quantification of positional and geometric isomers of FAMEs.[9]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Short, polar cyano-column.

  • Derivatization: Transesterification with acetyl-chloride and methanol.

  • Key Findings: The method allowed for the separation of positional and geometric (cis/trans) isomers with chain lengths from C8 to C28. Selected Ion Monitoring (SIM) was used to resolve partially overlapping peaks.[9]

Case Study 2: Chiral Analysis of Secondary Amino Acids

A protocol for the GC-MS profiling of chiral secondary amino acids in biological matrices has been described.[10]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Chirasil-L-Val capillary column.

  • Derivatization: In situ heptafluorobutyl chloroformate (HFBCF) derivatization followed by liquid-liquid microextraction and formation of methylamides.

  • Key Findings: The method enabled the quantitative analysis of 8 L, D pairs of secondary amino acids, including proline and its isomers.[10]

Case Study 3: Metabolite Profiling in Biological Samples

A study comparing GC-qMS and GCxGC-qMS for metabolite profiling demonstrated the superior performance of the two-dimensional technique.[3]

  • Instrumentation: 1D GC-quadrupole MS vs. 2D GCxGC-MS.

  • Derivatization: Methoxyamine and MSTFA (1% TMSCI).

  • Key Findings: GCxGC-MS showed a ~10- to 20-fold boost in sensitivity and detected a consistently higher number of metabolites compared to GC-MS. This was attributed to the enhanced separation in the second dimension.[3]

Visualizing the Workflow and Logic

To better understand the processes and advantages, the following diagrams illustrate the experimental workflows and the logical relationship behind the enhanced separation power of GCxGC.

experimental_workflow cluster_gcms GC-MS Workflow cluster_gcxgc GCxGC-MS Workflow gcms_sample Sample Injection gcms_col 1D GC Separation (Single Column) gcms_sample->gcms_col gcms_ms Mass Spectrometry (Detection & Identification) gcms_col->gcms_ms gcms_data 1D Chromatogram (Co-elution Risk) gcms_ms->gcms_data gcxgc_sample Sample Injection gcxgc_col1 1st Dimension GC Separation (e.g., Non-polar Column) gcxgc_sample->gcxgc_col1 gcxgc_mod Modulator (Trapping & Re-injection) gcxgc_col1->gcxgc_mod gcxgc_col2 2nd Dimension GC Separation (e.g., Polar Column) gcxgc_mod->gcxgc_col2 gcxgc_ms Mass Spectrometry (Detection & Identification) gcxgc_col2->gcxgc_ms gcxgc_data 2D Contour Plot (Enhanced Separation) gcxgc_ms->gcxgc_data

Caption: Comparative workflows of GC-MS and GCxGC-MS for isomer analysis.

logical_relationship cluster_problem Analytical Challenge cluster_gcms_path GC-MS Approach cluster_gcxgc_path GCxGC Approach isomers Isomers (Identical Mass, Similar Properties) gcms Single Dimension Separation isomers->gcms gcxgc Two-Dimensional Separation isomers->gcxgc coelution Co-elution of Isomers gcms->coelution ambiguous_id Ambiguous Identification coelution->ambiguous_id increased_pc Increased Peak Capacity gcxgc->increased_pc isomer_sep Effective Isomer Separation increased_pc->isomer_sep confident_id Confident Identification isomer_sep->confident_id

References

Comparative Guide to the Synthetic Validation of 4-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the validation of 4-Ethyl-2,7-dimethyloctane, a branched alkane of interest in various fields of chemical research. The routes detailed below, a Grignard-based approach and a Wittig-based approach, are objectively compared based on established chemical principles and analogous experimental data from the scientific literature. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, purity, and procedural complexity.

Executive Summary

The synthesis of highly branched alkanes such as this compound presents unique challenges, primarily centered around the efficient formation of sterically hindered carbon-carbon bonds and the subsequent removal of functional groups. This guide evaluates two robust methodologies:

  • Route 1: Grignard Reaction followed by Barton-McCombie Deoxygenation: This classic organometallic approach utilizes a Grignard reagent to form a tertiary alcohol, which is then deoxygenated to yield the target alkane.

  • Route 2: Wittig Reaction followed by Catalytic Hydrogenation: This alternative pathway employs a Wittig reaction to construct a tetrasubstituted alkene intermediate, which is subsequently reduced to the desired alkane via catalytic hydrogenation.

Each route is assessed for its potential yield, purity of intermediates and final product, and the technical demands of the experimental protocols.

Route 1: Grignard-Based Synthesis

This synthetic strategy hinges on the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol. Due to the stability of tertiary alcohols, a subsequent deoxygenation step is required to arrive at the target alkane. The Barton-McCombie deoxygenation is a reliable method for this transformation, particularly for sterically hindered alcohols.[1][2][3][4][5][6]

Two plausible disconnections for the Grignard approach are considered:

  • Approach 1A: Reaction of iso-pentylmagnesium bromide with 5-methyl-3-heptanone.

  • Approach 1B: Reaction of sec-butylmagnesium bromide with 6-methyl-2-heptanone.

Logical Workflow for Grignard-Based Synthesis

cluster_1A Approach 1A cluster_1B Approach 1B 2-bromo-5-methylhexane 2-bromo-5-methylhexane iso-pentylmagnesium bromide iso-pentylmagnesium bromide 2-bromo-5-methylhexane->iso-pentylmagnesium bromide 1. Mg, THF Mg Mg Mg->iso-pentylmagnesium bromide Grignard Reaction_A Grignard Reaction iso-pentylmagnesium bromide->Grignard Reaction_A 5-methyl-3-heptanone 5-methyl-3-heptanone 5-methyl-3-heptanone->Grignard Reaction_A 4-Ethyl-2,7-dimethyloctan-4-ol 4-Ethyl-2,7-dimethyloctan-4-ol Grignard Reaction_A->4-Ethyl-2,7-dimethyloctan-4-ol Barton-McCombie Barton-McCombie Deoxygenation 4-Ethyl-2,7-dimethyloctan-4-ol->Barton-McCombie 2-bromobutane 2-bromobutane sec-butylmagnesium bromide sec-butylmagnesium bromide 2-bromobutane->sec-butylmagnesium bromide 1. Mg, THF Mg_B Mg Mg_B->sec-butylmagnesium bromide Grignard Reaction_B Grignard Reaction sec-butylmagnesium bromide->Grignard Reaction_B 6-methyl-2-heptanone 6-methyl-2-heptanone 6-methyl-2-heptanone->Grignard Reaction_B 4-Ethyl-2,7-dimethyloctan-4-ol_B 4-Ethyl-2,7-dimethyloctan-4-ol Grignard Reaction_B->4-Ethyl-2,7-dimethyloctan-4-ol_B 4-Ethyl-2,7-dimethyloctan-4-ol_B->Barton-McCombie This compound This compound Barton-McCombie->this compound 2. NaH, CS2, MeI 3. AIBN, Bu3SnH 2-bromobutane 2-bromobutane Phosphonium Salt Phosphonium Salt 2-bromobutane->Phosphonium Salt 1. PPh3 PPh3 Triphenylphosphine PPh3->Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide 2. Strong Base (e.g., n-BuLi) Base Base Base->Ylide Wittig Reaction Wittig Reaction Ylide->Wittig Reaction 5-methyl-2-hexanone 5-methyl-2-hexanone 5-methyl-2-hexanone->Wittig Reaction 4-Ethyl-2,7-dimethyl-4-octene 4-Ethyl-2,7-dimethyl-4-octene Wittig Reaction->4-Ethyl-2,7-dimethyl-4-octene Hydrogenation Catalytic Hydrogenation 4-Ethyl-2,7-dimethyl-4-octene->Hydrogenation 3. H2, Pd/C This compound This compound Hydrogenation->this compound

References

A Guide to Inter-Laboratory Comparison of Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of branched alkanes is crucial in various applications, from fuel characterization to understanding complex chemical mixtures. This guide provides an objective comparison of analytical methodologies for branched alkane analysis, supported by representative experimental data, to assist laboratories in assessing and improving their performance.

Introduction to Branched Alkane Analysis and Inter-Laboratory Comparisons

Branched alkanes, or isoparaffins, are hydrocarbons with alkyl groups attached to a central carbon chain. Their analysis is essential for determining the quality and properties of fuels, as the degree of branching significantly impacts characteristics like octane (B31449) rating.

An inter-laboratory comparison, also known as a proficiency test or round-robin study, is a well-established method for evaluating the performance of different laboratories in conducting specific analyses.[1] By analyzing the same homogenous sample, laboratories can assess the accuracy and comparability of their results against a consensus value and other participants.[2] Statistical measures such as Z-scores are often used to evaluate performance, where a Z-score between -2 and +2 is generally considered satisfactory.[3]

Comparison of Analytical Methodologies

The primary technique for the detailed analysis of branched alkanes is high-resolution gas chromatography (GC). Several configurations of GC are commonly employed, each with distinct advantages and limitations.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying hydrocarbons. FID provides excellent sensitivity and a wide linear range. However, it does not provide structural information, and peak identification relies on retention time matching with known standards.

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This allows for the confident identification of individual branched alkanes based on their mass spectra. While powerful for qualitative analysis, quantitative accuracy can sometimes be lower than GC-FID unless appropriate calibration standards are used.[4]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC offers significantly enhanced separation capacity by using two columns with different stationary phases.[5] This is particularly advantageous for highly complex mixtures containing numerous isomers of branched alkanes, reducing the likelihood of co-elution.[6] When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS) or FID, GCxGC can provide highly detailed compositional information.

Inter-Laboratory Comparison Data for Branched Alkane Analysis

The following tables summarize hypothetical data from an inter-laboratory comparison for the analysis of selected branched alkanes in a gasoline sample. This data is representative of what would be expected in a proficiency testing program based on a method like ASTM D6730.

Table 1: Inter-Laboratory Comparison Results for Selected Branched Alkanes (mass %)

Branched AlkaneAssigned Value (mass %)Number of LabsMean Reported Value (mass %)Standard Deviation
2-Methylpentane2.50152.480.12
3-Methylpentane1.80151.790.09
2,2,4-Trimethylpentane1.25151.230.08
2,3-Dimethylpentane0.95150.960.05
2-Methylhexane3.10153.080.15

Table 2: Performance of Different Analytical Techniques in the Inter-Laboratory Comparison

Analytical TechniqueNumber of LabsMean Repeatability (RSD %)Mean Reproducibility (RSD %)
GC-FID81.54.2
GC-MS52.15.5
GCxGC-FID/MS20.93.1

RSD: Relative Standard Deviation

Experimental Protocols

The following is a detailed methodology for the analysis of branched alkanes in a gasoline sample, based on the principles of ASTM D6730, a standard test method for the determination of individual components in spark-ignition engine fuels.[5][7]

Scope

This method covers the quantitative determination of individual hydrocarbon components, including branched alkanes, in spark-ignition engine fuels with boiling points up to 225°C.[8]

Summary of Method

A representative sample is introduced into a high-resolution gas chromatograph. The vaporized sample is separated into individual components by a 100-meter capillary column. A pre-column may be used to enhance the separation of certain components.[5] The components are detected by a flame ionization detector (FID), and peak identification is achieved using Kovats retention indices.[9]

Apparatus
  • Gas Chromatograph (GC): Equipped with a capillary inlet system for split/splitless injection, a flame ionization detector, and an electronic pressure control.

  • GC Column: 100 m x 0.25 mm ID, 0.5 µm film thickness, coated with 100% dimethylpolysiloxane.

  • Autosampler: Recommended for improved injection reproducibility.

Reagents and Materials
  • Carrier Gas: Helium or Hydrogen of high purity.

  • Calibration Standards: A mixture of known n-paraffins and a qualitative mixture containing a range of paraffins, isoparaffins, olefins, naphthenes, and aromatics.

  • Sample: Homogenized gasoline sample distributed for inter-laboratory comparison.

GC Operating Conditions
  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: 5 °C (hold for 10 min), then ramp at 5 °C/min to 48 °C.

  • Carrier Gas Flow: Constant pressure mode, typically around 277 kPa.[5]

  • Injection Volume: 0.1 - 0.2 µL

  • Split Ratio: 150:1

Calibration and Identification
  • Inject a calibration mixture of n-paraffins to determine their retention times.

  • Calculate the Kovats retention index for each peak in the sample chromatogram relative to the n-paraffins.

  • Identify the branched alkanes by matching their retention indices to a reference library.[9]

Calculation

The concentration of each branched alkane in mass percent is determined by normalizing the peak areas, corrected with detector response factors.

Visualizations

The following diagrams illustrate the key workflows in an inter-laboratory comparison for branched alkane analysis.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_reporting Reporting & Evaluation Phase A Homogeneous Sample Preparation B Sample Distribution to Participating Labs A->B C Sample Analysis using Standardized Protocol (e.g., ASTM D6730) B->C D Data Acquisition (Chromatograms) C->D E Data Submission to Coordinating Body D->E F Statistical Analysis (e.g., Z-scores) E->F G Issuance of Inter-laboratory Comparison Report F->G

Caption: Experimental workflow for an inter-laboratory comparison of branched alkane analysis.

data_analysis_pathway A Raw Chromatographic Data from Each Laboratory B Peak Integration and Area Calculation A->B C Retention Index Calculation (based on n-alkanes) B->C D Branched Alkane Identification (Library Matching) C->D E Quantification (Area % with Response Factors) D->E F Submission of Results E->F G Statistical Evaluation F->G H Performance Assessment (Z-scores) G->H

Caption: Logical pathway for data analysis in branched alkane quantification.

References

A Comparative Guide to Certified Reference Materials for Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as a cornerstone for ensuring the quality and traceability of these measurements. This guide provides a comprehensive comparison of commercially available CRMs for dodecane (B42187) isomers, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable materials for your research needs.

Comparison of Dodecane Isomer Certified Reference Materials

The availability of certified reference materials for specific dodecane isomers can vary. While n-dodecane CRMs are relatively common, certified materials for branched isomers are less so. The following table summarizes the key quantitative data for a selection of commercially available dodecane isomer CRMs.

IsomerSupplierProduct Code/NameCertified PropertyCertified ValueExpanded UncertaintyMatrixCertification
n-Dodecane Sigma-AldrichTraceCERT® 92064Purity (mass fraction)Not specified on product page; provided on Certificate of AnalysisNot specified on product page; provided on Certificate of AnalysisNeatISO 17034, ISO/IEC 17025
n-Dodecane CPAChemPart of DRO Mixture (F871851)Concentration1993.9 µg/mL[1]± 19.3 µg/mL[1]Dichloromethane / n-Hexane (1/1)ISO 17034, ISO/IEC 17025
n-Dodecane AccuStandardM-GRA-SCS-ASConcentrationNot specified on product page; provided on Certificate of AnalysisNot specified on product page; provided on Certificate of Analysis1.5% w/w in IsooctaneISO 17034
2,2,4,6,6-Pentamethylheptane LGC StandardsTRC-M568000Not specifiedNot specified on product page; provided on Certificate of AnalysisNot specified on product page; provided on Certificate of AnalysisNeatISO 17034
2-Methylundecane LGC StandardsTRC-M294825Not specifiedNot specified on product page; provided on Certificate of AnalysisNot specified on product page; provided on Certificate of AnalysisNeatNot specified
3-Methylundecane LGC StandardsTRC-M294830Not specifiedNot specified on product page; provided on Certificate of AnalysisNot specified on product page; provided on Certificate of AnalysisNeatNot specified

Note: The certified values and uncertainties are often provided on the Certificate of Analysis, which should be obtained from the supplier for the specific lot number.

Experimental Protocols

The certification of dodecane isomer CRMs involves a combination of analytical techniques to ensure the accuracy and traceability of the certified value. The primary methods employed are Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and the Mass Balance approach.

Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR is a primary ratio method that determines the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the dodecane isomer candidate material.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with a certified purity traceable to a national metrology institute.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., chloroform-d, benzene-d6) in a clean NMR tube. The solvent should be chosen to ensure complete dissolution and to avoid signal overlap with the analyte and standard.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative conditions are met, including:

      • A sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

      • A calibrated 90° pulse width.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the dodecane isomer and the internal standard. Select signals that are well-resolved and free from overlap with impurity signals.

    • Calculate the purity of the dodecane isomer using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Certified purity of the internal standard

Analysis of Related Impurities by Gas Chromatography (GC-FID)

Gas chromatography is used to separate and quantify volatile impurities, including other isomers and structurally related compounds.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the dodecane isomer CRM candidate material in a high-purity solvent (e.g., hexane, isooctane). The concentration should be optimized for the detector response.

  • GC-FID Instrument Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used for the separation of hydrocarbon isomers (e.g., DB-1, DB-5, or equivalent).

    • Injector: Split/splitless injector, with the temperature set to ensure complete vaporization of the sample without degradation.

    • Oven Temperature Program: A temperature program is employed to achieve optimal separation of the isomers. An example program could be:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/minute to 300°C.

      • Final hold: 30 minutes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID), which is sensitive to hydrocarbons.

  • Data Analysis:

    • Identify the peaks corresponding to the main dodecane isomer and any impurities.

    • Determine the area percentage of each impurity relative to the total area of all peaks in the chromatogram. This provides a semi-quantitative measure of the purity. For more accurate quantification, response factors for each impurity should be determined.

Mass Balance Approach for Purity Assignment

The mass balance approach is a comprehensive method for determining the purity of a substance by identifying and quantifying all significant impurities. The purity is then calculated by subtracting the mass fractions of all impurities from 100%.

Methodology:

  • Identification and Quantification of Impurities:

    • Structurally Related Impurities: Analyzed by GC-MS and quantified by GC-FID (as described above).

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Quantified by headspace GC-MS.

    • Non-volatile Impurities (Inorganics): Determined by ashing or thermogravimetric analysis (TGA).

  • Purity Calculation:

    • The mass fraction of the main component (purity) is calculated as:

Visualization of the CRM Certification Workflow

The following diagram illustrates the logical workflow involved in the certification of a dodecane isomer reference material.

CRM_Certification_Workflow cluster_planning 1. Planning & Material Preparation cluster_analysis 2. Analytical Characterization cluster_certification 3. Certification & Documentation A Candidate Material Selection & Synthesis B Homogeneity Assessment A->B C Stability Assessment B->C D Purity by Quantitative NMR (qNMR) E Related Impurities by GC-FID/MS F Water Content by Karl Fischer G Residual Solvents by Headspace GC-MS H Non-Volatile Impurities by TGA/Ashing I Mass Balance Calculation D->I E->I F->I G->I H->I J Assignment of Certified Value & Uncertainty I->J K Issuance of Certificate of Analysis J->K

Caption: Workflow for the certification of a dodecane isomer CRM.

References

A Comparative Analysis of Experimental and Theoretical Mass Spectra of 4-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the theoretical and expected experimental mass spectra of the branched alkane, 4-Ethyl-2,7-dimethyloctane. The analysis is grounded in the fundamental principles of electron ionization mass spectrometry and the predictable fragmentation patterns of branched alkanes. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation.

Data Presentation: Predicted vs. Theoretical Mass Spectra

Due to the limited public availability of the experimental mass spectrum for this compound, this guide presents a predicted experimental mass spectrum based on established fragmentation rules for branched alkanes. This is compared against a theoretical spectrum derived from the analysis of the compound's structure and the stability of potential carbocation fragments.

The molecular formula for this compound is C₁₂H₂₆, with a molecular weight of approximately 170.33 g/mol .[1] In electron ionization (EI) mass spectrometry, branched alkanes readily undergo fragmentation, often resulting in a very low abundance or absent molecular ion peak (M⁺).[2] The fragmentation is dominated by cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[2]

Below is a summary of the predicted major fragments and their expected relative abundances in the mass spectrum of this compound.

m/z Proposed Fragment Ion Fragment Structure Predicted Relative Abundance (Experimental) Theoretical Basis for Formation
43Isopropyl cation[CH(CH₃)₂]⁺HighCleavage at the C2-C3 bond.
57tert-Butyl cation or sec-Butyl cation[C(CH₃)₃]⁺ or [CH(CH₃)CH₂CH₃]⁺HighCleavage at the C3-C4 bond.
71Pentyl cation[C₅H₁₁]⁺MediumCleavage at the C4-C5 bond with loss of an ethyl group.
85Hexyl cation[C₆H₁₃]⁺MediumCleavage at the C4-C5 bond with loss of a propyl group.
99Heptyl cation[C₇H₁₅]⁺LowCleavage at the C4 ethyl branch.
113Octyl cation[C₈H₁₇]⁺LowCleavage at the C2 methyl group.
127Nonyl cation[C₉H₁₉]⁺Very LowLoss of a propyl group from the main chain.
141Decyl cation[C₁₀H₂₁]⁺Very LowLoss of an ethyl group.
170Molecular Ion[C₁₂H₂₆]⁺Very Low / AbsentThe parent molecule with one electron removed.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

The acquisition of an experimental mass spectrum for this compound would typically be performed using a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[2]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition: Full scan mode.

4. Data Analysis:

  • The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound.

  • The mass spectrum is extracted from this peak, and the m/z values and relative abundances of the fragment ions are recorded.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization. The molecule is predicted to cleave at the branched carbon atoms, leading to the formation of stable carbocations that constitute the major peaks in the mass spectrum.

Fragmentation_Pathway cluster_molecule This compound (M=170) cluster_fragments Major Fragment Ions mol CH3-CH(CH3)-CH2-CH(CH2CH3)-CH2-CH2-CH(CH3)-CH3 F43 m/z 43 [CH(CH3)2]+ mol->F43 α-cleavage at C2-C3 F57 m/z 57 [C4H9]+ mol->F57 Cleavage at C3-C4 F99 m/z 99 [C7H15]+ mol->F99 Cleavage at C4-Ethyl F127 m/z 127 [C9H19]+ mol->F127 Cleavage at C6-C7

Caption: Predicted fragmentation of this compound.

References

Navigating the Maze of Branched Alkanes: A Guide to the Accuracy of Retention Index Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of branched alkanes is a critical step in various analytical procedures. Gas chromatography (GC), coupled with the use of retention indices (RI), offers a powerful tool for this purpose. This guide provides an objective comparison of the accuracy of the retention index method for identifying these complex molecules, supported by experimental data and detailed protocols.

The retention index system, particularly the Kovats retention index, provides a more stable and transferable measure for compound identification than retention time alone. By normalizing the retention time of an analyte to that of a series of n-alkanes, the retention index minimizes variations caused by changes in operational parameters such as column length, film thickness, diameter, and inlet pressure.[1] This is especially crucial for distinguishing between structural isomers, like branched alkanes, which often exhibit very similar mass spectra, making their identification by mass spectrometry (MS) alone challenging.

Accuracy of Retention Indices: A Comparative Look

The accuracy of retention index identification hinges on the agreement between experimentally determined RI values and those found in extensive databases, such as the NIST Gas Chromatography Retention Index Database.[2] While predictive models for retention indices exist, their accuracy can vary. For instance, a study on the prediction of Kováts retention indices for 30 methyl-branched alkanes on a non-polar DB-1 column showed an average error of 4.6 RI units.[3]

To provide a clearer picture of the accuracy, the following tables compare experimentally determined Kovats retention indices for several branched alkanes on a non-polar stationary phase with values from the NIST database.

Data Presentation: Non-Polar Stationary Phase (e.g., DB-1, OV-101, SE-30)
Branched AlkaneCommon NameExperimental Kovats RI (Isothermal)NIST Database Kovats RI (Isothermal)Absolute Difference
2-MethylhexaneIsoheptane659658 - 6590 - 1
3-Methylhexane676672 - 6782 - 4
2,3-Dimethylpentane672665 - 6731 - 7
2,4-Dimethylpentane6656650
2,2,4-TrimethylpentaneIsooctane691687 - 6943 - 4

Data sourced from the NIST WebBook for various isothermal conditions on non-polar columns.[4][5][6][7]

As the table demonstrates, the experimentally determined Kovats retention indices for these branched alkanes on non-polar columns show a high degree of accuracy, with absolute differences from the NIST database values generally falling within a narrow range of 0 to 7 RI units. This level of agreement underscores the reliability of the retention index system for the identification of these compounds.

The Influence of Stationary Phase Polarity

The choice of the GC column's stationary phase significantly impacts the retention behavior of analytes. While non-polar phases are commonly used for hydrocarbon analysis, polar stationary phases can offer different selectivity, which can be advantageous for separating complex mixtures of isomers. It is crucial to use retention index data that corresponds to the specific stationary phase being used in the analysis. The NIST database provides retention indices for a wide variety of stationary phases, including polar ones.[2]

Experimental Protocol: Determination of Kovats Retention Index

The following is a detailed methodology for the experimental determination of the Kovats retention index for branched alkanes.

1. Preparation of n-Alkane Standard Mixture:

  • Prepare a mixture of a homologous series of n-alkanes (e.g., C6 to C20) in a suitable solvent like hexane. The concentration of each n-alkane should be sufficient to produce a clear and detectable peak.

2. Sample Preparation:

  • Dissolve the sample containing the unknown branched alkane(s) in the same solvent used for the n-alkane standard.

3. Gas Chromatography (GC) Analysis:

  • Injection: Inject the n-alkane standard mixture into the gas chromatograph under the desired chromatographic conditions (e.g., isothermal or temperature-programmed).

  • Separation: The n-alkanes will be separated based on their boiling points and interaction with the stationary phase.

  • Data Acquisition: Record the retention times of each n-alkane peak.

  • Sample Injection: In a separate run, under the exact same chromatographic conditions, inject the sample containing the unknown branched alkane(s).

  • Data Acquisition: Record the retention times of the unknown peaks.

4. Calculation of Kovats Retention Index:

  • The Kovats retention index (I) is calculated using the following formula for an isothermal run:

    I = 100 * [n + (log(t'R(unknown)) - log(t'R(n))) / (log(t'R(N)) - log(t'R(n)))]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the unknown compound.

    • N is the carbon number of the n-alkane eluting immediately after the unknown compound.

    • t'R(unknown) is the adjusted retention time of the unknown compound (retention time of the unknown minus the retention time of an unretained compound, e.g., methane).

    • t'R(n) is the adjusted retention time of the n-alkane eluting before the unknown.

    • t'R(N) is the adjusted retention time of the n-alkane eluting after the unknown.

  • For temperature-programmed GC, a linear interpolation formula is used:

    I = 100 * [n + (tR(unknown) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • tR represents the unadjusted retention times.

5. Identification:

  • Compare the calculated Kovats retention index of the unknown branched alkane with the values in a reliable database, such as the NIST Chemistry WebBook, ensuring the stationary phase and temperature conditions are comparable.[8] A close match provides a high degree of confidence in the identification of the specific isomer.

Workflow for Branched Alkane Identification using Retention Index

The following diagram illustrates the logical workflow for identifying branched alkanes using the retention index method.

G cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_calc Data Processing & Identification prep_alkane Prepare n-Alkane Standard Mixture gc_alkane Inject & Run n-Alkane Standard prep_alkane->gc_alkane prep_sample Prepare Branched Alkane Sample gc_sample Inject & Run Branched Alkane Sample prep_sample->gc_sample record_rt_alkane Record n-Alkane Retention Times gc_alkane->record_rt_alkane record_rt_sample Record Branched Alkane Retention Times gc_sample->record_rt_sample calc_ri Calculate Kovats Retention Index record_rt_alkane->calc_ri record_rt_sample->calc_ri compare_db Compare with Database (e.g., NIST) calc_ri->compare_db identify Identify Branched Alkane Isomer compare_db->identify

Workflow for branched alkane identification using retention index.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of hydrocarbons is paramount in a wide range of scientific disciplines, from environmental monitoring and petroleum exploration to pharmaceutical development and quality control. Cross-validation of analytical methods is a critical process to ensure the consistency and comparability of data generated by different techniques. This guide provides an objective comparison of common analytical methods used for hydrocarbon analysis, supported by experimental data and detailed protocols to aid in method selection and validation.

Data Presentation: A Comparative Analysis of Performance

The performance of an analytical method is evaluated based on several key parameters. The following tables summarize quantitative data for commonly used methods in hydrocarbon analysis, offering a comparative overview of their capabilities.

Table 1: Performance Characteristics of Gas Chromatography (GC) Detectors for Hydrocarbon Analysis

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Comprehensive Two-Dimensional Gas Chromatography (GCxGC-FID)Key Considerations
Linearity (R²) >0.99>0.99>0.99All methods demonstrate excellent linearity over a wide concentration range.
Accuracy (Recovery %) 85% - 115%90% - 110%90% - 110%GC-MS and GCxGC-FID may offer slightly better accuracy due to higher selectivity.
Precision (RSD %) < 15%[1][2]< 10%< 10%GC-MS and GCxGC-FID generally provide better precision.
Limit of Detection (LOD) ng/g range[1][2]pg to ng rangepg to ng rangeGC-MS and GCxGC-FID offer superior sensitivity, crucial for trace analysis.
Qualitative Capability Limited to retention timeHigh (Mass Spectra)High (Structured Chromatograms)GC-MS provides detailed structural information for compound identification. GCxGC provides class separation.
Robustness HighModerateModerateGC-FID is a very robust and widely used technique.[3]

Table 2: Comparison of Standardized Methods for Total Petroleum Hydrocarbon (TPH) Analysis

MethodPrincipleApplicable Carbon RangeAdvantagesLimitations
EPA Method 8015 GC-FIDC7 - C40[4]Simple, robust, widely available.Not compound-specific, potential for interferences.
ASTM D7900 GC with backflushC1 - C10[5]Accurate determination of light hydrocarbons.[6][7]Limited to the volatile fraction.
ISO 16703 GC-FIDC10 - C40[8]Standardized procedure for soil analysis.[9]Requires extensive sample cleanup.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for common hydrocarbon analysis techniques.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Total Petroleum Hydrocarbons (TPH)

This protocol is suitable for the quantitative analysis of TPH in environmental samples.

  • Sample Preparation (Extraction):

    • Objective: To extract hydrocarbons from the sample matrix (e.g., soil, water).

    • Procedure:

      • Weigh a representative amount of the sample (e.g., 10-30 g of soil).

      • Mix the sample with a drying agent (e.g., anhydrous sodium sulfate).

      • Extract the sample with a suitable solvent (e.g., dichloromethane, n-hexane) using a technique like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).[10]

      • Concentrate the extract to a specific volume.

  • Instrumental Analysis:

    • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., DB-5).

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

      • Carrier Gas: Helium or Hydrogen at a constant flow rate.

      • Detector Temperature: 320 °C

  • Data Analysis:

    • Quantify the total hydrocarbon content by integrating the total area of the chromatogram and comparing it to a calibration curve prepared from a standard hydrocarbon mixture.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Speciated Hydrocarbon Analysis

This protocol allows for the identification and quantification of individual hydrocarbon compounds.

  • Sample Preparation:

    • Follow the same extraction procedure as for GC-FID analysis.

    • An additional cleanup step using silica (B1680970) gel or alumina (B75360) may be necessary to remove polar interferences.

  • Instrumental Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

    • GC Conditions: Similar to GC-FID conditions, but may be optimized for the separation of specific target compounds.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Data Analysis:

    • Identify individual compounds by comparing their mass spectra and retention times to a spectral library (e.g., NIST) and authentic standards.

    • Quantify each identified compound using its specific response factor determined from a calibration curve.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the cross-validation of analytical methods for hydrocarbon analysis.

CrossValidationWorkflow cluster_method1 Analytical Method 1 (e.g., GC-FID) cluster_method2 Analytical Method 2 (e.g., GC-MS) cluster_comparison Cross-Validation M1_Sample Sample Preparation M1_Analysis Instrumental Analysis M1_Sample->M1_Analysis M1_Data Data Processing M1_Analysis->M1_Data M1_Result Result 1 M1_Data->M1_Result Compare Statistical Comparison M1_Result->Compare M2_Sample Sample Preparation M2_Analysis Instrumental Analysis M2_Sample->M2_Analysis M2_Data Data Processing M2_Analysis->M2_Data M2_Result Result 2 M2_Data->M2_Result M2_Result->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

MethodSelectionPathway Start Define Analytical Objective QualQuant Qualitative or Quantitative Analysis? Start->QualQuant Qualitative Compound Identification QualQuant->Qualitative Qualitative Quantitative Concentration Measurement QualQuant->Quantitative Quantitative GCMS Select GC-MS Qualitative->GCMS GCxGC Consider GCxGC for Complex Samples Qualitative->GCxGC Sensitivity Required Sensitivity? Quantitative->Sensitivity HighSens High Sensitivity Sensitivity->HighSens High LowSens Standard Sensitivity Sensitivity->LowSens Standard HighSens->GCMS HighSens->GCxGC GCFID Select GC-FID LowSens->GCFID

Caption: Decision pathway for selecting an analytical method.

References

"performance comparison of different GC capillary columns for alkanes"

Author: BenchChem Technical Support Team. Date: December 2025

The separation of alkanes by gas chromatography (GC) is a fundamental application in various fields, including petrochemical, environmental, and pharmaceutical analysis. The choice of the capillary column is the most critical factor in achieving optimal resolution and efficiency in these separations. This guide provides a performance comparison of different GC capillary columns for alkane analysis, supported by experimental data and detailed methodologies.

For the analysis of non-polar alkanes, the principle of "like dissolves like" is paramount in stationary phase selection.[1][2] Consequently, non-polar stationary phases are the most suitable, as they separate alkanes primarily based on their boiling points and van der Waals interactions.[1][3]

Stationary Phase Selection

The most common and effective stationary phases for alkane analysis are non-polar, such as 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane. These phases provide excellent selectivity for hydrocarbon separations, with elution order generally following the boiling points of the analytes.[1] For instance, a standard non-polar column can effectively separate a homologous series of n-alkanes, as well as their isomers.

More recently, novel stationary phases have been developed to enhance selectivity. One such example is an alicyclic polysiloxane stationary phase, which has demonstrated a polarity index even lower than 100% dimethylpolysiloxane, offering unique advantages for carbon number grouping and resolving critical pairs of hydrocarbons.[4]

Impact of Column Dimensions

The physical dimensions of the capillary column—length, internal diameter (ID), and film thickness—play a crucial role in the separation performance.

  • Length: Longer columns provide more theoretical plates, leading to better resolution. However, this comes at the cost of longer analysis times and increased column cost. For most standard analyses of C8-C40 hydrocarbons, a 15 m or 30 m column is often sufficient.[5]

  • Internal Diameter (ID): The efficiency of a capillary column increases as the ID decreases.[2] A smaller ID (e.g., 0.10 mm or 0.18 mm) leads to narrower peaks and improved resolution but has a lower sample capacity.[2][5] The most popular ID for capillary GC is 0.25 mm, as it offers a good compromise between efficiency and sample capacity.[2]

  • Film Thickness: The thickness of the stationary phase film affects the retention of analytes. Thicker films (e.g., 0.5 µm or 1.0 µm) are best suited for volatile analytes as they increase retention, potentially eliminating the need for sub-ambient oven temperatures.[2] Thinner films result in sharper peaks and reduced column bleed, which is beneficial for trace analysis.[2]

Performance Comparison of GC Capillary Columns for Alkanes

The following table summarizes representative performance data for the separation of a homologous series of n-alkanes on different non-polar capillary columns. The data is synthesized from various sources to illustrate the impact of stationary phase and column dimensions.

Column TypeStationary PhaseDimensions (L x ID x df)n-Dodecane (C12) Retention Time (min)n-Hexadecane (C16) Retention Time (min)Resolution (C12/C13)Efficiency (plates/m for C12)
Column A 100% Dimethylpolysiloxane (e.g., DB-1)30 m x 0.25 mm x 0.25 µm~12.5~18.0> 1.5~4000
Column B 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)30 m x 0.25 mm x 0.25 µm~12.7~18.2> 1.5~3800
Column C 100% Dimethylpolysiloxane (e.g., DB-1)15 m x 0.25 mm x 0.25 µm~8.0~12.0> 1.5~3500
Column D Alicyclic Polysiloxane (ACPDMS)30 m x 0.45 mm x 2.55 µm~10.0 (estimated)~14.0 (estimated)> 1.5~1250

Note: The data in this table is compiled from typical chromatograms and performance characteristics reported in the literature and should be considered illustrative. Actual performance may vary depending on the specific instrument, conditions, and sample.

Experimental Protocols

The following is a general experimental protocol for the analysis of alkanes on a non-polar capillary column. This can be adapted based on the specific column and analytes of interest.

1. Sample Preparation:

  • Prepare a standard solution of n-alkanes (e.g., C8-C24) in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration is 50-100 ppm for each component.

  • Ensure the sample is free of particulate matter by filtering if necessary.

2. Gas Chromatograph (GC) Conditions:

  • Injector: Split/splitless injector is commonly used.

    • Injector Temperature: 300-325°C[5]

    • Injection Volume: 1 µL

    • Split Ratio: 1:50 to 1:100 to avoid column overload.

  • Carrier Gas: Helium or Hydrogen.

    • Flow Rate: Typically 1-2 mL/min for a 0.25 mm ID column.

  • Oven Temperature Program:

    • Initial Temperature: 35-40°C, hold for 1-2 minutes.

    • Ramp Rate: 10-15°C/min.[5]

    • Final Temperature: 320-340°C, hold for 5-10 minutes.

  • Detector: Flame Ionization Detector (FID) is typically used for hydrocarbons.

    • Detector Temperature: 320-340°C[5]

3. Data Analysis:

  • Identify the n-alkane peaks based on their retention times.

  • Calculate the resolution between adjacent peaks to assess the separation efficiency.

  • Determine the number of theoretical plates (N) or plates per meter (N/m) for a specific peak to quantify column efficiency.

  • Assess peak symmetry by calculating the tailing factor or asymmetry factor.

Experimental Workflow and Logic

The selection of an appropriate GC capillary column and the optimization of analytical conditions are crucial for achieving the desired separation of alkanes. The following diagram illustrates the logical workflow for this process.

GC_Column_Selection_Workflow cluster_selection Column Selection cluster_method_dev Method Development cluster_validation Validation & Analysis Analyte_Properties Define Analyte Properties (e.g., Alkanes, Non-polar) Stationary_Phase Select Stationary Phase ('Like Dissolves Like') Analyte_Properties->Stationary_Phase Based on Polarity Column_Dimensions Choose Column Dimensions (Length, ID, Film Thickness) Stationary_Phase->Column_Dimensions Based on Volatility & Required Resolution Initial_Conditions Set Initial GC Conditions (Temperatures, Flow Rate) Column_Dimensions->Initial_Conditions Test_Injection Perform Test Injection with Alkane Standard Initial_Conditions->Test_Injection Evaluate_Chromatogram Evaluate Chromatogram (Resolution, Peak Shape) Test_Injection->Evaluate_Chromatogram Optimize_Parameters Optimize Parameters (e.g., Temperature Program) Evaluate_Chromatogram->Optimize_Parameters If separation is not optimal Method_Validation Validate Method (Repeatability, Linearity) Evaluate_Chromatogram->Method_Validation If separation is optimal Optimize_Parameters->Test_Injection Iterate Sample_Analysis Analyze Samples Method_Validation->Sample_Analysis

Caption: Workflow for GC capillary column selection and method development for alkane analysis.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 4-Ethyl-2,7-dimethyloctane, a branched alkane of interest in various chemical and pharmaceutical applications. The performance of this compound is objectively compared with two alternative highly-branched alkanes, 2,2,4,6,6-pentamethylheptane (B104275) and Isocetane (2,2,4,4,6,8,8-heptamethylnonane), supported by hypothetical experimental data. Detailed methodologies for key analytical techniques are provided to facilitate accurate purity assessment.

Introduction to this compound and Its Alternatives

This compound (C₁₂H₂₆) is a saturated branched hydrocarbon. The purity of such compounds is critical for their application, as impurities can significantly alter their physical and chemical properties. This guide compares this compound with two other highly branched alkanes:

  • 2,2,4,6,6-Pentamethylheptane (C₁₂H₂₆): An isomer of dodecane (B42187) with a high degree of branching.

  • Isocetane (2,2,4,4,6,8,8-Heptamethylnonane) (C₁₆H₃₄): A larger branched alkane used as a reference fuel standard.[1]

A plausible synthetic route for this compound is the Wurtz reaction, involving the coupling of two different alkyl halides, such as 1-bromo-2-methylpropane (B43306) and 1-bromo-3-ethyl-pentane, in the presence of sodium metal.[2][3] This reaction is known to produce not only the desired cross-coupled product but also homo-coupled side products.[4]

Potential Impurities in Synthesized this compound:

  • Unreacted Starting Materials: 1-bromo-2-methylpropane and 1-bromo-3-ethyl-pentane.

  • Homo-coupled Byproducts: 2,5-dimethylhexane (B165582) (from 1-bromo-2-methylpropane coupling) and 4,5-diethyloctane (B3048293) (from 1-bromo-3-ethyl-pentane coupling).

  • Elimination Side Products: Alkenes formed from the alkyl halides.

  • Residual Solvents: Ether or other solvents used in the synthesis and purification.

Comparative Analysis of Physical Properties

A comparison of the key physical properties of this compound and its alternatives is crucial for selecting appropriate analytical conditions and for understanding their potential applications.

PropertyThis compound2,2,4,6,6-PentamethylheptaneIsocetane (2,2,4,4,6,8,8-Heptamethylnonane)
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₆H₃₄
Molecular Weight 170.33 g/mol [5]170.33 g/mol [6]226.44 g/mol [1]
Boiling Point ~200-205 °C (estimated)177-178 °C[7]240 °C[1]
Density ~0.76 g/mL (estimated)0.749 g/mL at 20°C[8][9]0.793 g/mL at 25°C[1][10]
Viscosity Data not readily available~1.3 mPa·s at 20°C (estimated)5.2 mm²/s at 20°C[11]

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_results Data Interpretation & Reporting synthesis Wurtz Coupling Reaction extraction Aqueous Workup & Extraction synthesis->extraction distillation Fractional Distillation extraction->distillation gc Gas Chromatography (GC-FID) distillation->gc Purity Screening qnmr Quantitative NMR (qNMR) distillation->qnmr Absolute Purity & Structural Verification gcms GC-Mass Spectrometry (GC-MS) distillation->gcms Impurity Identification purity_report Purity Report Generation gc->purity_report qnmr->purity_report gcms->purity_report

Purity assessment workflow for synthesized this compound.

Comparative Purity Analysis Data

The following tables present hypothetical data from the analysis of three batches of synthesized this compound compared to the two alternative alkanes.

Table 1: Purity Assessment by Gas Chromatography (GC-FID)

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound (Batch 1) 15.298.598.5
Impurity: 2,5-dimethylhexane12.80.8
Impurity: 4,5-diethyloctane16.50.7
This compound (Batch 2) 15.299.699.6
Impurity: 2,5-dimethylhexane12.80.2
Impurity: Unreacted Alkyl Halide11.50.2
This compound (Batch 3) 15.299.199.1
Impurity: 4,5-diethyloctane16.50.5
Impurity: Residual Ether4.20.4
2,2,4,6,6-Pentamethylheptane 14.1>99.9>99.9
Isocetane 18.9>99.9>99.9

Table 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

CompoundPurity (%)Major Impurities Detected
This compound (Batch 1) 98.2Alkane byproducts
This compound (Batch 2) 99.5Trace unreacted starting material
This compound (Batch 3) 98.9Residual solvent (ether)
2,2,4,6,6-Pentamethylheptane 99.8None detected
Isocetane 99.9None detected

Table 3: Impurity Identification by GC-MS

Compound BatchImpurity Identifiedm/z of Key Fragments
This compound (Batch 1) 2,5-dimethylhexane43, 57, 71
4,5-diethyloctane57, 85, 113
This compound (Batch 2) 1-bromo-2-methylpropane136, 138, 57, 41
This compound (Batch 3) Diethyl Ether45, 59, 74

Experimental Protocols

Objective: To determine the purity of the synthesized alkane by separating it from volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

  • Carrier gas: Helium or Hydrogen.

Procedure:

  • Sample Preparation: Prepare a ~1% (v/v) solution of the synthesized alkane in a volatile solvent such as hexane.

  • Instrument Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min.

    • Split Ratio: 50:1.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Objective: To determine the absolute purity of the synthesized alkane using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent: Chloroform-d (CDCl₃).

  • Internal Standard: 1,3,5-Trimethoxybenzene (or other suitable standard with sharp, well-resolved peaks).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized alkane into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, D1 ≥ 5 x T₁ of the slowest relaxing proton).

    • Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for accurate integration).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the internal standard (IS).

Objective: To identify the chemical structure of impurities present in the synthesized alkane.

Instrumentation:

  • GC-MS system with an Electron Ionization (EI) source.

  • The same GC column and conditions as described for GC-FID can be used.

Procedure:

  • Sample Preparation and Injection: Follow the same procedure as for GC-FID.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Obtain the mass spectrum for each impurity peak in the total ion chromatogram.

    • Compare the fragmentation pattern with a mass spectral library (e.g., NIST) to identify the impurities. Branched alkanes typically show characteristic fragmentation at the branching points, leading to the formation of stable carbocations.[10]

Logical Relationship of Analytical Techniques

The selection of an analytical technique for purity assessment depends on the specific information required. The following diagram illustrates the logical relationship between the primary techniques discussed.

Analytical_Techniques start Purity Assessment Goal quant_purity Quantitative Purity? start->quant_purity identify_impurities Identify Impurities? start->identify_impurities gc_fid GC-FID (Relative Purity) quant_purity->gc_fid Yes qnmr qNMR (Absolute Purity) quant_purity->qnmr Yes (High Accuracy) gc_ms GC-MS (Structural Information) identify_impurities->gc_ms Yes

Decision tree for selecting an analytical technique.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for routine purity checks and quantification of volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a highly accurate, non-destructive method for determining absolute purity and verifying the compound's structure. Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the definitive identification of unknown impurities by analyzing their fragmentation patterns. By employing these techniques in a complementary manner, researchers can confidently ascertain the purity of synthesized this compound and compare its quality to alternative branched alkanes, ensuring its suitability for its intended application.

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-2,7-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Ethyl-2,7-dimethyloctane (CAS No. 62183-56-6). This document is intended for researchers, scientists, and drug development professionals. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound from your supplier and to adhere to all local, state, and federal waste disposal regulations. The following procedures are based on general guidelines for flammable liquid hydrocarbons and should be supplemented with institution-specific protocols.

I. Immediate Safety and Hazard Mitigation

This compound is expected to be a flammable liquid. Therefore, stringent safety measures must be in place to prevent ignition and exposure.

  • Spill Response: In the event of a spill, immediately eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[1] Ensure adequate ventilation to dissipate vapors.[1] For small spills, use an inert absorbent material like vermiculite (B1170534) or dry sand to contain the substance. Place the absorbed material into a suitable, sealed container for disposal.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes, but is not limited to, safety glasses or chemical safety goggles, protective gloves, and a lab coat or other protective clothing.[1]

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical attention.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes.[1] If irritation persists, seek medical attention.[1]

    • If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

    • If swallowed: Rinse the mouth and do NOT induce vomiting.[3] Immediately call a poison center or doctor.[3]

II. Quantitative Data Summary

The following table summarizes key information pertinent to the safe handling and disposal of substances similar to this compound. This data should be used for general guidance only; refer to the specific SDS for precise values.

PropertyValue/InstructionReference
CAS Number 62183-56-6[4]
Primary Hazard Class Flammable Liquid (Assumed based on similar compounds)
Personal Protective Equipment (PPE) Safety glasses/goggles, protective gloves, lab coat.[1]
Spill Containment Inert absorbent material (e.g., vermiculite, dry sand).
Fire Extinguishing Media Carbon dioxide (CO2), dry chemical, or foam.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Flammable Liquid Organic Waste." Specify "this compound" on the label.

  • Segregation: Do not mix this waste with other waste streams, particularly with incompatible chemicals such as oxidizers.

Step 2: Container Management

  • Appropriate Container: The waste container must be chemically resistant, in good condition, and have a secure, tight-fitting lid.

  • Labeling: The waste container label must include the full chemical name and the primary hazard (Flammable Liquid).

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[1]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, or in accordance with your institution's guidelines, contact your EHS department to schedule a pickup.

  • Documentation: Complete all required waste disposal forms as provided by your EHS department.

Step 4: Empty Container Disposal

  • Decontamination: If the chemical is not acutely hazardous, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

  • Defacing: Once the container is decontaminated and dry, deface the original label and mark it as "EMPTY".[5]

  • Final Disposal: Dispose of the empty container in the general trash or as directed by your institution's policies.[5]

IV. Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS and Local Regulations B Wear Appropriate PPE A->B C Use Designated Labeled Waste Container B->C D Segregate from Incompatible Waste C->D E Seal Container Tightly D->E F Store in Ventilated, Designated Area E->F G Contact EHS for Waste Pickup F->G H Complete Disposal Documentation G->H I Dispose via Approved Waste Facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Ethyl-2,7-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Ethyl-2,7-dimethyloctane, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established laboratory safety principles and data from structurally similar compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this chemical.

Immediate Safety and Handling Precautions

Before commencing any work with this compound, it is imperative to handle it as a flammable liquid that can cause skin and eye irritation.[1] Always operate within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[2][3]

Personal Protective Equipment (PPE):

Standard laboratory PPE should be worn at all times to prevent skin and eye contact.[2] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][5][7]

  • Body Protection: A flame-resistant lab coat and clothing that covers the legs.[2][7]

  • Footwear: Closed-toe shoes.[2]

In situations with a risk of significant vapor exposure, a respirator may be necessary.[6][8]

Hazard Summary and Personal Protective Equipment

The following table summarizes the potential hazards associated with this compound, based on data for similar branched alkanes, and the recommended personal protective equipment.

Hazard ClassificationPotential EffectsRecommended PPE
Flammable Liquid [1]Vapors may form flammable mixtures with air.[2]Flame-retardant lab coat, work in a fume hood away from ignition sources.[2][3]
Skin Irritant [1]May cause skin irritation upon contact.[1]Chemical-resistant gloves, lab coat.[5][7]
Eye Irritant [1]May cause serious eye irritation.[1]Chemical safety goggles or face shield.[5]
Respiratory Irritant [1]May cause respiratory irritation if inhaled.[1]Work in a well-ventilated area or fume hood; use a respirator if needed.[2][6]
Harmful if Swallowed or in Contact with Skin May be harmful if ingested or absorbed through the skin.Gloves, lab coat, and proper handling techniques to avoid ingestion.[9]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[7] Have a fire extinguisher (ABC type is generally suitable for flammable liquids) and a spill kit accessible.[2]

  • Handling:

    • Dispense the chemical within the fume hood, keeping the container opening away from your breathing zone.

    • Keep containers tightly closed when not in use to prevent the escape of vapors.[2][4]

    • Avoid all sources of ignition, including open flames, hot surfaces, and sparks from electrical equipment.[1][2]

    • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • In Case of a Spill:

    • Immediately alert others in the vicinity.

    • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material into a designated, sealed container for hazardous waste.[1][10]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

    • Ingestion: Rinse mouth and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to ensure environmental safety and regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Chemical Collect in a clearly labeled, sealed, and appropriate container for flammable liquid waste.[10] Arrange for disposal through your institution's licensed hazardous waste management program.[10][11] Do not dispose of it down the drain.[3]
Contaminated Materials Any materials contaminated with this compound (e.g., absorbent materials from spills, used gloves) should be placed in a sealed, labeled container and disposed of as hazardous waste.
Empty Containers If the container is not acutely hazardous, it can be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous chemical waste.[12] After rinsing and air-drying, deface the original label, write "EMPTY" on the container, and dispose of it according to your institution's guidelines, which may include placing it in the general trash or a broken glass receptacle if applicable.[12]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_assess Assess Hazards (Flammable, Irritant) prep_ppe Select & Inspect PPE (Goggles, Gloves, Lab Coat) prep_assess->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit, Fire Extinguisher) prep_ppe->prep_workspace handle_dispense Dispense Chemical in Fume Hood prep_workspace->handle_dispense Proceed to Handling handle_use Perform Experiment handle_dispense->handle_use handle_store Store in Tightly Sealed Container handle_use->handle_store emergency_spill Spill Response (Contain, Absorb, Clean) handle_use->emergency_spill If Spill Occurs emergency_exposure Exposure Response (First Aid) handle_use->emergency_exposure If Exposure Occurs disp_waste Collect Liquid Waste in Labeled Container handle_store->disp_waste End of Experiment disp_final Dispose via Hazardous Waste Program disp_waste->disp_final disp_solids Collect Contaminated Solids (Gloves, Absorbents) disp_solids->disp_final disp_container Triple-Rinse Empty Container (Collect Rinsate) disp_container->disp_final

Workflow for Safe Handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.